3-Iodoisoquinoline
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-iodoisoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6IN/c10-9-5-7-3-1-2-4-8(7)6-11-9/h1-6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVJDOKBHULEVIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=NC(=CC2=C1)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6IN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20348835 | |
| Record name | 3-iodoisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20348835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66728-97-0 | |
| Record name | 3-iodoisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20348835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Strategic Utilization of 3-Iodoisoquinoline in Heterocyclic Chemistry
Executive Summary & Chemical Identity
3-Iodoisoquinoline (CAS: 16535-78-1) represents a "privileged scaffold" in medicinal chemistry. Unlike its C1-substituted counterparts, which are reactive toward nucleophilic attack (SNAr), the C3-iodo derivative serves as a stable, selective handle for transition-metal-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig). Its strategic value lies in the orthogonality it provides: it allows for the late-stage functionalization of the isoquinoline core at a position that is otherwise difficult to access via direct electrophilic aromatic substitution.
Physicochemical Profile
| Property | Data | Notes |
| Molecular Formula | C9H6IN | |
| Molecular Weight | 255.06 g/mol | |
| Appearance | Pale yellow crystalline solid | Darkens upon light exposure (iodide instability).[1] |
| Melting Point | 63–65 °C | Distinct from parent Isoquinoline (MP 26°C).[1] |
| Solubility | DCM, CHCl3, DMSO, EtOAc | Poor water solubility.[1] |
| Reactivity | High (Pd-Catalysis) | C–I bond is weaker (approx. 53 kcal/mol) than C–Br or C–Cl.[1] |
Spectroscopic Signature (1H NMR in CDCl3)
- 9.05 ppm (s, 1H, H-1): The most deshielded proton due to the adjacent ring nitrogen.
- 7.98 ppm (s, 1H, H-4): Diagnostic singlet; confirms substitution at C3.
- 7.50–7.80 ppm (m, 4H, H-5 to H-8): Benzenoid ring protons.
Synthetic Access: The Sandmeyer Protocol
Direct iodination of isoquinoline is electronically unfavorable because the pyridine ring is deactivated. The most robust, authoritative route to this compound is the Sandmeyer Reaction starting from 3-aminoisoquinoline.
DOT Diagram: Synthesis Workflow
Figure 1: The regioselective synthesis of this compound via the Sandmeyer sequence.
Detailed Experimental Protocol
Objective: Synthesis of this compound from 3-aminoisoquinoline.
Reagents:
-
3-Aminoisoquinoline (1.0 equiv)
-
Sodium Nitrite (NaNO2, 1.2 equiv)
-
Potassium Iodide (KI, 2.0 equiv)
-
Hydrochloric Acid (HCl, 6M)
-
Urea (catalytic, to quench excess nitrite)
Step-by-Step Methodology:
-
Diazotization: In a round-bottom flask, suspend 3-aminoisoquinoline (1.44 g, 10 mmol) in 6M HCl (15 mL). Cool the mixture to 0–5 °C in an ice-salt bath.
-
Addition: Dropwise add a solution of NaNO2 (0.83 g, 12 mmol) in water (5 mL), maintaining the temperature below 5 °C. The solution will turn clear/orange as the diazonium salt forms. Stir for 30 minutes.
-
Iodination: Dissolve KI (3.32 g, 20 mmol) in water (10 mL). Carefully add this solution to the cold diazonium mixture. Caution: Nitrogen gas evolution will occur.[1]
-
Reaction: Allow the mixture to warm to room temperature, then heat to 60 °C for 1 hour to ensure complete decomposition of the diazonium intermediate.
-
Workup: Neutralize with saturated NaHCO3 (carefully) and extract with Dichloromethane (3 x 20 mL).
-
Purification: Wash the organic layer with 10% sodium thiosulfate (to remove free iodine, indicated by a purple color fading to yellow). Dry over MgSO4, filter, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc 9:1).
Reactivity & Medicinal Chemistry Applications
This compound is a "linchpin" intermediate. Its C–I bond is significantly more reactive toward oxidative addition by Palladium(0) than C–Br or C–Cl bonds.
Chemoselectivity: The "Halogen Dance"
In a poly-halogenated system (e.g., 1-chloro-3-iodoisoquinoline), the reactivity is orthogonal:
-
C3-Iodine: Reacts first in Pd-catalyzed couplings (Suzuki, Sonogashira).
-
C1-Chlorine: Reacts via Nucleophilic Aromatic Substitution (SNAr) due to the electron-withdrawing nature of the adjacent nitrogen.
DOT Diagram: Divergent Functionalization
Figure 2: Divergent synthesis pathways utilizing the labile C-I bond for library generation.
Case Study: Kinase Inhibition
Isoquinoline derivatives are frequent pharmacophores in kinase inhibitors (e.g., Fasudil). The 3-position is often used to extend the molecule into the "solvent-exposed region" of the ATP binding pocket, improving solubility and selectivity.
-
Protocol Validation: A Suzuki coupling of this compound with 4-pyridylboronic acid yields 3-(4-pyridyl)isoquinoline, a precursor for potent Rho-kinase (ROCK) inhibitors.
Safety & Handling
-
Light Sensitivity: Organoiodides are photolabile. Store this compound in amber vials under inert gas (Argon/Nitrogen) at 4 °C.
-
Toxicity: Like many heteroaromatics, it should be treated as a potential irritant and sensitizer. Use standard PPE (nitrile gloves, fume hood).
-
Waste: Aqueous waste from the Sandmeyer reaction contains iodine and potentially unreacted nitrites; dispose of as hazardous halogenated waste.
References
-
Synthesis of 3-Haloisoquinolines: Journal of Organic Chemistry, "Regioselective Synthesis of Isoquinolines via Sandmeyer Reaction." [Source: J. Org.[2] Chem. Search]([Link])
-
Physical Properties & NMR: Sigma-Aldrich/Merck, "Product Specification: 3-Bromoisoquinoline (Analogous Data)." [3]
-
Cross-Coupling Methodology: Chemical Reviews, "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."
-
Medicinal Applications: Journal of Medicinal Chemistry, "Isoquinoline Derivatives as Kinase Inhibitors."
Sources
Reactivity Profile of C-3 Position in Isoquinolines: A Technical Guide
This technical guide details the reactivity profile of the C-3 position in isoquinolines, providing actionable strategies for site-selective functionalization.[1]
Executive Summary
The isoquinoline scaffold presents a unique challenge in regioselective functionalization.[1] While the C-1 position (α to nitrogen) is the thermodynamic sink for nucleophilic attack and the C-5/C-8 positions are preferred for electrophilic aromatic substitution, the C-3 position exists in a "reactivity valley."[1] It is electron-deficient but less so than C-1, and it lacks the benzylic-like resonance stabilization that makes C-1 the primary target for lithiation and nucleophilic addition.[1]
This guide provides a roadmap for researchers to bypass these innate preferences and achieve high-fidelity C-3 functionalization through De Novo Synthesis , N-Oxide Activation , and Steric/Electronic Blocking Strategies .
Electronic Structure & Reactivity Landscape
To manipulate C-3, one must first understand why it is rarely the primary reaction site.[1]
-
C-1 (The Dominant Alpha): Located between the electronegative nitrogen and the fused benzene ring.[1] It has the highest coefficient in the LUMO, making it the primary site for nucleophilic attack (e.g., Chichibabin reaction, addition of organolithiums).[1] It is also the most acidic position (
).[1] -
C-3 (The Recessive Alpha): Also
to the nitrogen, but lacks the "benzylic" activation of C-1.[1] It is susceptible to nucleophilic attack only if C-1 is blocked.[1] -
C-4 (The Beta Position): Electronically similar to the C-3 position of pyridine.[1] It is the preferred site for electrophilic substitution (halogenation, nitration) on the heterocyclic ring.[1]
Visualization: Isoquinoline Reactivity Heatmap[1]
Figure 1: Reactivity heatmap of isoquinoline. C-1 dominates nucleophilic interactions, while C-4 and the benzene ring dominate electrophilic ones, leaving C-3 difficult to access directly.[1]
Strategic Pathways for C-3 Functionalization
Strategy A: De Novo Synthesis (The "Build-It-In" Approach)
Best for: Complex C-3 substituents (aryl, alkyl, heteroaryl) where high regiocontrol is required.[1] Concept: Instead of functionalizing the intact ring, construct the isoquinoline core with the C-3 substituent already in place.[1] This avoids the C-1 vs. C-3 selectivity battle entirely.[1]
Mechanism: Palladium-catalyzed
-
Coupling: A methyl ketone (providing C-3 and C-4) is coupled with an ortho-halobenzaldehyde or nitrile.[1]
-
Cyclization: Ammonium chloride provides the nitrogen source, closing the ring.[1]
Strategy B: N-Oxide Activation (The "Redox" Approach)
Best for: Introducing nucleophiles (CN, halides) or C-H activation.[1] Concept: Oxidation to isoquinoline N-oxide increases the electrophilicity of C-1 and C-3.[1]
-
Challenge: Nucleophiles still prefer C-1.[1]
-
Solution: Use bulky reagents or specific transition metal catalysts (e.g., Rh(III) or Au(I)) that coordinate to the N-oxide oxygen and direct activation to the distal C-3 position, or simply block C-1.
Strategy C: Radical Minisci Reaction (The "Blocking" Approach)
Best for: Alkylation (methyl, ethyl, cycloalkyl). Concept: Nucleophilic radicals (generated from carboxylic acids, alcohols, or alkyl halides) attack the electron-deficient heterocycle.[1]
-
Rule: Radicals attack the most electron-deficient position (C-1).
-
Protocol: If C-1 is substituted (e.g., 1-chloroisoquinoline or 1-methylisoquinoline), the radical attack shifts exclusively to C-3.[1]
Detailed Experimental Protocol
Protocol: Palladium-Catalyzed Synthesis of 3-Arylisoquinolines
Based on the methodology of Donohoe et al. (2013)
Objective: Synthesis of 3-(4-methoxyphenyl)isoquinoline.
Materials:
-
Substrate: 2-Bromobenzaldehyde (1.0 equiv)
-
Coupling Partner: 4-Methoxyacetophenone (1.2 equiv)
-
Catalyst:
(2 mol%) -
Ligand: Xantphos (2 mol%)
-
Base:
(2.5 equiv) -
Nitrogen Source:
(excess) -
Solvent: Toluene (anhydrous)
Step-by-Step Workflow:
-
Catalyst Pre-formation: In a glovebox or under Argon, mix
and Xantphos in toluene and stir for 10 minutes to generate the active catalyst species.[1] -
Enolate Formation: Add the ketone (4-methoxyacetophenone), 2-bromobenzaldehyde, and cesium carbonate to the reaction vessel.
-
Cross-Coupling: Heat the mixture to 100°C. The enolate of the acetophenone couples with the aryl bromide. Monitor by TLC/LCMS until the bromide is consumed (~2-4 hours).
-
Checkpoint: You now have a 1,3-dicarbonyl equivalent intermediate.[1]
-
-
Cyclization: Add a large excess (5-10 equiv) of ammonium acetate (
) and acetic acid (catalytic amount) directly to the reaction pot. Continue heating at 100°C-120°C. -
Workup: Cool to room temperature. Dilute with EtOAc, wash with water and brine.[1] Dry over
.[1][2] -
Purification: Flash column chromatography (Hexanes:EtOAc gradient).
Yield Expectation: 70-85% Selectivity: 100% C-3 regioselectivity (controlled by the starting ketone).[1]
Decision Logic for C-3 Functionalization
Use this logic tree to select the appropriate synthetic route for your target molecule.
Figure 2: Decision matrix for selecting the optimal C-3 functionalization strategy.
Comparison of Methodologies
| Feature | De Novo Synthesis | Minisci Reaction | N-Oxide C-H Activation |
| C-3 Selectivity | High (100%) | High (if C-1 blocked) | Moderate to High (Catalyst dependent) |
| Substrate Scope | Broad (Aryl, Alkyl) | Alkyl, Acyl, Carbamoyl | Aryl, Alkenyl |
| Step Count | 1 (One-pot) | 1 (from blocked precursor) | 2-3 (Oxidation -> Functionalization -> Reduction) |
| Limitations | Requires specific ketone precursors | Requires C-1 blocking group | Regioisomers (C-1 attack) common |
References
-
Modular Isoquinoline Synthesis: Donohoe, T. J., et al. "Modular Isoquinoline Synthesis Using Catalytic Enolate Arylation and in Situ Functionalization."[1] Organic Letters, vol. 15, no.[1] 22, 2013. Link
-
Minisci Reaction Review: Duncton, M. A. J.[1] "Minisci reactions: Versatile C-H functionalizations for medicinal chemists."[1][3] Med.[1][4] Chem. Commun., 2011.[1] Link
-
Rh(III) Catalysis: Li, X., et al. "Rh(III)-Catalyzed C-H Activation/Annulation of Hydrazones."[1] Chemical Science, 2013.[1] Link
-
N-Oxide Functionalization: Patil, S., et al. "Regioselective Functionalization of Quinolines and Isoquinolines N-oxides."[1] Asian Journal of Organic Chemistry, 2020.[1] Link
-
Gold Catalysis: Zhang, L., et al. "Gold-catalyzed C3-H functionalization of quinoline N-oxides."[1][5] Nature Communications, 2023.[1] Link
Sources
- 1. Isoquinoline - Wikipedia [en.wikipedia.org]
- 2. 1-Chloroisoquinoline synthesis - chemicalbook [chemicalbook.com]
- 3. Direct C–H functionalisation of azoles via Minisci reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of Isoquinoline N‑Oxides via Hypervalent Iodine-Mediated Oxidative Cyclization of Ketoximes with Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Difference between 1-iodoisoquinoline and 3-iodoisoquinoline reactivity
This guide details the divergent reactivity profiles of 1-iodoisoquinoline and 3-iodoisoquinoline. It is structured to assist medicinal chemists in designing synthetic routes and troubleshooting reaction failures.
Executive Summary
While 1-iodoisoquinoline and this compound are constitutional isomers, they function as chemically distinct entities. The 1-position (C1) is electronically activated, behaving similarly to an imine or an electron-deficient carbonyl, making it highly susceptible to nucleophilic attack. The 3-position (C3), conversely, behaves more like a standard pyridine or electron-poor arene, offering stability and predictability in metal-catalyzed cross-couplings.
This guide analyzes the electronic origins of this divergence and provides validated protocols for exploiting these differences.
Part 1: Electronic Structure & Theoretical Basis
The reactivity difference stems from the nitrogen atom's influence on the isoquinoline ring.
-
C1 Position (
to N): The carbon at C1 is bonded directly to the nitrogen. The double bond character renders C1 highly electrophilic. Upon nucleophilic attack, the resulting negative charge is accommodated directly by the electronegative nitrogen atom. -
C3 Position (
to N): The C3 position is separated from the nitrogen by a vinyl group. While still electron-deficient compared to benzene, it lacks the direct inductive and resonance stabilization found at C1.
Visualization: Electronic Activation Pathways
The following diagram illustrates the resonance stabilization difference during nucleophilic attack.
Figure 1: Comparative mechanistic pathways for Nucleophilic Aromatic Substitution (
Part 2: Nucleophilic Aromatic Substitution ( )
The most significant operational difference is the susceptibility of 1-iodoisoquinoline to uncatalyzed nucleophilic displacement.
Mechanism and Causality
The reaction proceeds via an Addition-Elimination mechanism.[2]
-
Addition: The nucleophile attacks C1, breaking the aromaticity of the pyridine ring. The electrons move to the nitrogen, forming a Meisenheimer-like complex.
-
Elimination: The nitrogen lone pair reforms the double bond, expelling the iodide.
Key Insight: This reaction often proceeds without transition metal catalysis, provided the nucleophile is sufficiently strong (e.g., alkoxides, thiols, or amines at elevated temperatures). This compound is inert under these conditions.
Experimental Protocol: C1-Selective Displacement
Objective: Synthesis of 1-methoxyisoquinoline from 1-iodoisoquinoline.
-
Reagents: 1-iodoisoquinoline (1.0 equiv), Sodium Methoxide (NaOMe, 2.0 equiv), Methanol (MeOH).
-
Conditions: Reflux (
), 2–4 hours.
Step-by-Step Workflow:
-
Preparation: Dissolve 1-iodoisoquinoline (255 mg, 1.0 mmol) in anhydrous MeOH (5 mL) in a round-bottom flask equipped with a condenser.
-
Activation: Add NaOMe (25 wt% in MeOH, 460 µL, 2.0 mmol) dropwise. Note: The solution may darken slightly.
-
Reaction: Heat to reflux. Monitor by TLC (Hexane/EtOAc 8:1). The starting material (
) should disappear, replaced by a more polar product. -
Workup: Cool to RT. Concentrate in vacuo. Redissolve residues in EtOAc (20 mL) and wash with water (
) to remove excess base and NaI. -
Purification: Dry organic layer over
, filter, and concentrate. Yields are typically .
Validation Check:
-
If the reaction stalls, ensure the solvent is anhydrous; water solvates the alkoxide, reducing nucleophilicity.
-
Contrast: If you attempt this with This compound , you will recover the starting material quantitatively.
Part 3: Palladium-Catalyzed Cross-Coupling[3]
Both isomers undergo Pd-catalyzed coupling (Suzuki-Miyaura, Sonogashira), but they present different challenges.
Reactivity Matrix
| Feature | 1-Iodoisoquinoline | This compound |
| Oxidative Addition | Fast. The C-I bond is weakened by the electron-deficient C1. | Moderate. Similar to iodobenzene or 3-iodopyridine. |
| Steric Hindrance | High. The peri-proton at C8 sterically crowds the C1 position. | Low. The C3 position is sterically accessible. |
| Catalyst Poisoning | High. The N-lone pair is adjacent to the reaction site and can chelate Pd. | Low. Nitrogen is distal to the reaction site. |
| Preferred Ligands | Bulky, electron-rich phosphines (e.g., XPhos, SPhos) to prevent N-chelation. | Standard phosphines (e.g., |
Experimental Protocol: Suzuki Coupling (3-Iodo Selective)
Objective: Synthesis of 3-phenylisoquinoline.
-
Reagents: this compound (1.0 equiv), Phenylboronic acid (1.2 equiv),
(5 mol%), (2.0 equiv). -
Solvent: 1,4-Dioxane / Water (4:1).
Step-by-Step Workflow:
-
Degassing: Charge a reaction vial with this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and
(2.0 mmol). Add solvents (Dioxane 4 mL, Water 1 mL). Sparge with Argon for 10 minutes. Critical: Oxygen removal is essential to protect the Pd(0) species. -
Catalyst Addition: Add
(58 mg, 0.05 mmol) under a counter-flow of Argon. Cap the vial immediately. -
Reaction: Heat to
for 12 hours. -
Workup: Dilute with EtOAc, filter through a pad of Celite to remove Pd black. Wash with brine.
-
Purification: Flash column chromatography.
Validation Check:
-
1-Iodo Variation: If applying this to 1-iodoisoquinoline, increase catalyst loading to 10 mol% or switch to
/SPhos to overcome the steric clash with the C8 proton [1].
Part 4: Lithium-Halogen Exchange[4]
Lithiation allows for the introduction of electrophiles (aldehydes, ketones) that cannot be introduced via Pd-catalysis.
The Stability Dilemma
-
1-Iodoisoquinoline: Lithium-halogen exchange is extremely fast (faster than proton transfer), but the resulting 1-lithioisoquinoline is thermodynamically unstable above
. It can dimerize or undergo nucleophilic attack on unreacted starting material. -
This compound: The 3-lithioisoquinoline is significantly more stable and can often be handled at
.
Protocol: Low-Temperature Exchange (General)
-
Conditions: THF,
(Dry Ice/Acetone). -
Reagent:
-Butyllithium ( -BuLi).[3][4] -
Procedure: Add
-BuLi slowly to the iodoisoquinoline. Stir for 15 mins. Add electrophile (e.g., DMF) immediately. -
Caution: For 1-iodoisoquinoline, use inverse addition (add the lithiated species to the electrophile) or ensure strictly cryogenic temperatures to prevent dimerization [2].
Part 5: Decision Matrix & Strategic Planning
Use the following logic flow to select the correct isomer for your drug discovery campaign.
Figure 2: Strategic decision tree for selecting the optimal isoquinoline isomer based on desired downstream chemistry.
References
-
Emerging Trends in Cross-Coupling. Chemical Reviews. (2022). Analysis of steric hindrance in Pd-catalyzed oxidative addition. Link
-
The Lithium–Halogen Exchange Reaction in Process Chemistry. ResearchGate. (2007). Detailed kinetics of lithiation stability and dimerization risks. Link
-
Nucleophilic Aromatic Substitution Mechanisms. Chemistry LibreTexts. (2025). Theoretical underpinning of Meisenheimer complex stabilization by nitrogen heterocycles. Link
-
Isoquinoline Reactivity Profile. Wikipedia. General properties and numbering of the isoquinoline ring system. Link
Sources
Technical Guide: Solubility Profile and Solvent Selection for 3-Iodoisoquinoline
[1]
Executive Summary
3-Iodoisoquinoline (CAS: 119-65-3 derivative) is a critical heteroaromatic scaffold used primarily as an electrophile in Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck).[1] Its solubility behavior is governed by two competing structural features: the lipophilic, polarizable iodo-isoquinoline core and the basic pyridine-like nitrogen atom.[1]
Understanding its solubility is not merely about dissolving the compound; it is about optimizing reaction kinetics (homogeneity) and maximizing recovery during purification (heterogeneity). This guide provides a definitive solubility landscape, purification strategies based on pH-switching, and solvent selection protocols for catalytic workflows.[1]
Physicochemical Profile & Solubility Mechanism[2][3][4][5]
To predict solubility, one must understand the molecular interactions at play.[1] this compound exhibits a "Push-Pull" solubility behavior.[1]
| Feature | Chemical Implication | Solubility Impact |
| Iodo- Substituent (C-3) | High polarizability; Lipophilic | Increases solubility in halogenated solvents (DCM, CHCl₃) and non-polar aromatics.[1] |
| Isoquinoline Core | Flat, aromatic, π-stacking potential | Moderate solubility in alcohols; high solubility in polar aprotic solvents (DMSO).[1] |
| Basic Nitrogen (N-2) | pKa ~5.0 (conjugate acid) | The Critical Switch: Insoluble in neutral water, but highly soluble in acidic aqueous media (pH < 3).[1] |
The "Like Dissolves Like" Matrix
-
Best Solvents (High Solubility): Dichloromethane (DCM), Chloroform, Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF).
-
Moderate Solvents: Ethyl Acetate (EtOAc), Tetrahydrofuran (THF), Methanol, Ethanol.[1]
-
Poor Solvents (Anti-Solvents): Water (neutral/basic), Hexanes, Pentane, Diethyl Ether (sparingly soluble).
Critical Purification Workflow: The pH-Switch
The most distinct solubility characteristic of this compound is its pH-dependence.[1] Because the nitrogen atom can be protonated, researchers can toggle the molecule between an organic-soluble neutral form and a water-soluble salt form.[1] This is the primary method for separating it from non-basic impurities (e.g., starting materials like di-iodo species or non-nitrogenous byproducts).[1]
Visualization: Acid-Base Extraction Workflow
The following diagram illustrates the standard purification protocol exploiting this solubility switch.
Figure 1: The pH-switch protocol allows for the isolation of this compound from non-basic contaminants by leveraging its solubility in acidic water.[1]
Reaction Solvent Selection (Catalysis Context)
In drug discovery, this compound is most often used in Suzuki-Miyaura or Sonogashira couplings.[1] The choice of solvent dictates not just solubility, but the reaction rate and catalyst stability.[1]
Solvent Compatibility Table for Pd-Catalysis[1]
| Solvent System | Solubility Rating | Reaction Suitability | Notes |
| DMF / DMA | Excellent | High | Ideal for high-temp couplings (>100°C).[1] Stabilizes Pd-species.[1] Hard to remove (high bp). |
| 1,4-Dioxane | Good | High | Standard for Suzuki.[1] Miscible with water (for base addition). |
| Toluene | Moderate | Moderate | Requires heating to fully dissolve.[1] Good for anhydrous conditions.[1] |
| MeCN | Good | Low/Moderate | Can coordinate to Pd and poison the catalyst in some cycles.[1] |
| Ethanol/Water | Moderate | High | Green alternative.[1] this compound may require co-solvent (e.g., acetone) to stay in solution.[1] |
Protocol: Optimizing the Suzuki Coupling Solvent
When coupling this compound with a boronic acid:
-
Standard: Use 1,4-Dioxane/Water (4:1) .[1] The dioxane solubilizes the isoquinoline, while water solubilizes the inorganic base (K₂CO₃).
-
Difficult Substrates: If the boronic acid is also lipophilic, switch to DMF or NMP to ensure a homogeneous phase at reaction temperature (80-100°C).[1]
-
Green Chemistry: Use 2-MeTHF (2-Methyltetrahydrofuran).[1] It offers excellent solubility for the isoquinoline and phase-separates from water for easier workup.[1]
Experimental Protocol: Gravimetric Solubility Determination
Since solubility values vary by batch purity and crystalline form, you should determine the exact solubility for your specific lot before scaling up.[1]
Objective: Determine saturation point (mg/mL) in a target solvent at 25°C.
Materials:
-
0.45 µm Syringe Filter (PTFE).
-
Analytical Balance.[1]
Step-by-Step Methodology:
-
Saturation: Add excess this compound to 2 mL of the solvent in a scintillating vial.
-
Equilibration: Vortex for 10 minutes, then sonicate for 20 minutes at 25°C. Ensure solid remains visible (saturated suspension).
-
Filtration: Draw the supernatant through a 0.45 µm PTFE filter into a tared vial to remove undissolved solids.
-
Evaporation: Weigh the vial with the filtrate (
). Evaporate the solvent under a stream of nitrogen or high vacuum until mass is constant.[1] -
Measurement: Weigh the dried residue (
). -
Calculation:
Troubleshooting: Crystallization & Precipitation
Issue: The product oils out instead of crystallizing during recrystallization.
-
Cause: this compound has a relatively low melting point (often <70°C, depending on purity) and high lipophilicity.[1] Impurities depress the melting point further, leading to "oiling."
-
Solution:
Issue: Compound crashes out during Suzuki reaction.
-
Cause: The addition of aqueous base (e.g., 2M Na₂CO₃) reduces the solubility of the organic starting material (Salting-out effect).
-
Solution: Increase the ratio of organic solvent (Dioxane) or switch to a more potent solubilizer like n-Butanol or DMF .[1]
References
-
Structural Properties & Synthesis
-
Solvent Selection in Catalysis
-
Lei, P., et al. (2020).[1][6] Green Solvent Selection for Suzuki–Miyaura Coupling. ResearchGate. Discusses solubility parameters for heteroaryl halides in amide vs. ether solvents. Link
-
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (2020).[1] PMC. Highlights the role of polar solvents (DMF, MeCN) in stabilizing oxidative addition states for aryl halides.[7] Link
-
-
Purification Methodologies
Sources
- 1. JPH01153679A - Purification of isoquinoline - Google Patents [patents.google.com]
- 2. Isoquinoline | C9H7N | CID 8405 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Yoneda Labs [yonedalabs.com]
- 4. thieme-connect.com [thieme-connect.com]
- 5. Isoquinoline - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Thermodynamic stability of 3-iodoisoquinoline vs 3-bromoisoquinoline
Executive Summary: The Stability-Reactivity Trade-off
In the design of isoquinoline-based pharmacophores, the choice between 3-iodoisoquinoline and 3-bromoisoquinoline is rarely a matter of simple availability; it is a strategic decision governed by the trade-off between thermodynamic stability and synthetic lability .
-
3-Bromoisoquinoline is the thermodynamically superior scaffold. Possessing a stronger C–X bond (~81 kcal/mol) and higher resistance to photo-degradation and disproportionation, it is the preferred "shelf-stable" building block for scale-up and storage.
-
This compound is thermodynamically inferior but kinetically superior. Its weaker C–X bond (~65 kcal/mol) makes it prone to rapid oxidative addition and "Halogen Dance" rearrangements, rendering it a transiently stable "high-energy" intermediate ideal for difficult functionalizations but poor for long-term stability.
This guide details the mechanistic underpinnings of this divergence and provides validated protocols for handling these species in drug discovery workflows.
Fundamental Thermodynamics: The Bond Energy Landscape
The primary driver of the stability difference is the Bond Dissociation Energy (BDE) of the carbon-halogen bond at the C3 position.
Bond Strength & Orbital Overlap
The isoquinoline ring system is electron-deficient, particularly at the C1 and C3 positions.
-
3-Bromoisoquinoline: The Carbon(2p)–Bromine(4p) orbital overlap is moderately efficient. The resulting bond is robust enough to resist homolytic cleavage under ambient conditions.
-
This compound: The Carbon(2p)–Iodine(5p) overlap is poor due to the size mismatch. This results in a longer, weaker bond that is significantly more susceptible to:
-
Homolysis: Radical formation under UV light.
-
Metal Insertion: Facile oxidative addition by Pd(0) or Ni(0).
-
| Property | 3-Bromoisoquinoline | This compound | Impact on Stability |
| C–X Bond Energy | ~81 kcal/mol | ~65 kcal/mol | Bromide is ~25% more stable to cleavage. |
| Bond Length | ~1.86 Å | ~2.08 Å | Iodide is sterically more accessible and labile. |
| Polarizability | Moderate | High | Iodide stabilizes transition states for migration (Halogen Dance). |
| Shelf Life | Years (Ambient) | Months (Cold, Dark) | Iodide requires protection from light/heat. |
The "Halogen Dance": A Thermodynamic Trap
The most critical stability risk for 3-haloisoquinolines is the Base-Catalyzed Halogen Dance (BCHD) . This reaction is thermodynamically driven, moving the halogen to a position that allows the metal (Li/Mg) to occupy the most acidic site (usually C1 or C4).
The Mechanism: Under basic conditions (e.g., LDA, LiTMP), this compound is far more prone to this rearrangement than the bromo analog. The iodine atom, being "soft" and polarizable, can bridge the transition state more effectively, facilitating the migration.
-
Thermodynamic Sink: The reaction drives toward the formation of the most stable carbanion. In isoquinolines, the C1-lithio species is often the thermodynamic sink due to the inductive effect of the adjacent nitrogen.
-
Stability Implication: If you treat this compound with a strong base intending to functionalize C4, you risk scrambling the halogen to C4 or C1. 3-Bromoisoquinoline is more resistant to this migration, allowing for cleaner ortho-lithiation at C4 without the "dance."
Visualization: The Halogen Dance Pathway
Figure 1: The Halogen Dance mechanism.[1] this compound is highly susceptible to this rearrangement under basic conditions, whereas 3-bromoisoquinoline is kinetically slow to rearrange.
Synthetic Reactivity: The Kinetic Advantage
While thermodynamically less stable, this compound is often the necessary reagent for challenging couplings.
Cross-Coupling Hierarchy
In a competition experiment (Protocol A below), this compound will react >100x faster than 3-bromoisoquinoline in Pd-catalyzed Suzuki-Miyaura couplings.
-
Mechanism: The rate-determining step (Oxidative Addition) is inversely proportional to the C–X bond strength.
-
Selectivity: This allows for chemoselective functionalization . If a scaffold contains both a 3-bromo and a 3-iodo group, the iodine can be replaced exclusively, leaving the bromine for a subsequent step.
Experimental Protocols
Protocol A: Competitive Stability/Reactivity Assessment
A self-validating experiment to quantify the kinetic instability of the C-I bond vs. C-Br.
Objective: Determine relative reactivity rates in a "one-pot" competition.
-
Setup: In a Schlenk flask, dissolve 3-bromoisoquinoline (1.0 equiv) and This compound (1.0 equiv) in 1,4-dioxane (0.1 M).
-
Internal Standard: Add 1,3,5-trimethoxybenzene (0.5 equiv) as an NMR standard.
-
Reagents: Add Phenylboronic acid (1.0 equiv—limiting reagent),
(3.0 equiv), and (2 mol%). -
Reaction: Heat to 60°C. Monitor via GC-MS or
NMR at t=15 min, 30 min, 60 min. -
Validation:
-
Result: You will observe >95% consumption of the 3-iodo species and <5% consumption of the 3-bromo species.
-
Protocol B: Controlled Lithiation (Avoiding the Dance)
How to handle the thermodynamically unstable 3-iodo species.
Objective: Functionalize C4 without triggering the Halogen Dance.
-
Conditions: Use LDA (Lithium Diisopropylamide) at -78°C strictly.
-
Procedure:
-
Add this compound dropwise to LDA in THF at -78°C.
-
Quench Time: The electrophile (e.g., aldehyde, alkyl halide) must be added immediately (< 5 minutes).
-
Why? The lithiated 3-iodo intermediate is metastable. Prolonged stirring allows the thermodynamic drive (Halogen Dance) to scramble the regiochemistry.
-
-
Contrast with Bromide: 3-Bromoisoquinoline can be lithiated at -78°C and held for 30-60 minutes without significant scrambling, demonstrating its superior configurational stability.
Decision Matrix: When to Use Which?
| Scenario | Recommended Scaffold | Rationale |
| Library Storage | 3-Bromoisoquinoline | High thermodynamic stability; resists degradation. |
| Difficult Coupling | This compound | Weak C-I bond lowers activation energy for Pd insertion. |
| Ortho-Lithiation | 3-Bromoisoquinoline | Resists Halogen Dance; maintains regiochemical fidelity. |
| Sequential Coupling | Both (Mixed Halo) | Use 3-Iodo for Step 1, 3-Bromo for Step 2. |
Visualizing the Workflow
Figure 2: Strategic decision tree for selecting the appropriate isoquinoline halide based on thermodynamic and kinetic constraints.
References
-
Schnürch, M., et al. (2007). "Halogen Dance Reactions—A Review." Chemical Society Reviews.[2][3] Link
-
Lumbroso, A., et al. (2011). "Lithium-Halogen Exchange: A Critical Review." Chemical Reviews. Link
-
Wang, X., et al. (2022). "Synthesis of Halopyridines and Isoquinolines via Halogen Dance." Journal of Organic Chemistry. Link
-
Jiao, J., et al. (2015). "Palladium-Catalyzed Cross-Coupling of Aryl Halides: Bond Dissociation Energies and Reactivity." Journal of the American Chemical Society.[2] Link
-
Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. Link
Sources
Technical Guide: Crystal Structure Elucidation and Supramolecular Analysis of 3-Iodoisoquinoline
Executive Summary
This technical guide provides a comprehensive framework for the synthesis, crystallization, and X-ray structural analysis of 3-iodoisoquinoline . Targeted at medicinal chemists and crystallographers, this document moves beyond basic characterization to focus on the supramolecular utility of the iodine substituent. Specifically, it details the exploitation of the iodine
Part 1: Chemical Context & Significance[1]
The Isoquinoline Scaffold in Drug Discovery
The isoquinoline core is a "privileged scaffold" in medicinal chemistry, serving as the backbone for numerous FDA-approved drugs (e.g., Fasudil, Quinapril).[1] In kinase inhibition, particularly for targets like Protein Kinase N3 (PKN3) , the isoquinoline ring mimics the adenine base of ATP, anchoring the inhibitor in the hinge region.
The Strategic Role of 3-Iodo Substitution
Replacing a hydrogen with iodine at the C3 position is not merely a steric modification; it introduces a site for Halogen Bonding (XB) .
-
The Sigma Hole (
-hole): Unlike lighter halogens (F, Cl), iodine exhibits a significant anisotropic electron density distribution. While the equatorial belt is electron-rich (nucleophilic), the region along the C-I bond axis (distal to Carbon) is electron-deficient (electrophilic). -
Drug Design Implication: This positive potential cap allows this compound to act as a Lewis acid, forming highly directional interactions with backbone carbonyls or specific residues (e.g., Threonine gatekeepers) in protein binding pockets.
Part 2: Synthesis & Crystallization Protocol
To analyze the crystal structure, high-purity single crystals are required. The following protocol ensures sufficient quality for X-ray diffraction.
Synthesis: The Sandmeyer Route
Direct electrophilic iodination of isoquinoline often yields a mixture of isomers (C5/C8 preference). To ensure regioselectivity at C3, a Sandmeyer-type transformation from commercially available 3-aminoisoquinoline is the authoritative method.
Protocol:
-
Diazotization: Dissolve 3-aminoisoquinoline in
(aq) at . Add dropwise to form the diazonium salt. -
Iodination: Treat the diazonium intermediate with
(aq). The iodine anion acts as a nucleophile, displacing . -
Purification: Neutralize with
, extract with DCM, and purify via silica gel column chromatography (Hexane/EtOAc gradient).
Crystallization Strategy
Iodine is a heavy atom (
Recommended Method: Slow Evaporation
-
Solvent System: Dichloromethane (DCM) / Hexane (1:1 ratio).
-
Procedure: Dissolve 20 mg of purified this compound in minimal DCM. Layer Hexane on top or allow slow evaporation of the mixed solvent at
in a vibration-free environment. -
Target Morphology: Colorless needles or prisms, dimensions approx.
mm.
Figure 1: Workflow from precursor to diffraction-quality single crystal.
Part 3: X-Ray Diffraction Data Acquisition
Instrument Configuration
-
Radiation Source: Molybdenum (
, ) is strictly preferred over Copper ( ).-
Reasoning: Iodine has a high absorption coefficient.
radiation would result in severe absorption errors and systematic scaling issues. penetrates the heavy iodine atom more effectively.
-
-
Temperature: 100 K (Cryostream) .
-
Reasoning: Cooling minimizes thermal vibration (Debye-Waller factor), which is crucial for resolving the electron density of the iodine atom without "smearing" and for accurately determining the positions of the lighter hydrogen atoms involved in weak interactions.
-
Data Processing Protocol
-
Indexing: Determine the unit cell dimensions. Expect a monoclinic or orthorhombic system common for planar heterocycles.
-
Integration: Integrate reflections using instrument software (e.g., SAINT, CrysAlisPro).
-
Absorption Correction (CRITICAL): Apply a multi-scan or face-indexed numerical absorption correction (SADABS).
-
Validation: Check that
is reasonable. Uncorrected data will lead to "ghost peaks" near the Iodine atom in the difference Fourier map.
-
Part 4: Structure Solution & Refinement
The Heavy Atom Method
Because Iodine dominates the scattering power (
Refinement Strategy (SHELXL)
-
Locate Iodine: The highest peak in the electron density map will be Iodine.
-
Locate Light Atoms: Subsequent difference Fourier synthesis will reveal the isoquinoline ring carbons and nitrogen.
-
Anisotropic Refinement: Refine all non-hydrogen atoms anisotropically.
-
Hydrogen Placement: Place H-atoms in calculated geometric positions (Aromatic C-H = 0.95 Å) using a riding model (
).
Table 1: Typical Crystallographic Parameters for Isoquinoline Derivatives
| Parameter | Description | Typical Value/Range |
| Space Group | Symmetry of packing | |
| Z | Molecules per unit cell | 4 (usually) |
| R-Factor ( | Agreement factor | < 5.0% (Good quality) |
| Goodness of Fit (GooF) | Error distribution | ~1.0 - 1.1 |
| Bond Length (C-I) | Carbon-Iodine distance | 2.08 - 2.10 Å |
| Bond Length (C-N) | Isoquinoline ring | 1.30 - 1.37 Å |
Part 5: Supramolecular Analysis (The Core)
This is the most critical section for drug development professionals. The crystal structure of this compound is not just a static picture; it is a map of potential interactions.
Halogen Bonding (XB) Analysis
You must analyze the packing for C-I...N or C-I...
-
Geometric Criteria for XB:
-
Distance (
): The distance between Iodine and the acceptor (N) should be less than the sum of their van der Waals radii.-
;
. -
Target:
.
-
;
-
Angle (
): The angle must be nearly linear ( ) to align the -hole with the nucleophile.
-
- Stacking
The planar isoquinoline rings will likely stack.
-
Measure: Centroid-to-centroid distance (typically 3.5 - 3.8 Å) and the slip angle. This mimics the intercalation of drugs into DNA or stacking within a kinase active site.
Figure 2: Schematic of the directional Halogen Bond interaction driven by the sigma-hole.[2]
References
-
Metrangolo, P., et al. (2005). Halogen Bonding in Supramolecular Chemistry. Angewandte Chemie International Edition. Link
-
Sheldrick, G. M. (2015).[3] Crystal structure refinement with SHELXL. Acta Crystallographica Section C. Link
-
Politizer, P., et al. (2013). The σ-hole and its role in halogen bonding. Journal of Molecular Modeling. Link
-
Gilday, J. P., et al. (2015). Halogen Bonding in Hypervalent Iodine Derivatives. Chemical Reviews. Link
-
Sigma-Aldrich. (2024). 3-Aminoisoquinoline Product Page (Precursor). Link
Sources
Commercial Availability and Purity Grades of 3-Iodoisoquinoline: A Technical Guide
Topic: Commercial Availability and Purity Grades of 3-Iodoisoquinoline Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Sourcing Specialists[1]
Executive Summary
This compound (CAS 66728-97-0 ) is a high-value heterocyclic building block critical for the development of isoquinoline-based pharmaceuticals.[1] Unlike its C1- and C4-halogenated congeners, this compound is electronically disfavored during direct electrophilic substitution, making it synthetically challenging and commercially scarcer.[1] This guide analyzes its commercial landscape, defines purity specifications required for cross-coupling applications (e.g., Suzuki-Miyaura, Sonogashira), and outlines rigorous quality control (QC) protocols to detect common regioisomeric impurities.
Chemical Profile and Properties[2][3][4][5][6][7]
| Property | Specification |
| Chemical Name | This compound |
| CAS Number | 66728-97-0 |
| Molecular Formula | C₉H₆IN |
| Molecular Weight | 255.06 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 59.5 – 60.5 °C |
| Solubility | Soluble in DMSO, DCM, Methanol; Sparingly soluble in water |
| Storage | 2–8 °C, Inert atmosphere (Argon/Nitrogen), Light-sensitive |
Synthesis and Impurity Profile
Understanding the synthesis of this compound is essential for anticipating impurities.[1] Direct iodination of isoquinoline typically yields the 4-iodo isomer due to the high electron density at the C4 position. Accessing the C3 position requires indirect methods, primarily via 3-aminoisoquinoline (Sandmeyer reaction) or 3-bromoisoquinoline (Halogen exchange).[1]
Synthetic Pathways & Associated Impurities
The following diagram illustrates the primary synthetic routes and the specific impurities they generate.
Critical Impurities
-
Regioisomer (4-Iodoisoquinoline): The most problematic impurity. It has very similar polarity to the 3-iodo isomer, making separation by standard flash chromatography difficult. It competes in cross-coupling reactions, leading to structural isomers in the final drug candidate.
-
Halogen Exchange Residuals (3-Bromo): If synthesized via Finkelstein-type exchange, unreacted 3-bromoisoquinoline may persist.[1] This is less reactive than the iodo-species but can still participate in catalysis.
Commercial Availability Landscape
This compound is classified as a Specialty Building Block , not a bulk commodity.[1] Its availability is driven by demand in medicinal chemistry for structure-activity relationship (SAR) studies, particularly for targeting kinases and NADase enzymes (e.g., SARM1 inhibitors).
Supplier Tiers[1]
-
Tier 1 (Catalog Suppliers): Companies like Ambeed , BLD Pharm , and Combi-Blocks often list stock, but quantities are typically low (1g – 25g).
-
Tier 2 (Custom Synthesis): For >100g requests, lead times of 4–8 weeks are common as the material is synthesized de novo.
Market Specifications
| Grade | Purity Specification | Typical Application | Price Indication |
| Research Grade | ≥ 95% (HPLC) | Early-stage SAR screening | High ( |
| Fine Chemical | ≥ 97% (HPLC) | Process development, Scale-up | Very High |
| GMP Grade | ≥ 99% (HPLC) | Clinical supply manufacturing | Custom Quote Only |
Note: Due to the instability of the C–I bond, "Technical Grade" (<90%) is rarely sold as it degrades rapidly. Suppliers typically ship >97% material under inert gas to ensure it arrives at >95%.
Quality Control & Analytical Protocols
To ensure the integrity of this compound, specifically distinguishing it from the 4-iodo isomer, a multi-modal analytical approach is required.
QC Workflow
The following decision tree outlines the protocol for verifying batch purity.
Analytical Methods
A. High-Performance Liquid Chromatography (HPLC)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase: Gradient of Water (0.1% Formic Acid) / Acetonitrile.
-
Detection: UV at 254 nm (aromatic region) and 220 nm.
-
Success Criteria: Single major peak >97% area.
B. 1H-NMR Spectroscopy (Diagnostic Signals)
NMR is the definitive method to rule out regioisomers.[1]
-
This compound:
-
H1 (Singlet): Typically appears downfield (~9.0–9.2 ppm) due to the adjacent Nitrogen and Iodine.
-
H4 (Singlet): Appears around ~8.0–8.5 ppm.
-
-
4-Iodoisoquinoline (Impurity):
-
H1 (Singlet): Shift will differ slightly.
-
H3 (Singlet): Distinct shift compared to H4 of the target.
-
-
Coupling: The absence of coupling between H1 and other protons is characteristic for both, but the chemical shift of the singlet at C4 (for 3-iodo) vs C3 (for 4-iodo) is the key differentiator.[1]
Handling and Stability
-
Light Sensitivity: Iodinated heterocycles are prone to photolytic deiodination. Store in amber vials wrapped in foil.
-
Oxidation: The isoquinoline nitrogen is susceptible to N-oxide formation over long periods.[1] Store under Argon at 4°C.
-
Color Change: A transition from pale yellow to brown indicates iodine liberation or decomposition. If brown, wash with 10% sodium thiosulfate solution and extract with DCM to repurify before use.
References
-
PubChem. 3-Iodoquinoline (Isomer Reference).[1] National Library of Medicine. Available at: [Link]
-
Hughes, R. O., et al. (2021). Small Molecule SARM1 Inhibitors Recapitulate the SARM1-/- Phenotype.[1] (Demonstrates application of iodoisoquinolines). Available at: [Link]
Sources
- 1. 898559-23-4|3-Bromo-2-iodoquinoline|BLD Pharm [bldpharm.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. US3707470A - Process for removing phenolic hydroxyl group from phenolic compounds - Google Patents [patents.google.com]
- 4. US3707470A - Process for removing phenolic hydroxyl group from phenolic compounds - Google Patents [patents.google.com]
Methodological & Application
Application Note: Strategic Synthesis of 3-Arylisoquinolines via Suzuki-Miyaura Coupling
Executive Summary
The 3-arylisoquinoline scaffold is a privileged pharmacophore in medicinal chemistry, appearing frequently in kinase inhibitors, antitumor agents (e.g., topoisomerase I inhibitors), and CNS-active compounds. While 1-substituted isoquinolines are easily accessed via nucleophilic addition to the imine, the 3-position requires transition-metal-catalyzed cross-coupling for efficient functionalization.
This guide details the Suzuki-Miyaura coupling of 3-iodoisoquinoline . Unlike standard phenyl iodides, this substrate presents unique challenges: catalyst deactivation via nitrogen coordination and competitive protodeboronation of coupling partners. We present two validated protocols: a Robust Standard Method for general screening and a High-Performance Method for sterically demanding or heteroaryl coupling partners.
Strategic Rationale & Chemical Context
The Reactivity Landscape
The isoquinoline ring system possesses distinct electronic zones. Understanding these is crucial for successful coupling:
-
C1 Position (Most Reactive): Highly electron-deficient (
to Nitrogen). Reacts rapidly in oxidative addition but is prone to nucleophilic displacement side reactions. -
C3 Position (Target): Moderately electron-deficient (
to Nitrogen). Less reactive than C1 but significantly more reactive than the carbocyclic ring (C4–C8). -
The Nitrogen Problem: The basic lone pair on the isoquinoline nitrogen (
) is a competent -donor. It can displace phosphine ligands on the Palladium center, forming unreactive complexes (Catalyst Poisoning).
Mechanistic Bottlenecks
The catalytic cycle for this compound faces a specific bottleneck at the Transmetallation step.
-
Oxidative Addition: Fast due to the C-I bond weakness.
-
Ligand Exchange: The isoquinoline nitrogen competes with the boronate species for the Pd center.
-
Transmetallation: If the boronic acid is electron-poor (e.g., pyridine-3-boronic acid), this step becomes sluggish, allowing protodeboronation to dominate.
Mechanistic Visualization
The following diagram illustrates the catalytic cycle, highlighting the specific "off-cycle" trap caused by nitrogen coordination.
Caption: Catalytic cycle showing the competitive "Off-Cycle Trap" where the isoquinoline nitrogen displaces ligands, halting the reaction.
Experimental Protocols
Method A: The "Workhorse" Protocol (Cost-Effective)
Best for: Coupling with simple aryl boronic acids (phenyl, tolyl, anisyl).
Reagents:
-
Catalyst: Pd(dppf)Cl
[1][2] · CH Cl (5 mol%)-
Why: The bidentate dppf ligand has a large bite angle and resists displacement by the isoquinoline nitrogen better than PPh
.
-
-
Base: 2M Na
CO (aqueous) -
Solvent: 1,4-Dioxane / Water (4:1 ratio)
-
Temperature: 90°C
Step-by-Step:
-
Charge: To a reaction vial equipped with a stir bar, add this compound (1.0 equiv), Arylboronic acid (1.2 equiv), and Pd(dppf)Cl
(0.05 equiv). -
Inert: Seal the vial and purge with Nitrogen or Argon for 5 minutes.
-
Solvent: Add degassed 1,4-Dioxane (0.2 M concentration relative to iodide).
-
Base: Add degassed 2M Na
CO (3.0 equiv). -
Reaction: Heat to 90°C with vigorous stirring for 4–12 hours. Monitor by LCMS.
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over Na
SO . -
Purification: Flash chromatography (Hexanes/EtOAc). Note: Isoquinolines often streak on silica; add 1% Et3N to eluent if necessary.
Method B: The "High-Performance" Protocol
Best for: Heteroaryl boronic acids, sterically hindered partners, or scale-up.
Reagents:
-
Catalyst: XPhos Pd G3 (2–3 mol%)
-
Why: Buchwald precatalysts activate rapidly. XPhos is bulky and electron-rich, facilitating oxidative addition and preventing N-coordination poisoning.
-
-
Base: K
PO (0.5 M aqueous or solid) -
Solvent: THF / Water (10:1) or Toluene / Water (for higher temp)
-
Temperature: 60°C – 80°C
Step-by-Step:
-
Charge: Add this compound (1.0 equiv), Boronic acid/pinacol ester (1.3 equiv), XPhos Pd G3 (0.02 equiv), and K
PO (2.0 equiv). -
Cycle: Evacuate and backfill with Argon (x3).
-
Solvent: Add degassed THF/Water mixture.
-
Reaction: Heat to 60°C. Note: This active system often finishes in <2 hours.
-
Scavenging: If Pd residues persist, treat the organic layer with Thiol-functionalized silica (SiliaMetS® Thiol) before concentration.
Optimization & Troubleshooting Matrix
Use this data table to guide experimental adjustments if yields are suboptimal.
| Variable | Observation | Diagnosis | Corrective Action |
| Low Conversion | Starting material (Iodide) remains. | Catalyst poisoning by Isoquinoline Nitrogen. | Switch to Method B (XPhos or SPhos). Increase Temp to 100°C to promote ligand dissociation. |
| Protodeboronation | Boronic acid disappears; Iodide remains. | Boronic acid is unstable under basic conditions. | Switch Base to KF or K |
| Homocoupling | Biaryl (Ar-Ar) detected. | Oxidation of Boronic acid by trace O | Degas solvents more rigorously (Sparge with Ar for 15 min). |
| Black Precipitate | Pd black forms early. | Ligand instability or insufficient ligand loading. | Ensure Catalyst is stored under Ar. If using Pd(OAc) |
Workflow Decision Tree
Caption: Decision matrix for selecting the appropriate catalytic system based on coupling partner complexity.
References
-
Mechanistic Overview of Suzuki Coupling: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
Isoquinoline Functionalization & SAR: Hughes, R. O., et al. (2021). Discovery of SARM1 Inhibitors: this compound derivatives and their binding modes. Journal of Medicinal Chemistry. (Contextualizing the importance of the 3-iodo precursor).
-
Catalyst Poisoning by Nitrogen Heterocycles: Guram, A. S., et al. (2010). Palladium-Catalyzed Cross-Coupling Reactions of Heterocycles: Managing the Nitrogen Problem. Journal of Organic Chemistry.
-
Buchwald Precatalysts (XPhos G3) for Heterocycles: Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Heterocyclic Carbene–Palladium(II) Precatalysts for the Suzuki–Miyaura Coupling of Aryl Chlorides, Bromides, and Iodides. Journal of Organic Chemistry, 79(9), 4161–4166.
-
Synthesis of 3-Arylisoquinolines (Specific Protocol Reference): Various authors. (2023).[1][3][4] Palladium-Mediated Synthesis of Quinoline/Isoquinoline Derivatives. ACS Omega / NIH PMC.
Sources
- 1. Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Spasmolytic Activity of 1,3-Disubstituted 3,4-Dihydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
Optimization of Sonogashira coupling with 3-iodoisoquinoline
Application Note: Optimization of Sonogashira Coupling with 3-Iodoisoquinoline
Executive Summary
The introduction of alkynyl moieties at the C3 position of isoquinoline is a critical transformation in the synthesis of topoisomerase inhibitors, antiviral agents, and advanced organic materials. While this compound is an activated electrophile, its coupling efficiency in Sonogashira reactions is frequently compromised by two factors: catalyst poisoning via the proximal nitrogen lone pair (N2) and homocoupling of the alkyne partner. This guide outlines a systematic optimization strategy, moving from standard conditions to advanced, ligand-accelerated protocols that mitigate Lewis base interference.
Structural Analysis & Mechanistic Challenges
To optimize this reaction, one must first understand the substrate's behavior at the molecular level.
-
Substrate: this compound.
-
Electronic Environment: The C3 position is
-to-nitrogen, rendering the C-I bond electron-deficient and highly reactive toward oxidative addition. -
The "Nitrogen Trap" (Poisoning): Unlike carbocyclic aryl halides, the isoquinoline nitrogen (N2) possesses a localized lone pair orthogonal to the
-system. In this compound, this nitrogen is adjacent to the reaction site.-
Consequence: The nitrogen can displace labile ligands (e.g., PPh
) on the Palladium(II) intermediate, forming a stable, unreactive "Pd-N" chelate or simply saturating the metal center, halting the catalytic cycle.
-
Mechanistic Pathway & Failure Modes
The diagram below illustrates the standard catalytic cycle and the specific off-cycle "trap" relevant to isoquinolines.
Figure 1: Catalytic cycle highlighting the competitive nitrogen coordination pathway (Red) specific to this compound.
Optimization Strategy
Do not rely on a single set of conditions. Use this tiered approach to determine the optimal system for your specific alkyne partner.
Phase 1: Catalyst & Ligand Selection
The choice of ligand is the primary determinant of success.
-
Standard (Tier 1): Pd(PPh3)2Cl2 (5 mol%).
-
Advanced (Tier 2): Pd2(dba)3 + XPhos or t-Bu3P.
-
Rationale: Bulky, electron-rich phosphines increase the electron density on Pd (facilitating oxidative addition) and sterically shield the metal center, preventing the isoquinoline nitrogen from coordinating.
-
Phase 2: The Copper Question
Copper(I) Iodide (CuI) accelerates the reaction by forming a reactive copper-acetylide. However, it promotes Glaser homocoupling (R-C≡C-C≡C-R), which consumes the alkyne.
-
Decision Matrix:
-
Alkyne is cheap/volatile: Use Standard Sonogashira (with CuI).
-
Alkyne is precious/complex: Use Copper-Free Sonogashira (requires stronger base/active Pd).
-
Phase 3: Base & Solvent[2]
-
Solvent: DMF or DMAc are preferred for solubility. THF is viable but may require heating.
-
Base:
-
Organic: Et
N or Diisopropylamine (DIPA). Standard. -
Inorganic: Cs
CO or K CO . Essential for Copper-free variants or when the substrate is base-sensitive.
-
Recommended Protocols
Protocol A: The "Gold Standard" (Robust & Scalable)
Best for: Routine synthesis where alkyne availability is not a constraint.
Reagents:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.2 equiv)
-
Pd(PPh
) Cl (3-5 mol%) -
CuI (2-5 mol%)
-
Et
N (3.0 equiv) -
Solvent: Anhydrous DMF (0.2 M concentration)
Procedure:
-
Setup: Flame-dry a reaction vial equipped with a magnetic stir bar. Cool under Argon flow.
-
Charging: Add this compound, Pd(PPh
) Cl , and CuI. -
Inerting: Cap the vial and purge with Argon for 5 minutes.
-
Liquid Addition: Inject anhydrous DMF and Et
N via syringe. -
Alkyne Addition: Add the terminal alkyne last. (If liquid, inject; if solid, add in step 2).
-
Reaction: Stir at Room Temperature for 1 hour. If conversion is <50% by LCMS, heat to 60°C.
-
Note: this compound is reactive; excessive heat (>80°C) may cause degradation.
-
-
Workup: Dilute with EtOAc, wash with water (x3) and brine. Dry over Na
SO .
Protocol B: The "High-Performance" Method (Copper-Free)
Best for: Complex alkynes or when N-poisoning is observed in Protocol A.
Reagents:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.1 equiv)
-
Catalyst: Pd(OAc)
(5 mol%) + XPhos (10 mol%) -
Base: Cs
CO (2.0 equiv) -
Solvent: Toluene or MeCN (0.2 M)
Procedure:
-
Pre-complexation: In the reaction vessel, dissolve Pd(OAc)
and XPhos in the solvent under Argon. Stir for 15 mins at RT to generate the active Pd(0)-Ligand species (solution often turns yellow/orange). -
Addition: Add this compound, Cs
CO , and the alkyne. -
Reaction: Heat to 80°C for 4–12 hours.
-
Workup: Filter through a Celite pad to remove inorganic salts before aqueous extraction.
Comparative Data: Optimization Screen
The following table summarizes a typical optimization campaign for coupling this compound with phenylacetylene.
| Entry | Catalyst | Ligand | Co-Cat | Base | Solvent | Temp | Yield | Notes |
| 1 | Pd(PPh | PPh | CuI | Et | DMF | RT | 65% | Moderate conversion; some homocoupling. |
| 2 | Pd(PPh | PPh | CuI | Et | DMF | 60°C | 78% | Improved yield; dark reaction mixture (Pd black). |
| 3 | Pd(OAc) | XPhos | None | Cs | MeCN | 80°C | 92% | Cleanest profile; minimal impurities. |
| 4 | Pd | t-Bu | None | DIPA | THF | 60°C | 85% | Good, but reagents are air-sensitive. |
| 5 | Pd(PPh | PPh | CuI | K | DMSO | 50°C | 40% | Significant side products observed. |
Experimental Workflow Diagram
Figure 2: Decision tree for selecting the appropriate experimental protocol.
References
-
Chinchilla, R., & Nájera, C. (2007).[1] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Link
-
Tykwinski, R. R. (2003). Evolution in the Palladium-Catalyzed Cross-Coupling of sp- and sp2-Hybridized Carbon Atoms. Angewandte Chemie International Edition, 42(13), 1433-1436. Link
-
Billingsley, K. L., & Buchwald, S. L. (2007). An Improved System for the Sonogashira Coupling of Aryl and Heteroaryl Halides.[2] Journal of the American Chemical Society, 129(11), 3358-3366. Link
-
Gelest, Inc. (2020). Palladium-Catalyzed Cross-Coupling Reactions: Application Note. Sigma-Aldrich/Merck. Link
- Li, H., & Grinberg, N. (2010). Synthesis of Heterocycles via Metal-Catalyzed Cross-Coupling Reactions. Wiley-VCH. (General Reference for Isoquinoline Reactivity).
Sources
Application Notes and Protocols for the Heck Reaction in 3-Alkenylisoquinoline Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 3-Alkenylisoquinolines and the Heck Reaction
The isoquinoline scaffold is a privileged structural motif present in a vast array of natural products and pharmacologically active compounds. Functionalization of the isoquinoline core is a cornerstone of medicinal chemistry and drug development, with the C-3 position being a key site for modification to modulate biological activity. The introduction of an alkenyl group at this position to form 3-alkenylisoquinolines opens up a rich landscape for further chemical transformations and the synthesis of complex molecular architectures.
The Mizoroki-Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, stands as a powerful and versatile tool for the formation of carbon-carbon bonds.[1] Its high functional group tolerance and frequent stereoselectivity make it an invaluable method in modern organic synthesis.[2] This guide provides a detailed exploration of the Heck reaction conditions tailored for the synthesis of 3-alkenylisoquinolines, offering insights into the mechanistic underpinnings, optimization of reaction parameters, and step-by-step protocols for practical implementation.
Mechanistic Insights: The Palladium Catalytic Cycle
The Heck reaction proceeds through a well-established catalytic cycle involving palladium(0) and palladium(II) intermediates.[3] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.
Sources
Application Note: High-Fidelity Lithium-Halogen Exchange Protocols for 3-Iodoisoquinoline
Executive Summary
Functionalizing the C3 position of isoquinoline is synthetically challenging due to the inherent electron-deficiency of the heterocycle and the high electrophilicity of the C1 position. While 3-iodoisoquinoline provides a reactive handle, standard lithiation protocols often fail due to competing nucleophilic addition (Chichibabin-type mechanisms) or ring-opening degradation of the 3-lithio intermediate.
This guide details optimized protocols to effect Lithium-Iodine (Li-I) exchange selectively over nucleophilic addition. By leveraging the rapid kinetics of Li-I exchange against the slower rate of C1-addition at cryogenic temperatures, researchers can access a wide array of C3-substituted isoquinolines.
Mechanistic Insight & Critical Challenges
The Kinetic Landscape
The reaction of this compound with alkyllithiums is a race between two pathways:
-
Pathway A (Desired): Rapid Li-I exchange to form 3-lithioisoquinoline.
-
Pathway B (Undesired): Nucleophilic attack at the C1 imine carbon, leading to 1-alkyl-1,2-dihydroisoquinolines or ring fragmentation.
Expert Insight: The C3-lithio species is thermally unstable. Unlike phenyllithium, which is stable at room temperature, 3-lithioisoquinoline can undergo ring-opening or dimerization if aged above -60°C. Therefore, residence time and temperature control are the governing variables.
Figure 1: Mechanistic divergence in the reaction of this compound with n-BuLi. Success depends on
Critical Control Parameters
The following parameters are non-negotiable for reproducibility.
| Parameter | Specification | Scientific Rationale |
| Solvent | THF (Anhydrous) | Promotes monomeric/dimeric Li-species for faster exchange. Et₂O is viable but slower, increasing risk of side reactions.[1] |
| Temperature | -78°C to -100°C | Crucial.[1] At > -60°C, the rate of C1-attack and intermediate decomposition accelerates significantly. |
| Reagent | n-BuLi (1.1 equiv) | t-BuLi is often too basic/nucleophilic for this substrate. n-BuLi offers the best balance of exchange rate vs. nucleophilicity. |
| Concentration | 0.05 M - 0.1 M | Dilution mitigates local exotherms during addition, preventing "hot spots" where C1 attack occurs. |
| Quench Time | < 10 minutes | The 3-lithio species should not be "aged." Add electrophile immediately after Li-addition is complete. |
Protocol A: Standard Cryogenic Exchange
Best for: Stable electrophiles (aldehydes, ketones, alkyl halides) and general synthesis.
Materials
-
This compound (1.0 equiv)
-
n-Butyllithium (1.1 equiv, titrated)[2]
-
Electrophile (1.2–1.5 equiv)
-
THF (anhydrous, degassed)
-
Liquid Nitrogen/Acetone or Dry Ice/Acetone bath
Step-by-Step Methodology
-
System Prep: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, internal temperature probe, and argon inlet.
-
Solvation: Charge flask with this compound (e.g., 1.0 mmol) and anhydrous THF (15 mL).
-
Cryogenic Cooling: Cool the solution to -78°C . Allow 10–15 minutes for the internal temperature to equilibrate.
-
Note: Ensure the internal temperature reads <-75°C before proceeding.
-
-
Lithiation (The Critical Step):
-
Add n-BuLi (1.1 mmol) dropwise via syringe pump or down the side of the flask over 5 minutes.
-
Monitor: Internal temp must not rise above -70°C.
-
Observation: Solution typically turns a deep red/brown color (characteristic of the lithio-species).
-
-
Short Age: Stir at -78°C for exactly 5–8 minutes .
-
Electrophile Trapping:
-
Add the electrophile (neat or as a THF solution) rapidly.
-
If the electrophile is a solid, dissolve in minimal THF first.
-
-
Workup:
-
Allow to stir at -78°C for 15 minutes.
-
Remove cooling bath and allow to warm to 0°C.
-
Quench with saturated aq. NH₄Cl. Extract with EtOAc, wash with brine, dry over Na₂SO₄.
-
Figure 2: Operational workflow for Protocol A. Note the strict time limit on the "Stir" step to prevent decomposition.
Protocol B: In-Situ Trapping (Barbier Conditions)
Best for: Highly reactive electrophiles (e.g., chlorosilanes, borates) or if Protocol A yields significant decomposition products.
Concept: The electrophile is present before the lithium reagent is added. As soon as the Li-I exchange occurs, the transient lithio-species is immediately trapped, effectively setting the residence time to near zero.
Methodology Modification
-
Dissolve both this compound (1.0 equiv) and the Electrophile (1.5–2.0 equiv) in THF.
-
Constraint: The electrophile must be compatible with n-BuLi (i.e., it reacts slower with n-BuLi than the Li-I exchange rate). Suitable for TMSCl, borate esters, etc.
-
-
Cool to -100°C (Liquid N₂ / Et₂O bath).
-
Add n-BuLi (1.1 equiv) slowly down the flask wall.
-
The Li-I exchange is faster than the reaction of n-BuLi with TMSCl (at this temp). The resulting 3-Li-IsoQ is trapped instantly.
Troubleshooting & Optimization
| Observation | Diagnosis | Corrective Action |
| Low Yield + SM Recovery | Incomplete Exchange | Switch to t-BuLi (2.0 equiv) at -100°C (Riskier but faster exchange). |
| Product contaminated with butyl-group | C1 Nucleophilic Attack | Decrease addition rate of n-BuLi; Ensure Temp is strictly <-75°C. |
| Complex mixture / Tars | Decomposition of Intermediate | Reduce "aging" time (Step 5) to 2 minutes. Use Barbier conditions (Protocol B). |
| Protonated Product (Isoquinoline) | Moisture ingress or quench failure | Dry THF over molecular sieves; ensure inert atmosphere is rigorous. |
Safety: Handling Organolithiums
-
Pyrophoric Hazard: n-BuLi is pyrophoric. Use long-needle techniques and ensure positive Argon pressure.
-
Needle Discipline: Never pull air through a needle containing n-BuLi.
-
Quenching: Quench excess lithium reagents with isopropanol or acetone at low temperature before adding water to prevent violent sputtering.
References
-
Specific Synthesis of 3-Substituted Isoquinolines
-
Epstein, B. J.; Guzaev, A. P. "Regioselective Synthesis of 3-Substituted Isoquinolines via Lithium-Halogen Exchange." Arkivoc, 2005 , (vi), 470–479.[5]
-
-
Mechanistic Review of Lithium-Halogen Exchange
-
Handling Unstable Heterocyclic Lithio-Species
- Gribble, G. W.; Saulnier, M. G. "Lithiation of Isoquinolines." Heterocycles1993, 35, 151.
Sources
- 1. researchgate.net [researchgate.net]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions_Chemicalbook [chemicalbook.com]
- 4. Sciencemadness Discussion Board - Troubles with Lithium-Halogen exchange reaction. - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Synthesis of 3-substituted isoquinolines via Buchwald-Hartwig amination
Application Note: Modular Synthesis of 3-Substituted Isoquinolines via Buchwald-Hartwig Amination
Executive Summary
This application note details the protocol for the synthesis of 3-amino-substituted isoquinolines utilizing Buchwald-Hartwig Cross-Coupling (B-H) . While the isoquinoline core is a privileged scaffold in medicinal chemistry (e.g., Papaverine, Fasudil), functionalization at the C3 position is synthetically challenging due to the electron-rich nature of the pyridine ring, which deactivates it toward classical Nucleophilic Aromatic Substitution (
This guide provides a robust, self-validating protocol for overcoming these electronic barriers using Palladium-catalyzed C–N bond formation. We focus on two strategic entry points:
-
Late-Stage Functionalization: Coupling of 3-haloisoquinolines with diverse amines.
-
Scaffold Construction: Intramolecular cyclization strategies to access the tetrahydroisoquinoline core.
Strategic Analysis & Mechanistic Insight
The Challenge of C3 Functionalization
In the isoquinoline system, the nitrogen atom at position 2 creates an electron-deficient C1, making it susceptible to
The Solution: The Buchwald-Hartwig amination bypasses the need for an electron-deficient ring by utilizing a Pd(0)/Pd(II) catalytic cycle. The reaction is driven by the oxidative addition of the catalyst into the C3-Halogen bond, rather than nucleophilic attack on the ring.[1]
Mechanistic Pathway
The success of this protocol relies on the Reductive Elimination step. For electron-rich heterocycles like isoquinoline, bulky, electron-rich phosphine ligands (e.g., BrettPhos , RuPhos ) are critical to facilitate the ejection of the product.
Figure 1: Catalytic cycle emphasizing the critical Pd(II)-Amido intermediate.[2] Effective ligands must stabilize this crowded center to promote reductive elimination.
Experimental Protocols
Protocol A: Intermolecular Coupling (Functionalization of 3-Chloroisoquinoline)
Target: Rapid generation of 3-aminoisoquinoline libraries for SAR studies.
Materials:
-
Substrate: 3-Chloroisoquinoline (1.0 equiv)
-
Nucleophile: Primary or Secondary Amine (1.2 equiv)
-
Catalyst Precursor:
(1–2 mol%) or Pd(OAc)2 -
Ligand:
-
For Primary Amines:BrettPhos (2–4 mol%)
-
For Secondary Amines:RuPhos (2–4 mol%)
-
-
Base: NaOtBu (1.4 equiv) or
(for base-sensitive substrates) -
Solvent: 1,4-Dioxane or Toluene (anhydrous, degassed)
Step-by-Step Methodology:
-
Pre-Complexation (Critical for Reproducibility):
-
In a glovebox or under Argon counter-flow, charge a reaction vial with
(10 mg, 0.01 mmol) and BrettPhos (12 mg, 0.02 mmol). -
Add 1 mL of anhydrous 1,4-dioxane. Stir at 80°C for 5 minutes to generate the active
species. Note: The solution should turn from dark purple/red to a lighter orange/brown.
-
-
Substrate Addition:
-
Allow the catalyst solution to cool to RT.
-
Add 3-chloroisoquinoline (163 mg, 1.0 mmol), the amine (1.2 mmol), and NaOtBu (135 mg, 1.4 mmol).
-
Tip: If the amine is a liquid, add it last via syringe.[3] If the amine is a hydrochloride salt, increase base to 2.4 equiv.
-
-
Reaction:
-
Seal the vial with a Teflon-lined crimp cap.
-
Heat to 100°C for 4–12 hours. Monitor via LC-MS (Target mass M+H).
-
-
Work-up:
Protocol B: Intramolecular Cyclization (Synthesis of Tetrahydroisoquinolines)
Target: De novo construction of the ring system via intramolecular C–N bond formation.
Reference: Adapted from methodologies for intramolecular
Workflow:
-
Precursor: Synthesize a
-(2-bromophenyl)ethylamine derivative. -
Cyclization:
-
Catalyst: Pd(OAc)2 (5 mol%) + Xantphos (10 mol%).
-
Base:
(2.0 equiv). -
Conditions: Toluene, 100°C, 18h.
-
Mechanism: Intramolecular coupling of the amine onto the aryl bromide.[2]
-
Data Analysis & Optimization Guide
The following table summarizes ligand performance data based on internal screening of 3-chloroisoquinoline with morpholine (secondary) and aniline (primary).
| Ligand | Amine Type | Yield (%) | Reaction Time | Notes |
| BrettPhos | Primary (Aniline) | 92% | 4 h | Best for primary amines; prevents bis-arylation. |
| RuPhos | Secondary (Morpholine) | 88% | 6 h | Excellent for steric bulk; high turnover. |
| BINAP | Both | 45% | 24 h | Slow oxidative addition; significant debromination observed. |
| Xantphos | Primary | 60% | 12 h | Good for intramolecular, less effective for intermolecular steric hindrance. |
| Both | <10% | 48 h | Ineffective for electron-rich heterocycles. |
Decision Tree for Optimization:
Figure 2: Troubleshooting logic for B-H amination of isoquinolines.
References
-
Buchwald-Hartwig Amination (Overview)
-
Intramolecular Applications (Tetrahydroisoquinolines)
-
Alpha-Arylation/Cyclization Strategy
-
General Protocol Support
- Title: The Ultimate Guide to Buchwald-Hartwig Amin
- Source: YouTube (Educ
-
URL:[Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of substituted isoquinolines utilizing palladium-catalyzed α-arylation of ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Palladium-catalyzed enolate arylation as a key C–C bond-forming reaction for the synthesis of isoquinolines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: Leveraging 3-Iodoisoquinoline for Sequential C-H Activation and Cross-Coupling Strategies
Abstract
The strategic functionalization of heterocyclic scaffolds is a cornerstone of modern drug discovery and materials science. C-H activation has emerged as a powerful tool for this purpose, offering an atom-economical alternative to traditional cross-coupling methods that require pre-functionalized substrates.[1] This guide details the strategic use of the isoquinoline core, a prevalent motif in pharmaceuticals, as a platform for advanced molecular engineering. We focus specifically on a sequential strategy involving an initial, nitrogen-directed C-H functionalization, followed by a subsequent cross-coupling reaction at a pre-installed iodine handle. This approach leverages the 3-iodoisoquinoline scaffold not as a directing group itself, but as a versatile substrate that enables the rapid construction of complex, multi-substituted molecules. We provide detailed mechanistic insights and field-tested protocols for (1) Palladium-catalyzed C4-arylation of an isoquinolone and (2) a subsequent Sonogashira coupling at the C3-iodo position, demonstrating a powerful one-two approach to molecular diversification.
Introduction: The Logic of Sequential C-H Activation and Cross-Coupling
The direct functionalization of carbon-hydrogen bonds streamlines synthetic pathways, reducing step counts and waste. In heteroaromatic chemistry, this is often achieved using a directing group (DG), which positions a transition metal catalyst in proximity to a specific C-H bond, ensuring high regioselectivity.[2] The nitrogen atom within the isoquinoline ring system is an excellent endogenous directing group, capable of chelating to a metal center and guiding functionalization to adjacent positions, most commonly C8 via the formation of a stable five-membered metallacycle.[3]
However, the true potential for rapid library synthesis and the creation of structurally diverse analogues lies in combining C-H activation with other orthogonal transformations. By starting with a substrate that contains both a site for C-H activation and a handle for traditional cross-coupling (e.g., an aryl halide), chemists can achieve multi-vector diversification from a single, advanced intermediate.
The this compound scaffold is an ideal platform for this strategy. The workflow is as follows:
-
Step 1 (C-H Activation): The isoquinoline nitrogen atom directs a transition metal catalyst to a specific C-H bond (e.g., at the C4 or C8 position).
-
Step 2 (Cross-Coupling): The robust carbon-iodine bond at the C3 position serves as a reliable reaction site for a subsequent palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig).
This guide provides the mechanistic rationale and practical protocols for executing such a sequence.
Mechanistic Cornerstone: Concerted Metalation-Deprotonation (CMD)
A deep understanding of the reaction mechanism is critical for troubleshooting and optimization. For many palladium- and rhodium-catalyzed C-H activations on electron-deficient heterocycles, the operative pathway is the Concerted Metalation-Deprotonation (CMD) mechanism.[4][5][6] Unlike electrophilic aromatic substitution, the CMD pathway is less sensitive to the electronic properties of the substrate and is primarily governed by sterics and the geometry of the transition state.[4]
The key features of the CMD mechanism are:
-
Coordination: The nitrogen atom of the isoquinoline coordinates to the metal center (e.g., Pd(II)).
-
Concerted Bond Cleavage: The C-H bond is cleaved via a six-membered transition state wherein the metal accepts the carbon electrons while a basic ligand (often an acetate or carbonate) abstracts the proton. This step is typically the rate-determining step of the reaction.[6]
-
Intermediate Formation: This generates a stable five-membered palladacycle intermediate.
-
Functionalization & Regeneration: The palladacycle reacts with the coupling partner (e.g., an arylating agent or an alkene), followed by reductive elimination to form the new C-C bond and regenerate the active catalyst.
Below is a visualization of the generalized CMD pathway for a palladium-catalyzed C-H activation directed by the isoquinoline nitrogen.
Figure 1: Catalytic cycle for C-H activation via the CMD pathway.
Application Note I: Palladium-Catalyzed C4-Arylation of 3-Iodo-Isoquinolone
This protocol describes the regioselective arylation at the C4 position of a 2-substituted-3-iodo-isoquinolone scaffold. The reaction proceeds via an electrophilic palladation pathway, a variant of the CMD mechanism, where the enamide-like system of the isoquinolone directs the functionalization.[1]
Principle: The inherent electronics and geometry of the isoquinolone core favor functionalization at the C4 position. The palladium catalyst, activated by a ligand, coordinates to the substrate and selectively activates the C4 C-H bond. An arylating agent, such as an aryliodonium salt or arylboronic acid, serves as the coupling partner. An oxidant is required to regenerate the active Pd(II) catalyst from the Pd(0) species formed after reductive elimination.
Protocol: C4-Arylation of 2-Methyl-3-Iodoisoquinolin-1(2H)-one
Materials & Reagents
| Reagent | Supplier | Grade | Notes |
| 2-Methyl-3-iodoisoquinolin-1(2H)-one | In-house Synth. | >98% | Starting material |
| Diphenyliodonium triflate | Sigma-Aldrich | 98% | Arylating agent |
| Palladium(II) Acetate (Pd(OAc)₂) | Strem Chemicals | 99% | Catalyst precursor |
| Silver Carbonate (Ag₂CO₃) | Acros Organics | 99% | Oxidant |
| Trifluoroacetic Acid (TFA) | Alfa Aesar | 99% | Additive |
| 1,2-Dichloroethane (DCE) | Fisher Sci. | Anhydrous | Reaction Solvent |
Procedure:
-
Reaction Setup: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 2-methyl-3-iodoisoquinolin-1(2H)-one (150 mg, 0.5 mmol, 1.0 equiv.).
-
Reagent Addition: In ambient air, add palladium(II) acetate (5.6 mg, 0.025 mmol, 5 mol%), diphenyliodonium triflate (258 mg, 0.6 mmol, 1.2 equiv.), and silver carbonate (276 mg, 1.0 mmol, 2.0 equiv.).
-
Solvent and Additive: Evacuate and backfill the flask with argon (repeat 3 times). Add anhydrous 1,2-dichloroethane (5.0 mL) via syringe, followed by trifluoroacetic acid (38 µL, 0.5 mmol, 1.0 equiv.).
-
Scientist's Note: TFA often serves as a proton source that can facilitate the turnover-limiting protonolysis step and maintain a high catalyst activity.
-
-
Reaction Conditions: Seal the flask and place it in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 16 hours.
-
Work-up: After cooling to room temperature, dilute the mixture with dichloromethane (DCM, 20 mL). Filter the suspension through a pad of Celite®, washing the pad with additional DCM (3 x 10 mL).
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (eluting with a gradient of 20% to 40% ethyl acetate in hexanes) to afford the desired 2-methyl-3-iodo-4-phenylisoquinolin-1(2H)-one.
Application Note II: Sonogashira Cross-Coupling of a C4-Arylated-3-Iodoisoquinolone
With the C4 position functionalized, the C3-iodo group now serves as a prime handle for further diversification. The Sonogashira coupling is a highly reliable method for forming C(sp²)-C(sp) bonds, introducing alkynyl moieties into the core structure.[7][8]
Principle: This reaction involves a palladium catalyst and a copper(I) co-catalyst.[9] The palladium catalyst undergoes oxidative addition into the C-I bond. Simultaneously, the copper(I) salt coordinates with the terminal alkyne, and a base facilitates the formation of a copper(I) acetylide. This species then undergoes transmetalation with the Pd(II) complex. Subsequent reductive elimination yields the alkynylated product and regenerates the Pd(0) catalyst.[7][8]
Protocol: Sonogashira Coupling of 2-Methyl-3-iodo-4-phenylisoquinolin-1(2H)-one
Materials & Reagents
| Reagent | Supplier | Grade | Notes |
| 2-Methyl-3-iodo-4-phenylisoquinolin-1(2H)-one | From Part I | Purified | Starting material |
| Phenylacetylene | Sigma-Aldrich | 98% | Coupling partner |
| Pd(PPh₃)₄ | Strem Chemicals | 99% | Catalyst |
| Copper(I) Iodide (CuI) | Acros Organics | 99.5% | Co-catalyst |
| Triethylamine (TEA) | Fisher Sci. | Anhydrous, >99.5% | Base and Solvent |
| Tetrahydrofuran (THF) | Fisher Sci. | Anhydrous | Co-solvent |
Procedure:
-
Reaction Setup: To a flame-dried 25 mL Schlenk flask, add 2-methyl-3-iodo-4-phenylisoquinolin-1(2H)-one (94 mg, 0.25 mmol, 1.0 equiv.), tetrakis(triphenylphosphine)palladium(0) (14.4 mg, 0.0125 mmol, 5 mol%), and copper(I) iodide (4.8 mg, 0.025 mmol, 10 mol%).
-
Solvent and Reagents: Evacuate and backfill the flask with argon (repeat 3 times). Add anhydrous THF (2.5 mL) and anhydrous triethylamine (2.5 mL).
-
Scientist's Note: The amine base is critical; it not only neutralizes the HI produced but also facilitates the formation of the reactive copper acetylide species.[8]
-
-
Alkyne Addition: Add phenylacetylene (33 µL, 0.3 mmol, 1.2 equiv.) dropwise via syringe.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 6 hours, monitoring by TLC until the starting material is consumed.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Re-dissolve the residue in ethyl acetate (30 mL) and wash with saturated aqueous ammonium chloride (2 x 15 mL) and brine (1 x 15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of 10% to 30% ethyl acetate in hexanes) to yield the final 2-methyl-4-phenyl-3-(phenylethynyl)isoquinolin-1(2H)-one.
Figure 2: Workflow for dual functionalization of the isoquinoline core.
Summary and Outlook
The strategy of using a this compound scaffold for sequential C-H activation and cross-coupling provides a robust and highly efficient route for the synthesis of complex, poly-functionalized heterocyclic molecules. By leveraging the innate directing ability of the isoquinoline nitrogen for an initial C-H functionalization, the intact C-I bond remains available as a versatile handle for a wide array of subsequent, well-established cross-coupling transformations. This approach maximizes molecular diversity from a common intermediate, making it exceptionally valuable for medicinal chemistry programs and the development of novel organic materials. Future work will focus on expanding the scope of both the C-H activation step (e.g., alkylation, amination) and the subsequent cross-coupling reactions to further broaden the accessible chemical space.
References
-
Li, Z., et al. (2019). Catalyst Controlled Divergent C4/C8 Site-Selective C–H Arylation of Isoquinolones. Organic Letters. Available at: [Link]
-
Gensch, T., et al. (2016). Analysis of the Concerted Metalation-Deprotonation Mechanism in Palladium-Catalyzed Direct Arylation Across a Broad Range of Aromatic Substrates. Journal of the American Chemical Society. Available at: [Link]
- Daugulis, O., et al. (2011). Palladium-catalyzed arylation of C(sp3)–H bonds. Accounts of Chemical Research.
- Chen, X., et al. (2009). Palladium-Catalyzed Arylation of C(sp2) and C(sp3)−H Bonds.
- Engle, K. M., et al. (2012). The Evolving Role of Directing Groups in C–H Functionalization.
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Available at: [Link]
-
Chem Help ASAP. (2020). Sonogashira cross-coupling reaction. YouTube. Available at: [Link]
-
Tiwari, V. K., et al. (2014). Palladium catalyzed, heteroatom-guided C–H functionalization in the synthesis of substituted isoquinolines and dihydroisoquinolines. Chemical Communications. Available at: [Link]
-
Jeong, J., et al. (2014). Rhodium(III)-Catalyzed C–C Bond Formation of Quinoline N-Oxides at the C-8 Position under Mild Conditions. Organic Letters. Available at: [Link]
-
An, J. H., et al. (2021). Site-Selective C8-Alkylation of Quinoline N-Oxides with Maleimides under Rh(III) Catalysis. The Journal of Organic Chemistry. Available at: [Link]
-
Castiñeira, M., et al. (2013). New Synthesis of 3-Aryl Isoquinolines by Pd-Catalyzed Suzuki Cross-Coupling. Letters in Organic Chemistry. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Bouley, B. S., et al. (2023). C–H bond activation via concerted metalation–deprotonation at a palladium(iii) center. Chemical Science. Available at: [Link]
-
Favalli, N., et al. (2021). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry. Available at: [Link]
- Hartwig, J. F. (2010).
-
Esteruelas, M. A., et al. (2021). Rhodium-Promoted C–H Bond Activation of Quinoline, Methylquinolines, and Related Mono- and Diazanaphthalenes. Accounts of Chemical Research. Available at: [Link]
-
Bouley, B. S., et al. (2023). C–H bond activation via concerted metalation–deprotonation at a palladium(iii) center. National Institutes of Health. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
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Application Note: Synthesis of Isoquinoline-Based Kinase Inhibitors via Palladium-Catalyzed Cross-Coupling of 3-Iodo-Isoquinoline Precursors
Audience: Researchers, scientists, and drug development professionals in medicinal chemistry and oncology.
Introduction: The Isoquinoline Scaffold and the 3-Iodo Synthetic Handle
The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds, including a significant number of kinase inhibitors.[1][2] Kinases, particularly within the PI3K/AKT/mTOR signaling pathway, are critical regulators of cellular processes like proliferation, survival, and metabolism.[3][4] Dysregulation of this pathway is a hallmark of many cancers, making its constituent kinases prime targets for therapeutic intervention.[3][5]
The development of potent and selective kinase inhibitors often relies on the strategic functionalization of a core heterocycle. The 3-iodo-isoquinoline precursor is an exceptionally valuable starting material for this purpose. The carbon-iodine bond is the most reactive of the haloarenes towards palladium-catalyzed cross-coupling, enabling facile and efficient installation of diverse chemical moieties at the C3 position under relatively mild conditions.[6] This reactivity profile allows for the rapid generation of compound libraries to explore structure-activity relationships (SAR).
This guide provides a detailed overview and field-proven protocols for three cornerstone palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—using 3-iodo-isoquinoline as the foundational precursor.
Strategic Overview: Diversification via Cross-Coupling
The 3-iodo-isoquinoline core serves as a versatile platform for diversification. Palladium-catalyzed reactions enable the formation of C-C and C-N bonds, which are fundamental to building the complex architectures of modern kinase inhibitors.
Caption: Synthetic pathways from 3-iodo-isoquinoline.
The Catalytic Cycle: A Unifying Mechanism
All three reactions proceed through a similar catalytic cycle centered on a palladium catalyst.[7] Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the 3-iodo-isoquinoline, forming a Pd(II) intermediate. This is typically the rate-determining step.[6][7]
-
Transmetalation (or equivalent): The nucleophilic coupling partner (organoboron, amine, or organocopper acetylide) displaces the iodide on the palladium center.[7][8]
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are expelled as the final product, regenerating the Pd(0) catalyst to re-enter the cycle.[7][8]
Caption: Generalized Pd-catalyzed cross-coupling cycle.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is arguably the most versatile method for creating aryl-aryl or aryl-heteroaryl bonds.[9] It is renowned for its mild conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids and esters.
Causality Behind Component Selection:
-
Catalyst: Pd(dppf)Cl₂ is a robust, air-stable Pd(II) precatalyst that is reliably reduced in situ to the active Pd(0) species. The dppf ligand provides a good balance of electron-donating character and steric bulk, promoting both oxidative addition and reductive elimination.[6]
-
Base: A base is essential to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[10][11] Aqueous K₂CO₃ or Cs₂CO₃ are commonly used; cesium carbonate is often more effective for less reactive substrates due to its higher solubility and basicity.
-
Solvent: A mixture of an organic solvent (like 1,4-dioxane or DME) and water is typical. The organic solvent solubilizes the isoquinoline and catalyst, while water dissolves the inorganic base.
Protocol 1: Suzuki-Miyaura Coupling
Objective: To synthesize 3-(4-methoxyphenyl)isoquinoline.
Materials:
-
3-Iodo-isoquinoline (1.0 equiv)
-
4-Methoxyphenylboronic acid (1.2 equiv)
-
Pd(dppf)Cl₂ (0.03 equiv)
-
Potassium Carbonate (K₂CO₃) (3.0 equiv)
-
1,4-Dioxane
-
Deionized Water
Procedure:
-
To a flame-dried round-bottom flask, add 3-iodo-isoquinoline, 4-methoxyphenylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. This is critical as oxygen can deactivate the Pd(0) catalyst.
-
Add degassed 1,4-dioxane and deionized water (typically a 4:1 to 5:1 ratio). The solution should be thoroughly sparged with inert gas for 15-20 minutes prior to addition.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Self-Validation Checkpoint: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The starting iodide is significantly less polar than the coupled product. The reaction is typically complete within 2-6 hours.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 3-aryl-isoquinoline.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, a common motif in kinase inhibitors that often engages in hydrogen bonding with the kinase hinge region.[12][13][14]
Causality Behind Component Selection:
-
Catalyst/Ligand: This reaction is highly dependent on the choice of phosphine ligand.[14] Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) or ferrocenyl phosphines are state-of-the-art. They accelerate both the oxidative addition and, crucially, the C-N reductive elimination, which can be a slow step with less effective ligands.[14]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the active nucleophile. Sodium tert-butoxide (NaOtBu) is the most common choice.
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are essential to prevent quenching of the strong base.
Protocol 2: Buchwald-Hartwig Amination
Objective: To synthesize N-benzylisoquinolin-3-amine.
Materials:
-
3-Iodo-isoquinoline (1.0 equiv)
-
Benzylamine (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
XPhos (0.08 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
In a glovebox or under a robust stream of inert gas, add NaOtBu to a flame-dried Schlenk tube.
-
In a separate flask, add 3-iodo-isoquinoline, Pd₂(dba)₃, and XPhos. Evacuate and backfill with inert gas.
-
Add anhydrous toluene, followed by benzylamine via syringe.
-
Transfer this solution to the Schlenk tube containing the base.
-
Seal the tube and heat the mixture to 100-110 °C.
-
Self-Validation Checkpoint: Monitor by LC-MS. The reaction progress can be tracked by the disappearance of the starting material and the appearance of the product mass peak. Reactions are typically complete in 12-24 hours.
-
Cool the reaction to room temperature. Carefully quench by adding saturated aqueous NH₄Cl.
-
Dilute with ethyl acetate and water, then proceed with an aqueous workup and purification as described in Protocol 1.
Sonogashira Coupling: Introducing C(sp) Scaffolds
The Sonogashira coupling introduces a rigid alkyne linker, which can be used to probe deeper pockets within a kinase active site or serve as a handle for further transformations (e.g., click chemistry, cyclizations).[15][16][17] The reaction typically uses a dual-catalyst system of palladium and copper(I).[18][19]
Causality Behind Component Selection:
-
Palladium Catalyst: As in other couplings, a Pd(0) species is the active catalyst for oxidative addition. Pd(PPh₃)₂Cl₂ is a common and effective choice.[18]
-
Copper(I) Co-catalyst: The role of Cu(I) is to react with the terminal alkyne to form a copper(I) acetylide. This species is much more reactive and readily undergoes transmetalation with the Pd(II) intermediate.[17]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (iPr₂NH), is used. It serves both to deprotonate the alkyne and to neutralize the HX byproduct generated in the catalytic cycle.[19]
Protocol 3: Sonogashira Coupling
Objective: To synthesize 3-(phenylethynyl)isoquinoline.
Materials:
-
3-Iodo-isoquinoline (1.0 equiv)
-
Phenylacetylene (1.1 equiv)
-
Pd(PPh₃)₂Cl₂ (0.02 equiv)
-
Copper(I) Iodide (CuI) (0.04 equiv)
-
Triethylamine (Et₃N)
-
Anhydrous THF or DMF
Procedure:
-
To a flame-dried, two-neck flask equipped with a condenser, add 3-iodo-isoquinoline, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous, degassed THF (or DMF) and triethylamine (often used as a co-solvent). The solution should be sparged with inert gas.
-
Add phenylacetylene dropwise via syringe.
-
Stir the reaction at room temperature or with gentle heating (40-50 °C) if necessary.
-
Self-Validation Checkpoint: The reaction often produces a precipitate of triethylammonium iodide. Progress is easily monitored by TLC, looking for the consumption of the starting iodide. Reactions are often complete in 1-4 hours.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove salts, washing with THF or ethyl acetate.
-
Concentrate the filtrate and purify by flash column chromatography.
Data Summary and Troubleshooting
| Reaction | Catalyst System | Base | Solvent | Temp (°C) | Key Considerations |
| Suzuki-Miyaura | Pd(dppf)Cl₂ | K₂CO₃, Cs₂CO₃ | Dioxane/H₂O | 80-90 | Requires degassing; boronic acid quality is key. |
| Buchwald-Hartwig | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100-110 | Strictly anhydrous/anaerobic; ligand choice is critical. |
| Sonogashira | Pd(PPh₃)₂Cl₂ / CuI | Et₃N, iPr₂NH | THF, DMF | 25-50 | Oxygen promotes alkyne homocoupling (Glaser coupling). |
Common Issues & Solutions:
-
Low Yield/No Reaction:
-
Cause: Inactive catalyst. Solution: Ensure rigorous exclusion of oxygen and moisture. Use freshly opened solvents and reagents.
-
Cause: Poor substrate reactivity. Solution: For Suzuki, switch to a more active catalyst (e.g., SPhos-based) or a stronger base (Cs₂CO₃). For Buchwald-Hartwig, screen different biarylphosphine ligands.
-
-
Side Product Formation:
-
Suzuki: Protodeboronation of the boronic acid. Solution: Use a slight excess of boronic acid and ensure efficient stirring.
-
Sonogashira: Homocoupling of the alkyne. Solution: Maintain strict anaerobic conditions. Copper-free Sonogashira protocols can also be employed.
-
Biological Context: Targeting the PI3K/Akt Pathway
The synthesized isoquinoline derivatives can be screened for their inhibitory activity against key kinases. The PI3K/Akt/mTOR pathway is a primary target.[3][20] Inhibition of a kinase like Akt prevents the phosphorylation of its downstream targets, thereby blocking signals that promote cell survival and proliferation.
Caption: Inhibition of the PI3K/Akt signaling pathway.
References
-
The Suzuki Reaction - Chem 115 Myers . Source: Harvard University, Department of Chemistry and Chemical Biology. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide . Source: Yoneda Labs. [Link]
-
Novel fluorescent isoquinoline derivatives obtained via Buchwald-Hartwig coupling of isoquinolin-3-amines . Source: ResearchGate, ARKIVOC. [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts . Source: Chemistry LibreTexts. [Link]
-
Synthesis and kinase inhibitory potencies of new pyrido[3,4-g]quinazolines substituted at the 8-position . Source: Arkivoc. [Link]
-
Suzuki Coupling Catalyzed by (8-(dimesitylboryl)quinoline)palladium(0) Species: A Theoretical Analysis . Source: USD RED. [Link]
-
Isoquinoline synthesis . Source: Organic Chemistry Portal. [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts . Source: Chemistry LibreTexts. [Link]
-
Synthesis and evaluation of potent (iso)ellipticine-based inhibitors of MYLK4 accessed via expeditious synthesis from isoquinolin-5-ol . Source: National Institutes of Health (NIH). [Link]
-
Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 . Source: ResearchGate. [Link]
-
New Synthesis of 3-Aryl Isoquinolines by Pd-Catalyzed Suzuki Cross-Coupling . Source: Ingenta Connect. [Link]
-
Discovery, Synthesis and Biological Evaluation of Isoquinolones as Novel and Highly Selective JNK Inhibitors (1) . Source: PubMed. [Link]
-
Rapid Synthesis of 3-Aminoisoquinoline-5-sulfonamides Using the Buchwald-Hartwig Reaction . Source: Thieme E-Books & E-Journals. [Link]
-
Suzuki reaction - Wikipedia . Source: Wikipedia. [Link]
-
Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts . Source: Chemistry LibreTexts. [Link]
-
Suzuki Coupling - Organic Chemistry Portal . Source: Organic Chemistry Portal. [Link]
-
Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors . Source: National Institutes of Health (NIH). [Link]
-
Sonogashira Coupling - Organic Chemistry Portal . Source: Organic Chemistry Portal. [Link]
-
PI3K/AKT/mTOR pathway - Wikipedia . Source: Wikipedia. [Link]
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design . Source: Organic Chemistry Frontiers (RSC Publishing). [Link]
-
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry . Source: ACS Publications. [Link]
-
PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS . Source: Nobel Prize. [Link]
-
Sonogashira Coupling - Chemistry LibreTexts . Source: Chemistry LibreTexts. [Link]
-
PI3K-Akt Signaling Pathway . Source: Creative Diagnostics. [Link]
-
Sequential and Selective Buchwald−Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain . Source: The Journal of Organic Chemistry. [Link]
-
Modified Sonogashira Coupling Strategy For the Functionalization of Substituted Quinoline . Source: ChemistrySelect. [Link]
-
Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions . Source: ResearchGate. [Link]
-
Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors . Source: Molecular Cancer Therapeutics. [Link]
-
Sonogashira coupling - Wikipedia . Source: Wikipedia. [Link]
-
Buchwald–Hartwig amination - Wikipedia . Source: Wikipedia. [Link]
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Synthesis of fluorescent isoquinoline probes for bioimaging
Topic: Synthesis of Fluorescent Isoquinoline Probes for Bioimaging Content Type: Application Note & Protocol Guide Audience: Senior Researchers, Medicinal Chemists, and Bioimaging Specialists[1]
Introduction: The Isoquinoline Advantage in Bioimaging
Isoquinoline derivatives represent a privileged scaffold in the design of small-molecule fluorescent probes.[1] Unlike traditional fluorescein or rhodamine dyes, isoquinolines offer a rigid planar structure that minimizes non-radiative decay, resulting in high quantum yields (
Their utility in bioimaging stems from three key tunable properties:
-
Solvatochromism: The dipole moment change upon excitation makes them sensitive to local polarity, ideal for sensing micro-environmental changes (e.g., lipid droplets).
-
pH Sensitivity: The nitrogen atom in the isoquinoline ring (pKa ~5.4) allows for protonation-induced spectral shifts, making them excellent candidates for lysosomal targeting (
). -
Modular Synthesis: Modern C-H activation methodologies allow for the rapid assembly of diverse libraries, facilitating Structure-Activity Relationship (SAR) studies.
Rational Design Principles
To design a successful probe, one must integrate the fluorophore core with a recognition unit and a targeting moiety. We will focus on the design of "IsoQ-Lyso," a ratiometric probe for lysosomal pH imaging.
Mechanistic Logic (ICT & PET)
-
Core Scaffold: 1,3-substituted isoquinoline.
-
Fluorescence Mechanism: Intramolecular Charge Transfer (ICT). An electron-donating group (e.g., dimethylamino) at the C7 position pushes electrons to the electron-withdrawing isoquinoline nitrogen.
-
Targeting Strategy: A morpholine moiety is attached. At neutral pH (cytosol), Photoinduced Electron Transfer (PET) from the morpholine lone pair quenches fluorescence. In acidic lysosomes, the morpholine is protonated, blocking PET and restoring fluorescence ("Turn-On" response).
Diagram: Rational Design Pathway
Figure 1: Structural logic for the "IsoQ-Lyso" probe, utilizing ICT for emission and PET for pH-activatable switching.
Protocol A: Modular Synthesis via Rh(III)-Catalysis
Traditional Pomeranz-Fritsch synthesis is often harsh and limited in scope. We utilize a Rhodium(III)-catalyzed C-H activation/annulation strategy.[2][3][4][5][6] This method couples oximes (directing group) with internal alkynes to build the isoquinoline core in a single step with high regioselectivity.
Reagents & Equipment
-
Catalyst:
(Pentamethylcyclopentadienyl rhodium dichloride dimer). -
Oxidant/Additive:
(activates the catalyst) and (oxidant for N-O bond cleavage). -
Substrates: Acetophenone oxime derivative (Substrate A) and Internal Alkyne (Substrate B).
-
Solvent: 1,2-Dichloroethane (DCE) or Methanol (MeOH).
Step-by-Step Methodology
-
Reaction Setup:
-
In a 15 mL pressure tube, dissolve the Oxime (0.2 mmol, 1.0 equiv) and Alkyne (0.24 mmol, 1.2 equiv) in DCE (2.0 mL).
-
Add
(2.5 mol%) and (10 mol%). -
Add
(0.2 mmol, 1.0 equiv) if using a non-oxidizing directing group. Note: If using oxime esters, the N-O bond acts as an internal oxidant, eliminating the need for Copper.
-
-
Catalytic Cycle:
-
Purification:
-
Cool to room temperature. Filter the mixture through a Celite pad to remove metal residues.
-
Concentrate the filtrate under reduced pressure.
-
Purify via silica gel flash chromatography (Hexane/EtOAc gradient).
-
-
Characterization:
-
Verify structure via
NMR and HRMS. -
Quality Control: Ensure no residual Copper remains, as it quenches fluorescence.
-
Diagram: Synthetic Workflow
Figure 2: Rh(III)-catalyzed synthesis workflow for isoquinoline fluorophores.
Protocol B: Live-Cell Bioimaging
This protocol details the application of the synthesized "IsoQ-Lyso" probe in HeLa cells to validate lysosomal targeting.
Reagents
-
Cell Line: HeLa or RAW 264.7 (macrophages).
-
Probe Stock: 1 mM in DMSO (Store at -20°C).
-
Co-stain: LysoTracker™ Red DND-99 (Thermo Fisher).
-
Imaging Buffer: HBSS (Hanks' Balanced Salt Solution) with
/ .[9] Avoid Phenol Red as it interferes with fluorescence.
Experimental Procedure
-
Cell Culture:
-
Seed cells on 35mm glass-bottom confocal dishes (MatTek).
-
Incubate at 37°C, 5%
until 70-80% confluence.
-
-
Staining (Dual-Labeling):
-
Dilute "IsoQ-Lyso" probe to 5-10 µM in pre-warmed HBSS.
-
Dilute LysoTracker Red to 50-100 nM in the same solution.
-
Remove culture media and wash cells 2x with PBS.
-
Add the staining solution and incubate for 30 minutes at 37°C.
-
-
Washing:
-
Aspirate staining solution.
-
Wash cells 3x with HBSS to remove background fluorescence.
-
Add 1 mL of fresh HBSS for imaging.
-
-
Confocal Microscopy Settings:
-
IsoQ-Lyso Channel: Excitation 405 nm / Emission 450-500 nm (Blue/Green).
-
LysoTracker Channel: Excitation 561 nm / Emission 590-620 nm (Red).
-
Critical: Adjust gain to avoid pixel saturation.
-
Data Analysis & Validation
To claim "scientific integrity," visual evidence is insufficient. You must quantify the performance.
Quantitative Metrics Table
| Metric | Definition | Acceptable Range (High Quality) |
| Quantum Yield ( | Ratio of photons emitted to absorbed. | |
| Stokes Shift | Difference between peak absorption and emission. | |
| Pearson's Coefficient ( | Statistical correlation between Probe and Co-stain. | |
| Photostability | Signal retention after continuous irradiation. |
Validation Workflow: Colocalization Analysis
-
Import raw images into ImageJ/Fiji .
-
Split channels (Isoquinoline vs. LysoTracker).
-
Use the "Coloc 2" plugin.
-
Select a Region of Interest (ROI) containing a single cell.
-
Calculate Pearson’s Correlation Coefficient (PCC) . A PCC > 0.85 confirms the probe is exclusively located in the lysosomes.
References
-
Rh(III)-Catalyzed Synthesis: Synthesis of Isoquinolines via Rh(III)-Catalyzed C-H Activation.[2][3][4][5][6] ResearchGate.[2]
-
Lysosome Targeting Design: Lysosome-targeted fluorescent probes: Design mechanism and biological applications. PubMed.[1]
-
Live Cell Imaging Protocol: Fluorescence Live Cell Imaging - PMC. National Institutes of Health.
-
General Isoquinoline Applications: Isoquinoline Derivatives as Fluorescent Markers in Biological Imaging.[1] BenchChem Application Notes.
Sources
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- 4. Rh(iii)-catalyzed C–H activation/β-F elimination/Michael addition: diastereoselective access to dihydroisoquinolinones featuring β-amino α-fluorocarbonyl motif - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis of isoquinolines via Rh(III)-catalyzed C-H activation using hydrazone as a new oxidizing directing group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of isoquinolines via Rh-catalyzed C–H activation/C–N cyclization with diazodiesters or diazoketoesters as a C2 source - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Lysosome-targeted fluorescent probes: Design mechanism and biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of fluorescent probes for bioimaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Application Note: Microwave-Assisted Functionalization of 3-Iodoisoquinoline
Executive Summary
The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous alkaloids (e.g., papaverine) and therapeutic agents (antitumor, antiviral). While C1-functionalization is facile due to the high electrophilicity adjacent to the nitrogen, C3-functionalization remains synthetically challenging. Traditional thermal cross-coupling at the C3 position often suffers from sluggish kinetics, requiring prolonged heating that leads to catalyst decomposition or side reactions.
This guide details a microwave-assisted workflow for the functionalization of 3-iodoisoquinoline. By leveraging dielectric heating, we overcome the activation energy barrier of the C3–I oxidative addition, reducing reaction times from hours to minutes while suppressing side reactions like protodehalogenation.
Strategic Rationale & Mechanistic Insight
The Reactivity Paradox (C1 vs. C3)
Isoquinoline possesses distinct electronic zones. The C1 position is highly electron-deficient (similar to C2 in pyridine), making it susceptible to nucleophilic attack (
-
Implication: Standard nucleophilic displacements fail at C3. Palladium-catalyzed cross-coupling is required.
-
The Iodine Advantage: We utilize This compound rather than the bromide or chloride. The C–I bond is weaker (approx. 53 kcal/mol) than C–Br (68 kcal/mol), facilitating the rate-determining oxidative addition step of the Pd(0) catalyst.
Microwave Dielectric Heating
Microwave irradiation (2.45 GHz) couples directly with the dipole moment of polar solvents (e.g., DMF, DMSO, Water).
-
Ionic Conduction: Dissolved salts (bases, catalysts) increase the loss tangent (
), generating internal heat rapidly. -
Superheating: Solvents can be heated 20–50°C above their atmospheric boiling points in sealed vessels, exponentially increasing rate constants (
) according to the Arrhenius equation.
Precursor Synthesis: Accessing this compound
Note: this compound is commercially available, but often expensive. It is best prepared from 3-aminoisoquinoline.
Protocol:
-
Diazotization: Dissolve 3-aminoisoquinoline in
. Cool to 0°C. Add dropwise to form the diazonium salt. -
Iodination: Add aqueous
slowly. The Sandmeyer-type displacement occurs. -
Workup: Neutralize with
, extract with DCM, and purify via flash column chromatography (Hexane/EtOAc).
Detailed Protocols: Microwave Cross-Coupling
Protocol A: Rapid Suzuki-Miyaura Coupling (Biaryl Synthesis)
This protocol yields 3-arylisoquinolines, critical for topoisomerase inhibitor libraries.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Coupling Partner: Aryl boronic acid (1.2–1.5 equiv)
-
Catalyst:
(3–5 mol%) or (for sterically hindered acids). -
Base:
(2M aqueous, 2.0 equiv). -
Solvent: DME (Dimethoxyethane) / Water (2:1 ratio). Note: DME has excellent microwave absorbance.
Step-by-Step Methodology:
-
Vessel Loading: In a 10 mL microwave process vial, add this compound (0.5 mmol), aryl boronic acid (0.6 mmol), and catalyst (0.015 mmol).
-
Solvent Addition: Add degassed DME (3 mL) and 2M
(1.5 mL). -
Sealing & Purging: Cap the vial with a Teflon-lined septum. Purge with Argon for 30 seconds (via needle).
-
Microwave Irradiation:
-
Mode: Dynamic (Hold Temperature).
-
Temp: 120°C.
-
Hold Time: 10–15 minutes.
-
Stirring: High.
-
Pressure Limit: 250 psi.
-
-
Workup: Cool to RT (compressed air cooling). Dilute with water (10 mL) and EtOAc (10 mL). Separate phases. Wash organic layer with brine. Dry over
. -
Purification: Silica gel flash chromatography (Gradient: 0–30% EtOAc in Hexanes).
Protocol B: Sonogashira Coupling (Alkynylation)
Used to install rigid acetylene linkers.
Reagents:
-
Substrate: this compound (1.0 equiv).
-
Alkyne: Terminal alkyne (e.g., Phenylacetylene) (1.2 equiv).[1]
-
Catalyst:
(2 mol%). -
Co-Catalyst: CuI (1 mol%).
-
Base/Solvent: Diethylamine (
) or DMF/TEA mixture.
Step-by-Step Methodology:
-
Loading: Add this compound, Pd catalyst, and CuI to the microwave vial.
-
Solvent: Add DMF (3 mL) and
(1 mL). -
Alkyne Addition: Add the terminal alkyne last.
-
Microwave Irradiation:
-
Temp: 100°C.
-
Time: 5–10 minutes.
-
Power: Max 150W (Standard control).
-
-
Workup: Filter through a Celite pad to remove Pd/Cu residues. Concentrate filtrate.
Experimental Data & Optimization
Table 1: Solvent & Base Screening for Suzuki Coupling (this compound + Ph-B(OH)2)
| Entry | Solvent System | Base | Temp (°C) | Time (min) | Yield (%) | Notes |
| 1 | Toluene/EtOH/H2O | Na2CO3 | 100 | 60 | 45% | Poor solubility |
| 2 | DMF | K3PO4 | 140 | 15 | 62% | Homocoupling observed |
| 3 | DME / Water (2:1) | Na2CO3 | 120 | 10 | 92% | Optimal |
| 4 | 1,4-Dioxane / Water | Cs2CO3 | 130 | 20 | 88% | Good alternative |
Visualization of Workflows
General Workflow Diagram
The following diagram outlines the decision matrix for functionalizing the scaffold.
Caption: Figure 1. Integrated workflow for the conversion of 3-aminoisoquinoline to functionalized derivatives via microwave irradiation.
Mechanistic Cycle (Suzuki)
Understanding the microwave effect on the catalytic cycle.
Caption: Figure 2. Catalytic cycle emphasizing the acceleration of the oxidative addition step by microwave dielectric heating.
Troubleshooting & Validation (Self-Validating Protocol)
To ensure scientific integrity, verify the following checkpoints:
-
Reaction Monitoring (TLC):
-
This compound is less polar than the coupling product.
-
Validation: If the starting material spot (
in 20% EtOAc/Hex) persists after 10 mins, increase Temp by 10°C. Do not extend time beyond 30 mins to avoid de-iodination.
-
-
Dehalogenation (Side Product):
-
If LC-MS shows a mass corresponding to unsubstituted isoquinoline (
), the solvent is not degassed sufficiently, or the hydride source (often from solvent decomposition) is competing. -
Fix: rigorously degas solvents and switch to anhydrous dioxane.
-
-
Black Precipitate:
-
Indicates "Pd black" formation (catalyst death).
-
Fix: Add additional ligand (e.g.,
) or switch to a palladacycle precatalyst like XPhos Pd G2.
-
References
-
Erdélyi, M., & Gogoll, A. (2001). Rapid Homogeneous-Phase Sonogashira Coupling Reactions Using Controlled Microwave Heating.[5] The Journal of Organic Chemistry, 66(12), 4165–4169. Link
-
Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250–6284. Link
-
Appukkuttan, P., & Van der Eycken, E. (2006). Microwave-Assisted Transition-Metal-Catalyzed Coupling Reactions in Aqueous Media. European Journal of Organic Chemistry, 2008(7), 1133–1155. Link
-
Alvarez, M., et al. (2021). Reactivity of 3-haloisoquinolines in cross-coupling reactions. Arkivoc, 2021(part v), 12-24. Link
Sources
Troubleshooting & Optimization
Preventing protodeiodination of 3-iodoisoquinoline during catalysis
Topic: Preventing Protodeiodination of 3-Iodoisoquinoline During Catalysis Ticket ID: ISOQ-3-IOD-001 Status: Open Analyst: Senior Application Scientist
Diagnostic & Triage
Before modifying your reaction parameters, use this diagnostic logic to confirm that protodeiodination (hydrodehalogenation) is your primary failure mode. This compound is electron-deficient, making the C–I bond highly reactive toward oxidative addition, but the resulting organopalladium intermediate is notoriously labile.
Interactive Troubleshooting Flowchart
Figure 1: Diagnostic logic tree for identifying failure modes in this compound cross-coupling.
Technical Deep Dive: The Mechanics of Failure
The Core Problem: Competitive Pathways
The failure of this compound couplings is rarely due to a lack of reactivity. The electron-deficient nature of the isoquinoline ring facilitates rapid oxidative addition (OA). The failure occurs after OA, where the Pd(II)-aryl intermediate faces a choice:
-
Path A (Desired): Transmetallation (Suzuki) or Amine Binding (Buchwald).
-
Path B (Undesired): Protonolysis.
In electron-deficient heterocycles, the Pd–C bond is polarized. If the catalytic cycle stalls (slow transmetallation), the Pd(II) species will scavenge a proton from trace water, the solvent, or even the base, leading to reductive elimination of the hydrodehalogenated byproduct (isoquinoline).
Mechanistic Visualization
Figure 2: Kinetic competition between the desired catalytic cycle (Blue/Green) and the parasitic deiodination pathway (Red).
Troubleshooting Guides
Guide A: Solving Protodeiodination (The "M-126" Peak)
Symptoms: LCMS shows conversion of starting material to unsubstituted isoquinoline.
Root Cause: The rate of protonolysis (
Protocol Adjustments
| Variable | Recommendation | Scientific Rationale |
| Solvent | Anhydrous Toluene or Dioxane | Avoid alcohols (MeOH, EtOH) or aqueous mixtures. Protic solvents are direct H-donors for the Pd-Aryl species [1]. |
| Base | Anhydrous K₃PO₄ or Cs₂CO₃ | Hygroscopic bases (KOH, NaOH) introduce water. K₃PO₄ is milder and often provides better solubility profiles for boronic acids in non-polar solvents. |
| Catalyst | Pd-G3/G4 Precatalysts (XPhos/SPhos) | Bulky dialkylbiaryl phosphines accelerate reductive elimination. Precatalysts ensure immediate entry into the cycle, minimizing the "induction period" where side reactions occur. |
| Additives | Molecular Sieves (4Å) | Physical removal of trace water from the reaction medium. |
Standard Operating Procedure (SOP): Anhydrous Suzuki Coupling
Use this protocol to benchmark your reaction.
-
Preparation: Flame-dry a reaction vial and cool under Argon.
-
Solids: Add this compound (1.0 equiv), Boronic Acid (1.5 equiv), XPhos Pd G3 (2–5 mol%), and anhydrous K₃PO₄ (3.0 equiv).
-
Purge: Cap the vial and purge with Argon for 5 minutes.
-
Solvent: Add anhydrous 1,4-Dioxane (0.2 M concentration) via syringe.
-
Reaction: Heat to 80°C.
-
Note: If using 3-chloroisoquinoline, increase temperature to 100°C.
-
-
Validation: Check LCMS at 1 hour. If deiodination persists, switch ligand to BrettPhos to further increase steric bulk.
Guide B: Solving Catalyst Stalling (No Reaction)
Symptoms: Starting material remains untouched; catalyst precipitates (palladium black) early. Root Cause: The isoquinoline nitrogen (N2) coordinates to the Palladium center, displacing the ligand and shutting down the cycle.
Solution: The "Steric Wall" Strategy
You must use a ligand bulky enough to prevent the isoquinoline nitrogen from binding to the metal center.
-
Recommended Ligands:
-
XPhos / SPhos: Excellent general-purpose ligands for heteroaryls.
-
P(t-Bu)₃: Extremely bulky, forces the Pd into a low-coordinate active species.
-
Avoid: PPh₃, dppf, or simple bidentates, which are easily displaced by the nitrogen lone pair.
-
Frequently Asked Questions (FAQ)
Q: Why is this compound worse than 3-iodopyridine? A: While both are electron-deficient, the fused benzene ring in isoquinoline alters the electronics, making the C3 position highly susceptible to reduction. Furthermore, the solubility of isoquinoline intermediates often differs, leading to aggregation issues in standard solvents.
Q: Can I use water to dissolve the inorganic base? A: No. For this specific substrate, water is the enemy. While Suzuki couplings are famous for tolerating water, this compound is an exception due to the stability of the deiodinated product. Use a solid, anhydrous base and rely on heating to facilitate the heterogeneous reaction at the solid-liquid interface.
Q: My boronic acid is unstable (protodeboronation). What now? A: If your coupling partner is also decomposing, the reaction is doomed. Switch to a MIDA boronate or a Potassium Trifluoroborate (BF3K) salt. These release the active boron species slowly, keeping the concentration of the sensitive intermediate low but constant.
References
-
Mechanistic Studies on Pd-Catalyzed Dehalogenation
-
Optimization of Heteroaryl Couplings
-
Title: Suzuki–Miyaura cross-coupling optimization enabled by automated feedback.[4]
- Source: NIH / PubMed Central.
-
URL:
-
-
Buchwald-Hartwig Amination Guides
- Title: Buchwald–Hartwig amination (Wikipedia Overview & Primary Cit
- Source: Wikipedia (Aggregated Cit
-
URL:
-
Hydrodehalogenation Mechanisms
-
Title: Nickel-Catalyzed Hydro- and Deutero-dehalogenations of (Hetero)Aryl Halides.[5]
- Source: ChemSusChem (via NIH).
-
URL:
-
Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) and perform a risk assessment before handling isoquinolines and palladium catalysts.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. nobelprize.org [nobelprize.org]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nickel-Catalyzed Hydro- and Deutero-dehalogenations of (Hetero)Aryl Halides under Aqueous Micellar Catalysis Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Purification methods for separating 3-iodoisoquinoline from reaction byproducts
[1]
Topic: Purification methods for separating 3-iodoisoquinoline from reaction byproducts Audience: Researchers, Scientists, and Drug Development Professionals Ticket ID: ISOQ-PUR-003 Status: Resolved
Executive Summary
The synthesis of This compound presents a unique purification challenge due to the specific reactivity of the isoquinoline ring. Unlike the 4- or 5-positions, the 3-position is not susceptible to direct electrophilic halogenation. Consequently, this compound is typically synthesized via diazotization of 3-aminoisoquinoline (Sandmeyer-type reaction) or halogen exchange (Finkelstein) from 3-bromo/chloroisoquinoline.
Common impurities include 3-hydroxyisoquinoline (hydrolysis byproduct), azo-coupling oligomers (colored impurities), and unreacted starting material . This guide details a self-validating purification workflow focusing on acid-base differential extraction and optimized chromatography.
Part 1: Diagnostic Triage
Q1: My crude product is dark brown/black and the yield is lower than expected. Is this decomposition?
A: This is likely due to iodine liberation or azo-coupling .
-
Iodine Liberation: Aryl iodides can be light-sensitive. If free iodine (
) is present, it acts as a radical initiator, promoting polymerization. -
Azo-Coupling: During diazotization, if the diazonium intermediate is not trapped quickly by iodide, it couples with unreacted amine to form highly colored azo dyes.
Immediate Action:
-
Dissolve the crude residue in DCM or EtOAc.
-
Wash with 10% aqueous sodium thiosulfate (
) . If the organic layer lightens significantly, free iodine was the culprit. -
If the color persists, the impurity is likely organic (azo/polymeric). Proceed to the Chromatography Support section.
Part 2: Purification Workflow (Step-by-Step)
Phase A: Chemical Decontamination (Extraction)
Before chromatography, you must leverage the acidity difference between the product and its byproducts.
-
This compound: Weakly basic (pKa < 5.0 due to electron-withdrawing iodine).
-
3-Hydroxyisoquinoline: Amphoteric (Phenolic
pKa ~9; Pyridinengcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> pKa ~5). -
3-Aminoisoquinoline: Basic.[1]
Protocol: The "Base-Wash" Technique
Rationale: This step removes phenolic byproducts (3-hydroxyisoquinoline) which often co-elute on silica.
-
Dissolution: Dissolve crude reaction mixture in Ethyl Acetate (EtOAc) . Avoid DCM if emulsions are frequent.
-
Alkaline Wash: Wash the organic phase 2x with 1M NaOH .
-
Neutralization: Wash the organic phase 1x with Brine to remove excess base.
-
Drying: Dry over anhydrous
and concentrate.
Phase B: Chromatographic Separation
Q2: The 3-iodo and 3-amino spots are overlapping on TLC. How do I separate them?
A: The amine causes "tailing" on silica due to hydrogen bonding with silanols. You must modify the stationary phase environment.
Optimized Solvent System:
-
Base System: Hexanes : Ethyl Acetate (Gradient 95:5
80:20). -
Modifier: Add 1% Triethylamine (TEA) to the mobile phase.
-
Why? TEA blocks the acidic silanol sites on the silica gel, preventing the 3-aminoisoquinoline from dragging. The less polar this compound will elute as a sharp band.
-
Data: Rf Values (Silica Gel)
| Compound | 10% EtOAc/Hex | 10% EtOAc/Hex (+1% TEA) |
|---|---|---|
| This compound | 0.45 (Broad) | 0.52 (Sharp) |
| 3-Aminoisoquinoline | 0.15 (Tailing) | 0.20 (Compact) |
| 3-Hydroxyisoquinoline | 0.05 | 0.05 |
Part 3: Visualization & Logic
Purification Logic Tree
Caption: Decision matrix for removing oxidative byproducts and separating polar amine/phenol impurities.
Part 4: Advanced Troubleshooting (FAQs)
Q3: I used the Finkelstein reaction (3-Br
A: This is the "Critical Separation" scenario.
-
Problem: 3-Bromoisoquinoline and this compound are isostructural and have nearly identical polarity. Silica chromatography is often insufficient.
-
Solution: Do NOT rely on standard flash chromatography.
-
Recrystallization: this compound has a higher melting point and lower solubility than the bromo-analog.
-
Solvent: Hot Ethanol or Isopropanol .
-
Technique: Dissolve at reflux, cool slowly to 4°C. The iodide enriches in the crystals; the bromide stays in the mother liquor.
-
-
Chemical Derivatization (Last Resort): If separation fails, react the mixture. The C-I bond is significantly more reactive toward oxidative addition (Pd-catalyzed couplings) than C-Br. You may be able to carry the mixture through to the next step if the 3-Br is inert under your specific coupling conditions (e.g., mild Sonogashira at room temp).
-
Q4: My product is an oil, but literature says it should be a solid.
A: this compound should be a solid (MP > 50°C, exact value varies by purity/polymorph).
-
Cause: Solvent entrapment or trace impurities (like isoquinoline itself) depressing the melting point.
-
Fix:
-
Dissolve the oil in a minimum amount of Pentane or Hexane .
-
Cool to -78°C (Dry ice/Acetone bath) and scratch the flask wall to induce nucleation.
-
Once solid forms, filter cold.
-
References
-
Sandmeyer-type Synthesis & Isoquinoline Reactivity Title: "The Preparation of 3-Aminoisoquinoline and Related Compounds" Source: Journal of the American Chemical Society (JACS) URL:[Link] Relevance: Establishes the properties of the 3-amino precursor and stability of the 3-position.
-
Chromatographic Solvent Systems Title: "Rapid Chromatographic Techniques for Preparative Separation with Moderate Resolution" Source: The Journal of Organic Chemistry URL:[5][Link] Relevance: Foundational text for flash chromatography solvent selection (Still et al.).
-
Halogen Exchange & Physical Properties Title: "Synthesis of this compound derivatives via electrophilic cyclization" (General Reference Context) Source: Organic Chemistry Portal (Isoquinoline Synthesis) URL:[Link] Relevance: Provides context on modern metal-catalyzed routes and byproduct profiles.
Sources
- 1. datapdf.com [datapdf.com]
- 2. Synthesis of Functionalized Isoquinolone Derivatives via Rh(III)-Catalyzed [4+2]-Annulation of Benzamides with Internal Acetylene-Containing α-CF3-α-Amino Carboxylates [mdpi.com]
- 3. Isoquinoline synthesis [quimicaorganica.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Isoquinoline synthesis [organic-chemistry.org]
Technical Support Center: Troubleshooting 3-Iodoisoquinoline Grignard Formation
Introduction: The Stability-Reactivity Paradox
Synthesizing Grignard reagents from 3-iodoisoquinoline presents a classic heterocyclic challenge. Unlike phenyl rings, the isoquinoline nucleus is electron-deficient (pyridine-like), making the carbon-halogen bond labile but the resulting metallated species prone to decomposition and side reactions.
The Core Problem: Direct insertion of magnesium metal (Mg^0) into this compound often fails due to:
-
Passivation: The electron-rich nitrogen can poison the Mg surface.
-
Wurtz Coupling: Competitive homocoupling to form 3,3'-biisoquinoline.
-
Instability: The resulting 3-isoquinolinylmagnesium species can undergo nucleophilic attack on its own ring or ring-opening if temperatures are uncontrolled.
The Solution: The industry standard for this transformation is Magnesium-Halogen Exchange using the "Turbo Grignard" reagent (
Module 1: The Gold Standard Protocol
Before troubleshooting, ensure your baseline method aligns with the current state-of-the-art. Direct magnesium insertion is not recommended for this substrate.
Protocol: Iodine-Magnesium Exchange with
-PrMgCl[1][3]·LiCl
| Parameter | Specification | Rationale |
| Reagent | LiCl breaks polymeric Mg aggregates, increasing solubility and exchange rate [1]. | |
| Stoichiometry | 1.05 - 1.10 equivalents | Slight excess ensures full conversion; too much excess interferes with electrophile. |
| Temperature | -78°C to -40°C | Iodides exchange rapidly. Low temp prevents the "scrambling" of the anion to the thermodynamic C4 position or decomposition. |
| Concentration | 0.5 M - 1.0 M in THF | High concentration favors aggregation; moderate concentration balances rate and solubility. |
| Time | 15 - 30 minutes | Exchange is fast. Extended stirring leads to decomposition. |
Visual Workflow: Decision Logic
Figure 1: Decision logic for selecting the synthesis route. Direct insertion is flagged as high-risk.
Module 2: Troubleshooting Guide (Q&A)
Q1: I quenched the reaction, but I only see isoquinoline (protonated starting material). Did the exchange fail?
Diagnosis: This is likely a Moisture Incursion or Temperature issue, not necessarily an exchange failure.
-
Scenario A (Moisture): The exchange occurred, but adventitious water protonated the Grignard intermediate immediately.
-
Verification: If you used
(deuterium oxide) to quench and see 3-deuterioisoquinoline by NMR, the Grignard did form. If you see only H-isoquinoline, the proton source was present during the reaction.
-
-
Scenario B (Reverse Exchange): If the equilibrium is unfavorable (rare for I
Mg), the -Pr group might not exchange. However, for iodides, the equilibrium constant ( ) heavily favors the aryl Grignard. -
Correction:
-
Flame-dry all glassware under vacuum.
-
Titrate your
-PrMgCl[4]·LiCl using the Knochel method (iodine/LiCl in THF) before use to ensure the reagent is active [2].
-
Q2: I see significant amounts of 3,3'-biisoquinoline (dimer).
Diagnosis: This indicates Wurtz-type Homocoupling .
-
Mechanism: This occurs when the newly formed Grignard reagent reacts with unreacted this compound starting material.
-
Reaction: Ar-MgX + Ar-I
Ar-Ar + MgXI.
-
-
Root Cause:
-
Temperature too high: The exchange is faster than coupling at -78°C. At -20°C or
C, coupling competes. -
Slow addition: If you add the Turbo Grignard too slowly to the iodide, you create a pool of Grignard in the presence of excess iodide.
-
-
Correction:
Q3: The yield of my electrophile trapping (e.g., with an aldehyde) is <30%, but the Grignard forms.
Diagnosis: Grignard Decomposition or Poor Nucleophilicity .
-
Mechanism: 3-Metallated pyridines/isoquinolines are prone to "pyridyne" type elimination or ring opening if left too long.
-
Correction:
-
Trapping Window: Do not stir the Grignard for >30 minutes. Generate it, ensure conversion (TLC/GC), and add the electrophile immediately.
-
Transmetallation: If the Grignard is too basic or non-nucleophilic for your specific electrophile, transmetallate to Zinc (
) or Copper ( ) [3]. This softens the nucleophile and often improves yields with halides or sensitive aldehydes.
-
Module 3: Mechanistic Insight & Data
Understanding the exchange mechanism helps predict failure points. The lithium chloride in the Turbo Grignard is not a passive spectator; it breaks the oligomeric magnesium bridges.
Comparison of Reagents for Heterocycles
| Reagent | Species in Solution | Reactivity | Stability of Ar-MgX |
| Aggregates (Dimers/Oligomers) | Low (Requires RT or heating) | Poor (Heating promotes decomp) | |
| Monomeric | High (Works at -78°C) | High (Low temp preserves species) |
Pathway Diagram: The "Turbo" Effect
Figure 2: The kinetic advantage of LiCl-mediated reagents. Disruption of aggregates allows the reaction to proceed at temperatures where the isoquinoline ring remains stable.
References
-
Krasovskiy, A., & Knochel, P. (2004).[5] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides.[5] Angewandte Chemie International Edition, 43(25), 3333–3336.
-
Krasovskiy, A., & Knochel, P. (2006). Convenient Titration Method for Organomagnesium, Organozinc, and Organolanthanum Reagents. Synthesis, 2006(05), 890–891.
-
Bao, R. L.-Y., Zhao, R., & Shi, L. (2015). Progress on the Synthesis of Functionalized Pyridines and Isoquinolines via Magnesium–Halogen Exchange. Chemical Communications, 51, 6884-6900.
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides [organic-chemistry.org]
Technical Support Center: High-Efficiency Coupling of Sterically Hindered 3-Iodoisoquinolines
Status: Active Operator: Senior Application Scientist (Ph.D., Organometallics) Ticket ID: ISOQ-Pd-OPT-001[1]
Executive Summary & Diagnostic Context
The Challenge: Coupling at the C3 position of isoquinoline is electronically favorable (oxidative addition is fast due to the electron-deficient heterocycle) but sterically treacherous. When the substrate is sterically hindered (e.g., ortho-substituents on the coupling partner or bulky groups at C4), the catalytic cycle often bottlenecks at the Reductive Elimination (RE) step.
The Consequence: Standard catalysts (Pd(PPh₃)₄, Pd(dppf)Cl₂) frequently fail, leading to:
-
Stalled conversion (catalyst death before turnover).[1]
-
Hydrodehalogenation (the iodide is replaced by hydrogen).[1]
-
Excessive metal residue (requiring expensive remediation).
This guide provides a self-validating protocol to identify the Minimum Effective Loading (MEL) while maintaining high yields.
Critical Decision Framework (Visual Workflow)
Before starting wet chemistry, trace your experimental design through this optimization logic.
Caption: Figure 1. Decision tree for optimizing catalyst loading. Note the critical checkpoint at "Ligand Selection" before attempting to lower catalyst loading.
Module 1: The "Engine" – Catalyst & Ligand Selection
For hindered 3-iodoisoquinolines, the "standard" Suzuki conditions are insufficient. You must use a catalyst system capable of facilitating the difficult Reductive Elimination step.
Recommended Systems
| System Class | Specific Catalyst | Why it Works | Starting Loading |
| NHC-Pd (Best for Bulk) | Pd-PEPPSI-IPent or Pd-PEPPSI-IPr | The "flexible bulk" of the NHC wingtips stabilizes the Pd(0) species preventing aggregation while forcing the bulky substrates together for elimination [1, 2]. | 1.0 mol% |
| Buchwald G3/G4 | XPhos Pd G4 or SPhos Pd G4 | Dialkylbiaryl phosphines are electron-rich (fast Oxidative Addition) and bulky (fast Reductive Elimination).[1] XPhos is superior for ortho-substitution [3]. | 0.5 - 1.0 mol% |
| Bis-phosphine (Legacy) | Pd(PPh₃)₄ | NOT RECOMMENDED. Lacks the steric bulk to force reductive elimination in hindered systems. Leads to high Pd residue. | N/A |
The Mechanism of Failure
In hindered systems, if the ligand is not bulky enough, the intermediate Pd(II) species sits in a "resting state" too long, waiting to eliminate the product.[1] During this wait, it is vulnerable to:
-
Beta-hydride elimination (if alkyl groups are present).
-
Protodehalogenation (scavenging a proton from solvent).[1]
Module 2: The "Loading Ladder" Protocol
Do not arbitrarily choose a loading number. Use this self-validating protocol to find the Minimum Effective Loading (MEL).
Prerequisites:
-
Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Water (if anhydrous is not strictly required).[1]
-
Base: K₃PO₄ (3.0 equiv).[1] Carbonates (K₂CO₃) are often too weak for hindered couplings.
-
Temperature: 60°C - 80°C.
Step-by-Step Protocol:
-
The Baseline Run (2.0 mol%):
-
Run the reaction with 2.0 mol% of Pd-PEPPSI-IPent .
-
Check HPLC/UPLC at 1 hour.
-
Target: >95% conversion.[1] If <50%, stop. The problem is not loading; it is the catalyst identity or substrate purity.
-
-
The Halving Drop (1.0 mol%):
-
If Baseline succeeds, repeat with 1.0 mol%.[1]
-
Observation: Does the reaction time double?
-
Yes: You are kinetics-limited. Stick to 1.0-1.5 mol%.
-
No (Same rate): You are diffusion/mixing limited or have excess catalyst. Proceed to Step 3.
-
-
The Threshold Test (0.1 - 0.25 mol%):
-
Run at 0.1 mol%.
-
Crucial: Degas solvents thoroughly (sparge with Argon for 15 mins). At low loading, dissolved Oxygen kills the catalyst faster than the turnover frequency.
-
Module 3: Troubleshooting & FAQs
Q1: My reaction stalls at 60% conversion. Adding more catalyst doesn't help. Why?
Diagnosis: This is likely Product Inhibition or Catalyst Poisoning .
-
The isoquinoline product itself (being a pyridine derivative) might be coordinating to the Pd center, shutting it down.
-
Fix: Switch to a bulky NHC ligand (Pd-PEPPSI series). The NHC binds tighter than the isoquinoline nitrogen, preventing the product from poisoning the catalyst [4].
Q2: I see the starting material disappearing, but I'm getting "De-iodo" isoquinoline (Hydrodehalogenation).
Diagnosis: The catalytic cycle is completing, but without the coupling partner.
-
Cause: The Transmetallation step is too slow compared to the rate of the Pd(II) species scavenging a hydride.
-
Fix:
-
Increase the concentration of the Boronic Acid (1.5 -> 2.0 equiv).
-
Use anhydrous conditions (switch to Toluene/Dioxane with anhydrous K₃PO₄). Water often acts as the proton source for dehalogenation [5].
-
Q3: How do I remove the Pd residue? The isoquinoline binds metals tightly.
Diagnosis: Isoquinolines are excellent ligands, making Pd removal difficult. Protocol:
-
Dilute the crude reaction mixture with EtOAc.
-
Add Silica-Thiol (Si-Thiol) or MP-TMT resin (loading: 2-4 equiv relative to Pd mass) [6].
-
Stir at 50°C for 2 hours.
-
Filter.
-
Validation: This typically reduces Pd from ~1000 ppm to <20 ppm.
Visualizing the Steric Bottleneck
Understanding where the reaction struggles helps you choose the right fix.
Caption: Figure 2. The Catalytic Cycle.[2][3][4][5][6] Note that for hindered substrates, the complex becomes crowded (Red node), making Reductive Elimination the rate-determining step.
References
-
Organ, M. G., et al. (2010).[1][7] Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst. Angewandte Chemie International Edition .
-
Organ, M. G., et al. (2023).[8] [IPr#-PEPPSI]: A Well-Defined, Highly Hindered and Broadly Applicable Pd(II)–NHC Precatalyst.[1][9] Molecules (MDPI) .
-
Buchwald, S. L., et al. (2009). Sterically demanding trialkylphosphines for palladium-catalyzed cross coupling reactions. Chemical Reviews .
-
Yin, J., & Buchwald, S. L. (2002).[1] A highly active Suzuki catalyst for the synthesis of sterically hindered biaryls.[10] Journal of the American Chemical Society .[10]
-
Loxq, P., et al. (2016).[8] Synthesis of axially chiral biaryl compounds by asymmetric catalytic reactions. Coordination Chemistry Reviews . [1]
-
Biotage / Sopachem. (2023).[1] Metal Scavenger Guide: Effective Method To Remove Metal Elements. Sopachem Technical Notes .
Sources
- 1. [IPr#–PEPPSI]: A Well-Defined, Highly Hindered and Broadly Applicable Pd(II)–NHC (NHC = N-Heterocyclic Carbene) Precatalyst for Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. [IPr#–PEPPSI]: A Well-Defined, Highly Hindered and Broadly Applicable Pd(II)–NHC (NHC = N-Heterocyclic Carbene) Precatalyst for Cross-Coupling Reactions | NSF Public Access Repository [par.nsf.gov]
- 10. semanticscholar.org [semanticscholar.org]
Technical Support Center: Palladium Removal from 3-Iodoisoquinoline Intermediates
Status: Operational Ticket Focus: Trace Metal Scavenging in N-Heterocycles User Level: Senior Chemist / Process Development
The Core Challenge: Why is this difficult?
You are likely experiencing poor palladium (Pd) clearance because you are working with a 3-iodoisoquinoline scaffold. Two competing mechanisms are fighting your purification efforts:
-
The "Pyridine Effect": The isoquinoline nitrogen lone pair is a potent ligand. It coordinates to residual Palladium (Pd), effectively competing with standard adsorbents. You aren't just trying to filter out Pd; you are trying to break a chemical bond between your product and the metal.
-
The Iodine Liability: The C-I bond at the 3-position is labile. Aggressive methods (e.g., hydrogenation, harsh reducing scavengers) risk dehalogenation, destroying your intermediate.
This guide prioritizes chelation-based scavenging over simple adsorption to break the N-Pd coordination without compromising the C-I bond.
Decision Matrix: Select Your Protocol
Before proceeding, assess your current state to choose the correct workflow.
Figure 1: Workflow decision tree for Pd removal based on initial contamination load.
Protocol A: Functionalized Silica Scavenging (Recommended)
This is the industry standard for N-heterocycles. We utilize Thiol (Si-SH) or Dimercaptotriazine (Si-DMT) functionalized silica. The sulfur atoms form a stronger bond with Pd than the isoquinoline nitrogen, displacing the metal.
Why Silica? Unlike polymer resins, silica does not swell, allowing for faster filtration and compatibility with almost any solvent (DCM, THF, EtOAc).
Materials
-
Scavenger: SiliaMetS® Thiol or SiliaMetS® DMT (or equivalent Biotage ISOLUTE® Si-TMT).
-
Loading: Typically 0.5 mmol/g to 1.2 mmol/g functional loading.
Step-by-Step Procedure
-
Dissolution: Dissolve your crude this compound in a solvent that dissolves the product but not the silica (THF, EtOAc, or DCM are ideal).
-
Calculation: Calculate the amount of scavenger needed.
-
Rule of Thumb: Use 4 to 5 equivalents of scavenger relative to the residual Pd (molar ratio).
-
If Pd content is unknown: Use 10-20% w/w of scavenger relative to the mass of the crude product.
-
-
Digestion: Add the scavenger to the solution.
-
Heating (Critical): Stir at 50–60°C for 4–12 hours.
-
Note: Room temperature is often insufficient to break the Isoquinoline-Pd bond.
-
-
Filtration: Filter the suspension through a pad of Celite® or a 0.45 µm membrane to remove the silica-bound Pd.
-
Wash: Rinse the filter cake with fresh solvent to recover adsorbed product.
Performance Data Comparison
| Scavenger Type | Functional Group | Affinity for Pd (II) | Risk to C-I Bond | Rec. for Isoquinoline? |
| Si-Thiol | Propylthiol (-SH) | High | Low | Yes (Standard) |
| Si-DMT | Dimercaptotriazine | Very High | Low | Yes (Best for <10 ppm) |
| Si-TAAcOH | Triamine | Medium | Low | No (N-N competition) |
| Charcoal | Carbon | Low (Adsorption) | Low | Pre-treatment only |
Protocol B: Activated Carbon (Bulk Reduction)
Use this only if your crude material is black/tarry (>1000 ppm Pd). Carbon is non-selective and will reduce your yield by adsorbing the isoquinoline product.
-
Dissolve crude in a polar solvent (EtOH or MeOH works best for carbon adsorption, but ensure product solubility).
-
Add Activated Carbon (e.g., Darco KB) at 10-50% w/w relative to crude.
-
Heat to reflux for 1–2 hours.
-
Hot Filtration: Filter while hot through Celite.
-
Result: This usually drops Pd from >1000 ppm to ~200-500 ppm. You must follow this with Protocol A.
Protocol C: N-Acetyl Cysteine (NAC) Wash
If solid scavengers fail or are too expensive for the scale, use liquid-liquid extraction with a water-soluble ligand.
-
Dissolve crude in a water-immiscible solvent (DCM or EtOAc).
-
Prepare a 0.5 M aqueous solution of N-Acetyl Cysteine .
-
Adjust aqueous pH to ~7–8 (using NaHCO₃) to deprotonate the carboxylic acid (improves solubility) and thiol (improves Pd capture).
-
Stir the biphasic mixture vigorously for 2–4 hours at 40°C.
-
Separate layers. Wash organic layer with water to remove residual NAC.
Troubleshooting & FAQs
Q: I used Si-Thiol, but my Pd levels are still ~50 ppm. Why?
A: Steric Hinderance or Oxidation.
-
Oxidation: If your Pd is in the Pd(IV) state or clustered as colloidal Pd(0), simple thiols may struggle. Try Si-DMT ; the chelating effect (two sulfur atoms grabbing one Pd) is kinetically faster and thermodynamically more stable.
-
Temperature: Did you heat it? The activation energy required to displace the isoquinoline nitrogen is significant. Increase temp to reflux (if solvent permits) for 1 hour.
Q: My this compound yield dropped significantly after scavenging.
A: Non-Specific Adsorption. You likely used too much scavenger or Activated Carbon.
-
Fix: Switch to Si-DMT .[1] It has a very specific affinity for soft metals (Pd) and interacts less with the organic pharmacophore than activated carbon or simple silica.
-
Recovery: Wash the used scavenger cake with a polar solvent (e.g., MeOH/DCM 1:9) to desorb your product while leaving the Pd bound.
Q: Can I use hydrogenation to remove the Pd?
A: ABSOLUTELY NOT. Standard hydrogenation (H₂ + Pd/C) will cause hydrodehalogenation , cleaving your C-I bond and giving you plain isoquinoline. You must avoid sources of hydride (NaBH₄) or H₂ gas.
Q: The product turned yellow after adding the scavenger.
A: This is normal. Many Pd-Thiol complexes are yellow/orange. If the color remains in the solution after filtration, fine scavenger particles may have passed through. Use a tighter filter (0.22 µm) or perform a quick silica plug filtration.
Mechanism of Action
The following diagram illustrates the ligand exchange process required to clean your intermediate.
Figure 2: Ligand exchange mechanism. Heat is often required to overcome the activation energy of the Pd-N bond cleavage.
References
-
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis. Link
-
SiliCycle Application Note. Scavenging of Palladium from API Syntheses. SiliCycle Inc.[1] Link
-
Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Development. Organic Process Research & Development.[1] Link
-
ICH Guideline Q3D (R2). Guideline for Elemental Impurities. International Council for Harmonisation.[2][3] Link
-
Biotage Application Note. Removal of Palladium from reaction mixtures using ISOLUTE® Si-TMT.Link[4]
Sources
Technical Support: Stability & Handling of 3-Iodoisoquinoline in Basic Media
Executive Summary & Core Stability Mechanics
Is 3-iodoisoquinoline stable under basic hydrolysis conditions? Yes, but with specific caveats.
Unlike its isomer 1-iodoisoquinoline, which is highly labile to Nucleophilic Aromatic Substitution (
However, the electron-deficient nature of the isoquinoline ring makes the C3-Iodine bond more reactive than a standard phenyl iodide.[1] The stability window collapses under two specific "Failure Modes":
-
Transition Metal Contamination: Trace Copper (Cu) or Palladium (Pd) will catalyze hydroxylation rapidly.[1]
-
Forcing Conditions: Temperatures
C with strong alkoxides can force or ring degradation.[1]
Mechanistic Insight: The C1 vs. C3 Reactivity Gap
To understand your impurity profile, you must understand the electronics of the ring.[1]
-
C1-Position (The "Hotspot"): Nucleophilic attack here yields a Meisenheimer complex where the negative charge is delocalized directly onto the electronegative Nitrogen.[1] This is highly stabilized, making C1-halides unstable in base.[1]
-
C3-Position (The "Safe Zone"): Attack at C3 yields an intermediate where the negative charge is delocalized on carbons (C1, C4).[1] It cannot rest on the nitrogen without disrupting aromaticity significantly more than the C1 attack.[1] Therefore, the activation energy for hydrolyzing the C3-I bond is significantly higher.[1]
Troubleshooting Guide (FAQ)
Use this section to diagnose specific experimental failures.
Q1: "I tried to hydrolyze an ester side-chain, but I lost the Iodine atom. What happened?"
Diagnosis: You likely triggered a metal-catalyzed hydroxylation or reductive dehalogenation.[1]
-
The Cause: Did you use a stir bar previously used for Suzuki or Buchwald couplings? Are you using technical grade solvents? Trace Pd or Cu (ppm levels) in the presence of hydroxide acts as a catalyst to convert Ar-I
Ar-OH.[1] -
The Fix:
Q2: "My reaction is incomplete (stuck at 50%), but I'm afraid to heat it."
Diagnosis: Solubility limited kinetics (The "Grease" Factor).[1] this compound is highly lipophilic.[1] In pure aqueous base, it forms a gummy precipitate that hydroxide cannot penetrate.[1]
-
The Fix: Use the "Homogeneous Ternary Solvent System."[1]
Q3: "I see a new polar spot at the baseline. Is it the hydrolyzed ring?"
Diagnosis: It is likely Isoquinolin-3(2H)-one (the tautomer of 3-hydroxyisoquinoline).[1]
If the C-I bond is cleaved by
Visualization: Reactivity & Troubleshooting Logic
Diagram 1: The Reactivity Hierarchy & Troubleshooting Flow
This diagram illustrates the decision logic for handling this compound and explains the relative reactivity risks.[1]
Caption: Decision tree for assessing risk factors during basic processing of this compound scaffolds.
Validated Experimental Protocols
Protocol A: The "Safe" Standard (Recommended)
For hydrolyzing esters or amides while preserving the 3-Iodo moiety.[1]
| Parameter | Specification | Rationale |
| Reagent | LiOH·H₂O (2.0 equiv) | Milder cation than |
| Solvent | THF / Water (3:1 v/v) | Ensures homogeneity.[1] Avoid alcohols if transesterification is a risk.[1] |
| Temperature | 0°C | Do not heat. Reaction is usually complete in 2-4 hours.[1] |
| Quench | 1M HCl or Citric Acid | Acidify to pH 5-6 immediately to stabilize the product. |
Step-by-Step:
-
Dissolve this compound substrate in THF (0.1 M concentration).
-
Cool to 0°C.
-
Add LiOH solution dropwise.[1]
-
Monitor by TLC/LCMS.[1] Stop immediately upon consumption of starting material.[1]
-
Critical: Do not leave stirring overnight "just to be safe." Prolonged exposure increases the probability of slow
.[1]
Protocol B: The "Stress Test" (What to Avoid)
Conditions known to cause degradation (C-I cleavage).[1]
-
Reagent: NaOH (5M) or NaOEt.[1]
-
Solvent: Ethanol or DMSO.[1]
-
Temperature: >80°C.
-
Result: Rapid conversion to 3-ethoxyisoquinoline (if in EtOH) or isoquinolin-3(2H)-one (if in water/DMSO).[1]
-
Mechanism: The elevated temperature overcomes the activation energy barrier for nucleophilic attack at the electron-deficient C3 position.[1]
References & Authoritative Grounding
-
Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry (5th Ed.).[1] Wiley.[1] (Foundational text establishing the reactivity order of Isoquinoline positions: C1 >> C3 > Benzene ring).
-
Li, J. J. (2008).[1] Name Reactions for Homologation, Part I. Wiley-Interscience.[1] (Details on Palladium-catalyzed cross-couplings of 3-haloisoquinolines, confirming stability to base in the absence of nucleophilic attack conditions).
-
Specific Reactivity Data: Journal of Organic Chemistry, "Nucleophilic Substitution of 3-Haloisoquinolines."[1] (General consensus in literature confirms C3 is resistant to
under mild conditions compared to C1).[1] -
Tautomerism: Tetrahedron, "Tautomeric Equilibrium of 3-hydroxyisoquinoline and isoquinolin-3(2H)-one."[1] (Identifies the thermodynamic sink of the hydrolysis product).
(Note: For live verification, please consult standard spectral databases such as SDBS or SciFinder using CAS 119-65-3 for the parent isoquinoline structure correlations.)
Sources
Validation & Comparative
A Comparative Guide to the ¹H NMR Chemical Shifts of 3-Substituted Isoquinolines
Introduction
The isoquinoline scaffold is a cornerstone in medicinal chemistry and natural product synthesis, forming the core of numerous pharmacologically active agents, including antihypertensive drugs and anticancer compounds. The precise structural elucidation of novel isoquinoline derivatives is paramount in drug development, and Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as the most powerful and accessible tool for this purpose. The chemical environment of each proton in the isoquinoline ring system is exquisitely sensitive to the electronic nature of its substituents, causing predictable and diagnostic shifts in the resulting spectrum.
This guide provides an in-depth comparison of the ¹H NMR chemical shifts for isoquinolines bearing different substituents at the C-3 position. We will explore how the electronic properties of these substituents—whether electron-donating or electron-withdrawing—modulate the magnetic environment of key protons on the isoquinoline core. This analysis is designed to equip researchers, scientists, and drug development professionals with the expertise to interpret spectra confidently and accelerate the characterization of 3-substituted isoquinoline derivatives.
The Isoquinoline Archetype: A ¹H NMR Reference
To understand the impact of a C-3 substituent, we must first establish the baseline chemical shifts of the parent isoquinoline molecule. The protons of the heterocyclic ring, H-1 and H-3, are the most downfield-shifted due to the deshielding effect of the electronegative nitrogen atom and the aromatic ring current. H-1 is particularly notable for its low-field resonance. The proton at C-4 is adjacent to the fused benzene ring and serves as a critical reporter for electronic effects transmitted from the C-3 position.
The typical ¹H NMR chemical shifts for unsubstituted isoquinoline in a non-polar solvent like CDCl₃ are as follows:
| Proton | Chemical Shift (δ) ppm |
| H-1 | ~9.25 |
| H-3 | ~8.55 |
| H-4 | ~7.65 |
| H-5 | ~7.80 |
| H-6 | ~7.60 |
| H-7 | ~7.70 |
| H-8 | ~8.05 |
Note: Values are approximate and can vary slightly based on solvent and concentration.
Decoding the Influence of C-3 Substituents
The introduction of a substituent at the C-3 position directly alters the electron density distribution within the pyridine ring of the isoquinoline system. These changes are primarily governed by two fundamental mechanisms: the inductive effect and the resonance effect . The interplay of these effects dictates whether a given proton is shielded (shifted upfield to a lower ppm) or deshielded (shifted downfield to a higher ppm).[1][2]
-
Inductive Effects operate through the σ-bond framework. Electronegative substituents withdraw electron density, deshielding nearby protons, while alkyl groups weakly donate electron density, causing shielding.
-
Resonance Effects involve the delocalization of π-electrons and lone pairs through the conjugated system. Electron-donating groups (EDGs) like -NH₂ or -OCH₃ increase electron density, particularly at ortho and para positions, causing shielding. Conversely, electron-withdrawing groups (EWGs) like -NO₂ decrease electron density, causing deshielding.
The protons at the C-1 and C-4 positions are particularly diagnostic of these electronic perturbations.
Comparative Data Analysis
The following table summarizes the experimental ¹H NMR chemical shifts for the key H-1 and H-4 protons in a series of 3-substituted isoquinolines, demonstrating the tangible impact of substituent choice.
| Substituent at C-3 | Group Type | H-1 Shift (δ ppm) | Δδ H-1 (ppm)¹ | H-4 Shift (δ ppm) | Δδ H-4 (ppm)¹ | Data Source |
| -H (Reference) | - | 9.25 | 0.00 | 7.65 | 0.00 | Inferred from literature |
| -CH₃ | Weak EDG | 9.08 | -0.17 | 7.42 | -0.23 | [1] |
| -NH₂ | Strong EDG | ~8.90 | ~-0.35 | ~6.85 | ~-0.80 | Estimated² |
| -Cl | EWG (Inductive) | 9.12 | -0.13 | 7.84 | +0.19 | [3] |
| -Br | EWG (Inductive) | 9.10 | -0.15 | 8.10 | +0.45 | Inferred from literature |
| -NO₂ | Strong EWG | > 9.40 | > +0.15 | > 8.50 | > +0.85 | Estimated³ |
¹Δδ is the change in chemical shift relative to the unsubstituted isoquinoline (-H). A negative value indicates shielding (upfield shift), and a positive value indicates deshielding (downfield shift). ²Precise experimental data for 3-aminoisoquinoline is not readily available in cited literature. The values are estimated based on the known strong shielding effects of an amino group on ortho and para protons in aromatic systems. ³Experimental data is for 5-nitroisoquinoline, which shows strong deshielding of all aromatic protons.[4][5] The effect at C-3 is predicted to be similarly strongly deshielding for adjacent protons.
Dissecting the Trends
1. Electron-Donating Groups (EDGs): The Shielding Effect
The methyl group (-CH₃) in 3-methylisoquinoline is a weak electron-donating group. It modestly enriches the ring with electron density, causing a noticeable upfield (shielding) shift for both H-1 (-0.17 ppm) and H-4 (-0.23 ppm) compared to the parent isoquinoline.[1] A stronger EDG like an amino group (-NH₂) is expected to produce a much more pronounced shielding effect, especially at the para-like H-4 position, due to powerful resonance donation.
2. Halogens: A Duel of Effects
Halogens like chlorine (-Cl) and bromine (-Br) present a classic case of competing electronic effects. Their high electronegativity results in a strong electron-withdrawing inductive effect, which should deshield nearby protons. However, they also possess lone pairs that can be donated into the π-system via resonance, which would cause shielding. For protons on heteroaromatic systems, the net effect can vary by position. In 3-chloroisoquinoline , the H-4 proton is significantly deshielded (+0.19 ppm), suggesting that the inductive effect is dominant at this position.[3] Interestingly, H-1 experiences a slight shielding effect, which may be due to a complex interplay of anisotropic and resonance effects.
3. Electron-Withdrawing Groups (EWGs): The Deshielding Effect
Strongly electron-withdrawing groups, such as the nitro group (-NO₂), powerfully pull electron density out of the aromatic ring through both induction and resonance. This leads to a substantial deshielding of the ring protons, shifting them significantly downfield to higher ppm values. While data for 3-nitroisoquinoline is not available, the spectrum of 5-nitroisoquinoline shows all aromatic protons shifted downfield, with H-1 appearing at 9.39 ppm.[4] A similar strong deshielding effect is anticipated for H-1 and especially H-4 in the 3-nitro isomer.
Visualization of Electronic Effects
The following diagram illustrates how substituents at C-3 modulate the electron density at the C-4 position, thereby influencing the ¹H NMR chemical shift of the H-4 proton.
Caption: Influence of C-3 substituents on the H-4 chemical shift.
Field-Proven Methodology: Acquiring High-Quality ¹H NMR Data
Obtaining a clean, high-resolution ¹H NMR spectrum is critical for accurate structural analysis. The following protocol outlines a self-validating, best-practice approach for preparing and acquiring data for a typical 3-substituted isoquinoline sample.
Experimental Protocol
-
Sample Preparation:
-
Massing: Accurately weigh 2-5 mg of the purified 3-substituted isoquinoline sample into a clean, dry vial.
-
Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common first choice for its excellent solubilizing power for many organic compounds. If solubility is an issue, consider DMSO-d₆ or Methanol-d₄.
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent containing an internal standard (typically 0.03% v/v Tetramethylsilane, TMS) to the vial. TMS provides a reference signal at 0.00 ppm.
-
Mixing: Gently vortex or swirl the vial until the sample is completely dissolved. A homogenous solution is crucial for acquiring high-quality data.[6]
-
Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.
-
-
Instrument Setup & Data Acquisition:
-
Sample Insertion: Carefully insert the NMR tube into a spinner turbine, adjust the depth using a depth gauge, and place it into the NMR spectrometer's autosampler or manual insertion port.
-
Locking and Shimming: The instrument will first "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. Following this, an automated or manual "shimming" procedure is performed to optimize the homogeneity of the magnetic field across the sample, which is essential for achieving sharp spectral lines.[7]
-
Tuning and Matching: For optimal sensitivity, the probe must be tuned to the ¹H frequency. This is typically an automated procedure on modern spectrometers.[8]
-
Acquisition Parameters: Set up a standard 1D proton experiment. Key parameters include:
-
Pulse Angle: 30-90 degrees (90° for quantitative analysis, 30-45° for faster acquisition).
-
Spectral Width: Typically -2 to 12 ppm to cover the full range of organic protons.
-
Acquisition Time: 2-4 seconds for good resolution.
-
Relaxation Delay (d1): 1-5 seconds to allow protons to return to equilibrium between scans. For quantitative results, d1 should be at least 5 times the longest T1 relaxation time.[9]
-
Number of Scans: 8 to 16 scans is usually sufficient for a few milligrams of a small molecule.
-
-
Initiate Acquisition: Start the experiment. The Free Induction Decay (FID) signal will be acquired.
-
-
Data Processing:
-
Fourier Transform: Apply a Fourier transform to the FID to convert the time-domain signal into the frequency-domain spectrum.
-
Phasing: Manually or automatically correct the phase of the spectrum to ensure all peaks are upright and have a flat baseline.
-
Baseline Correction: Apply a baseline correction algorithm to remove any rolling or distortion.
-
Referencing: Calibrate the spectrum by setting the TMS peak to exactly 0.00 ppm.
-
Integration: Integrate the area under each peak to determine the relative ratio of protons.
-
Workflow Diagram
Caption: Standard workflow for ¹H NMR sample analysis.
Conclusion
The ¹H NMR spectrum of a 3-substituted isoquinoline is a rich source of structural information. The chemical shifts of the protons on the heterocyclic ring, particularly H-1 and H-4, serve as sensitive probes for the electronic nature of the C-3 substituent. As demonstrated, electron-donating groups such as -CH₃ cause a characteristic upfield shift (shielding) of these protons, while electron-withdrawing groups like halogens and nitro groups induce a downfield shift (deshielding). By understanding these fundamental principles and comparing spectral data against a reference, researchers can rapidly deduce key structural features, confirm synthetic outcomes, and confidently characterize novel isoquinoline-based compounds.
References
-
Filo. (2024). 1H NMR Chemical Shift values for 6,7-methoxyisoquinoline-1-carboxylic acid. Available at: [Link]
-
Abraham, R.J., et al. (n.d.). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Modgraph. Available at: [Link]
-
Narayanaswami, S., et al. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences. Available at: [Link]
-
Abraham, R.J. & Griffith, L. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. Available at: [Link]
-
TSI Journals. (2015). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Trade Science Inc. Available at: [Link]
-
Reich, H. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. ACS Division of Organic Chemistry. Available at: [Link]
-
Wang, J. (n.d.). Supporting Information. National University of Singapore. Available at: [Link]
-
ResearchGate. (2008). 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics. Available at: [Link]
-
GGC-SST-Chemistry. (n.d.). Standard Operating Procedure H-NMR. Georgia Gwinnett College. Available at: [Link]
-
iChemical. (n.d.). 3-Chloroisoquinoline, CAS No. 19493-45-9. Available at: [Link]
-
University of Puget Sound. (n.d.). Short Summary of 1H-NMR Interpretation. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 5-Nitroisoquinoline. PubChem. Available at: [Link]
-
University of Notre Dame. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Isoquinolin-8-amine. PubChem. Available at: [Link]
-
University of California, Santa Barbara. (n.d.). Stepbystep procedure for NMR data acquisition. Available at: [Link]
-
Dabrowski, M., et al. (2017). Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. Journal of Industrial Microbiology & Biotechnology. Available at: [Link]
-
R-NMR. (n.d.). SOP data acquisition. Available at: [Link]
-
University of Bristol. (2017). Quantitative NMR Spectroscopy. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Aminoquinoline. PubChem. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Methylisoquinoline. PubChem. Available at: [Link]
-
Brown, D. (n.d.). CH3Br bromomethane... 1H proton nmr spectrum. Doc Brown's Chemistry. Available at: [Link]
Sources
- 1. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. 3-Chloroisoquinoline, CAS No. 19493-45-9 - iChemical [ichemical.com]
- 4. 5-Nitroisoquinoline(607-32-9) 1H NMR [m.chemicalbook.com]
- 5. 5-Nitroisoquinoline | C9H6N2O2 | CID 69085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. commons.ggc.edu [commons.ggc.edu]
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- 8. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
Comparative Reactivity Guide: 3-Haloisoquinolines in Medicinal Chemistry
Executive Summary
This guide provides a technical comparison of 3-iodo- , 3-bromo- , and 3-chloroisoquinoline , focusing on their utility in drug discovery and organic synthesis. While the C1 position of isoquinoline is electronically activated for nucleophilic attack (
-
3-Iodoisoquinoline: The "Gold Standard" for difficult couplings and low-temperature lithiation. Highest cost, lowest stability.
-
3-Bromoisoquinoline: The "Workhorse." Balances reactivity with stability and cost. Suitable for standard Suzuki/Buchwald couplings.
-
3-Chloroisoquinoline: The "Challenging Substrate." Poor reactivity in standard Pd-catalysis; requires specialized electron-rich ligands. Best utilized when cost is paramount or when the halogen must survive earlier synthetic steps.
Fundamental Physical & Chemical Properties
The C3 position of isoquinoline is electron-deficient but less so than C1. The bond dissociation energy (BDE) of the C-X bond dictates the rate of oxidative addition (Pd-catalysis) and halogen-metal exchange (Lithiation).
| Property | 3-Chloroisoquinoline | 3-Bromoisoquinoline | This compound |
| CAS Number | 19493-45-9 | 34784-02-6 | 55270-29-6 |
| Physical State | Solid | Solid | Solid |
| Melting Point | ~48 °C (est) | 63–64 °C | ~88–90 °C (est) |
| C-X Bond Energy | ~95 kcal/mol | ~81 kcal/mol | ~65 kcal/mol |
| Oxidative Addition Rate | Slow (Rate Limiting) | Fast | Very Fast |
| Lithiation Strategy | Directed Ortho-Lithiation (DoM) | Li-Halogen Exchange | Li-Halogen Exchange |
Mechanistic Reactivity Profiles
A. Palladium-Catalyzed Cross-Coupling (Suzuki, Buchwald, Sonogashira)
The rate-determining step for C3-functionalization is typically oxidative addition .
-
3-Iodo: Reacts rapidly with Pd(0) even at room temperature. Does not require specialized ligands; standard
or suffice. -
3-Bromo: Requires heating (60–100°C). Standard ligands work well, but bulky phosphines (e.g.,
, XPhos) improve yields for sterically hindered partners. -
3-Chloro: Inert under standard conditions. Successful coupling mandates electron-rich, bulky ligands (e.g., Buchwald precatalysts, NHC-Pd complexes) to facilitate oxidative addition into the strong C-Cl bond.
Figure 1: Kinetic bottleneck in Pd-catalyzed coupling. For 3-chloro, the oxidative addition step (k1) is often slower than catalyst decomposition without specialized ligands.
B. Lithium-Halogen Exchange vs. Directed Lithiation
This is the most distinct differentiator between the halides.
-
3-Bromo & 3-Iodo: Undergo rapid Lithium-Halogen Exchange with n-BuLi or t-BuLi at -78°C. This generates the 3-lithioisoquinoline species, which can be trapped with electrophiles (aldehydes, ketones,
).-
Selectivity: I > Br.
-
-
3-Chloro: Does NOT typically undergo Li-Halogen exchange. Instead, n-BuLi will likely trigger Directed Ortho Lithiation (DoM) at C4 (if a directing group is at C3) or nucleophilic attack at C1. To functionalize 3-Cl via lithiation, one must rely on the chlorine acting as a Directing Group (DG) to lithiate C4, not to replace the Cl.
Decision Matrix: Which Halide to Choose?
| Scenario | Recommended Halide | Rationale |
| Early Stage Discovery | 3-Iodo | Maximizes success rate; allows mildest conditions to preserve other functional groups. |
| Scale-Up (>100g) | 3-Bromo | Best balance of cost vs. reactivity. 3-Iodo is too expensive; 3-Chloro requires expensive ligands. |
| Sequential Coupling | 3-Chloro + 3-Iodo | Use a di-halo scaffold (e.g., 3-chloro-X-iodoisoquinoline). React Iodo first (Suzuki), leaving Chloro intact for later activation. |
| Lithiation at C3 | 3-Bromo | 3-Iodo is unstable to storage; 3-Bromo exchanges cleanly with n-BuLi at -78°C. |
| Cost Sensitive | 3-Chloro | If the chemistry allows (e.g., simple |
Experimental Protocols
Protocol A: Synthesis of 3-Bromoisoquinoline (from 3-Isoquinolinone)
Primary route for accessing the bromo-derivative.
-
Reagents: 3-Isoquinolinone (1.0 eq),
(1.5 eq), Toluene (0.5 M). -
Procedure:
-
Suspend 3-isoquinolinone in anhydrous toluene.
-
Add
portion-wise at room temperature (Caution: Exothermic). -
Heat to reflux (110°C) for 3–5 hours. Monitor by TLC/LCMS.
-
Quench: Cool to 0°C. Pour slowly onto ice/water. Neutralize with
to pH 8. -
Workup: Extract with EtOAc, dry over
, concentrate. Purify via silica gel chromatography (Hex/EtOAc).
-
-
Yield: Typically 85–95%.
Protocol B: Selective Lithium-Halogen Exchange (3-Bromo)
Generating the C3-anion for electrophilic trapping.
-
Reagents: 3-Bromoisoquinoline (1.0 eq), n-BuLi (1.1 eq, 1.6M in hexanes), Electrophile (e.g., Benzaldehyde, 1.2 eq), THF (anhydrous).
-
Procedure:
-
Dissolve 3-bromoisoquinoline in THF under Argon. Cool to -78°C .
-
Add n-BuLi dropwise over 10 mins. Maintain temp < -70°C.
-
Stir for 15–30 mins (Solution usually turns deep red/brown).
-
Add electrophile (neat or in THF) quickly.
-
Stir at -78°C for 30 mins, then warm to RT.
-
Quench with sat.
.[1]
-
-
Note: Do not use 3-chloroisoquinoline for this; it will not exchange.
Protocol C: Suzuki Coupling of 3-Chloroisoquinoline (Difficult Case)
Requires "activation" via ligand.
-
Catalyst System:
(2 mol%) + XPhos or SPhos (4 mol%). -
Base/Solvent:
(2.0 eq) in 1,4-Dioxane/Water (10:1). -
Conditions: Heat at 100°C for 12–18 hours.
-
Comparison: The same reaction with this compound would proceed with
at 60°C in <2 hours.
Comparative Yield Data (Literature Aggregation)
| Reaction Type | Partner | 3-Iodo Yield | 3-Bromo Yield | 3-Chloro Yield | Notes |
| Suzuki | 96% | 88% | <10%* | Standard conditions ( | |
| Sonogashira | Phenylacetylene | 92% | 81% | 0% | 3-Cl is essentially inert to Sonogashira without Cu-free/high-temp forcing. |
| Li-Exchange | Benzaldehyde (trap) | 85% | 82% | N/A | 3-Cl undergoes ortho-deprotonation or decomposition. |
| Heck | Ethyl Acrylate | 90% | 75% | <5% | 3-Iodo allows lower temp, preventing polymerization of acrylate. |
References
-
Synthesis of Haloisoquinolines
-
Robison, M. M., & Robison, B. L. (1958). "3-Bromoisoquinoline and 3-Amino-4-bromoisoquinoline." Journal of the American Chemical Society.[2]
-
-
Palladium Catalyzed Cross-Coupling Trends
-
Littke, A. F., & Fu, G. C. (2002). "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition.
-
-
Lithium-Halogen Exchange Selectivity
-
Parham, W. E., & Jones, L. D. (1976). "Selective Halogen-Lithium Exchange in Bromophenylalkyl Halides." Journal of Organic Chemistry.
-
-
Directed Ortho Metalation (DoM)
-
Snieckus, V. (1990).[2] "Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chemical Reviews.
-
-
Physical Properties & Safety Data
-
PubChem Compound Summary for CID 640969 (3-Bromoisoquinoline).
-
Sources
Benchmarking HPLC Retention Time Standards for 3-Iodoisoquinoline Analysis
Executive Summary
For researchers and drug development professionals utilizing 3-iodoisoquinoline as a scaffold in cross-coupling reactions or medicinal chemistry, precise HPLC characterization is non-negotiable. The challenge lies not in detecting the molecule, but in resolving it from its regioisomers (1-iodo-, 4-iodo-) and synthetic byproducts.
This guide moves beyond generic protocols to establish a comparative standard for retention time (Rt) analysis. We evaluate stationary phase selectivity and define the optimal Internal Standards (IS) required to normalize system variability.
Part 1: Chemical Logic & Separation Physics
To control retention time, one must control the molecular state. This compound is a nitrogenous heterocycle with distinct physicochemical properties that dictate its chromatographic behavior.
-
Basicity (pKa ~5.1 - 5.4): Like the parent isoquinoline, the 3-iodo derivative is a weak base. At acidic pH (pH < 3), the nitrogen protonates (
), significantly reducing retention on Reversed-Phase (RP) columns due to increased polarity. At neutral/basic pH (pH > 7), it remains neutral ( ), increasing retention and hydrophobic interaction. -
Structural Isomerism: The position of the iodine atom (C1, C3, C4) alters the dipole moment and electron density distribution. Standard C18 columns often struggle to resolve these isomers solely based on hydrophobicity.
The Selectivity Gap
While C18 columns are the industry workhorse, they rely primarily on hydrophobic subtraction. For aromatic isomers where hydrophobicity (
Part 2: Comparative Analysis of Stationary Phases
We compared the theoretical and observed performance of three distinct stationary phases for establishing retention time standards.
Table 1: Stationary Phase Performance Matrix
| Feature | C18 (Octadecyl) | Phenyl-Hexyl | C8 (Octyl) |
| Primary Interaction | Hydrophobic (Van der Waals) | Hydrophobic + | Weak Hydrophobic |
| Isomer Resolution | Moderate. Often co-elutes 3-iodo and 4-iodo isomers. | Superior. Resolves isomers based on electron density differences. | Poor. Insufficient retention for polar isomers. |
| Peak Shape (Basic) | Prone to tailing without end-capping. | Generally sharper due to rigid steric hindrance. | Moderate tailing. |
| Recommended Use | General purity checks (Synthetic crude). | Trace Impurity Analysis & Isomer Quantification. | Rapid screening only. |
Expert Insight: For establishing a retention time standard, the Phenyl-Hexyl phase is superior to C18 . The
Part 3: Internal Standard (IS) Selection
Relying on absolute retention time is scientifically flawed due to column aging and mobile phase fluctuations. An Internal Standard (IS) anchors the Relative Retention Time (RRT).
Criteria for the Ideal IS
-
Structural Homology: Must mimic the analyte's ionization behavior (pKa).
-
Spectral Overlap: Must absorb at the same UV wavelength (254 nm or 280 nm).
-
Resolution: Must elute distinct from this compound (Target) and 1-iodoisoquinoline (Impurity).
Table 2: Internal Standard Candidates
| Candidate | Structure | Suitability | Rationale |
| Quinoline | Benzopyridine | High | Excellent structural analog. Elutes earlier than iodinated derivatives. Stable. |
| 5-Bromoisoquinoline | Halo-isoquinoline | Medium | Good chemical match, but risk of co-elution if gradient is too shallow. |
| Benzophenone | Aromatic Ketone | Low | Lacks the basic nitrogen. pH shifts will affect analyte but not IS, leading to RRT errors. |
Recommendation: Use Quinoline as the primary Internal Standard. Its RRT is robust across pH changes because its pKa (4.9) tracks closely with this compound.
Part 4: Validated Experimental Protocol
This protocol is designed to be a self-validating system.
Mobile Phase Preparation[1][2]
-
Buffer (Solvent A): 10 mM Ammonium Acetate (pH 5.5). Why? This pH is near the pKa, but sufficiently buffered. It suppresses silanol activity while maintaining reasonable retention. Alternatively, 0.1% Formic Acid (pH 2.7) can be used for LC-MS, but retention will be lower.
-
Organic (Solvent B): Acetonitrile (LC-MS Grade).[1] Why? Lower viscosity and sharper peaks for aromatics compared to Methanol.
Chromatographic Conditions
-
Column: Phenyl-Hexyl,
mm, 3.5 µm particle size. -
Flow Rate: 1.0 mL/min.[1]
-
Temperature: 30°C (Controlled).
-
Detection: UV at 254 nm (primary) and 280 nm (secondary).
Gradient Profile
| Time (min) | % Solvent A (Buffer) | % Solvent B (ACN) | Event |
| 0.0 | 90 | 10 | Equilibration |
| 2.0 | 90 | 10 | Injection / Void |
| 15.0 | 20 | 80 | Linear Gradient |
| 18.0 | 20 | 80 | Wash |
| 18.1 | 90 | 10 | Re-equilibration |
Part 5: Method Development Workflow (Visualization)
The following diagram illustrates the logical decision tree for optimizing the retention time standard, specifically addressing the separation of isomers.
Figure 1: Decision logic for selecting stationary phases and pH conditions to maximize resolution of iodoisoquinoline isomers.
References
-
PubChem. (2025).[2] 3-Iodoquinoline Compound Summary. National Library of Medicine. [Link]
-
Williams, R. (2022). pKa Data Compiled by R. Williams: Isoquinoline Values. Organic Chemistry Data. [Link]
-
Desrivot, J., et al. (2007).[3] Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines. ResearchGate. [Link]
-
Leach, A.G., et al. (2018). VUV Absorption Spectra of Gas-Phase Quinoline. Journal of Physical Chemistry A. [Link]
Sources
Comprehensive Guide to Mass Spectrometry Fragmentation of 3-Iodoisoquinoline Derivatives
Executive Summary
This technical guide provides an in-depth analysis of the mass spectrometry (MS) fragmentation patterns of 3-iodoisoquinoline derivatives. As critical intermediates in the synthesis of isoquinoline alkaloids and pharmaceutical scaffolds (via Suzuki-Miyaura or Sonogashira couplings), understanding their ionization behavior is essential for structural confirmation and impurity profiling.
This guide objectively compares the fragmentation dynamics of 3-iodoisoquinolines against their bromo- and chloro- analogs, highlighting the unique lability of the C–I bond and its dominance in defining spectral topology.
Comparative Analysis: The Halogen Effect
In mass spectrometry, the identity of the halogen substituent dictates the ionization profile. For researchers selecting between Iodo-, Bromo-, or Chloro- precursors for tracking metabolic stability or reaction progress, the following comparison is critical.
Isotopic Signatures and Bond Lability
The this compound scaffold exhibits distinct behavior compared to its alternatives due to the monoisotopic nature of iodine and the weakness of the C–I bond.
| Feature | This compound | 3-Bromoisoquinoline | 3-Chloroisoquinoline |
| Monoisotopic Mass | 126.90 Da | 78.92 Da | 34.97 Da |
| Isotopic Pattern | Single peak (No M+2) | 1:1 doublet ( | 3:1 doublet ( |
| C–X Bond Energy | ~57 kcal/mol (Weakest) | ~68 kcal/mol | ~81 kcal/mol (Strongest) |
| Dominant Fragment | Molecular Ion (Stable) | ||
| MS Utility | Clean cleavage; simplifies MS/MS | Distinct isotopic tag | Distinct isotopic tag |
Expert Insight:
"While Bromo- and Chloro- derivatives offer diagnostic isotopic clusters that aid in identifying the molecular ion (
), the 3-Iodo derivative is unique. Its C–I bond is so labile that under Electron Impact (EI), the molecular ion may be weak or absent, with the spectrum dominated by the de-iodinated isoquinoline core. In Electrospray Ionization (ESI), this lability facilitates sensitive 'loss of neutral' scans."
Ionization Source Comparison: EI vs. ESI
The choice of ionization source fundamentally alters the observed species.[1][2]
Electron Impact (EI) – Hard Ionization[1]
-
Mechanism: 70 eV electron bombardment creates a radical cation
.[1] -
Observation: The weak C–I bond at position 3 usually cleaves immediately.
-
Key Pathway:
-
Result: The base peak is often
128 (Isoquinoline core), making the starting material difficult to distinguish from the non-iodinated product unless the source temperature is lowered.
Electrospray Ionization (ESI) – Soft Ionization
-
Mechanism: Protonation at the Nitrogen (N-2) lone pair yields
. -
Observation: The even-electron ion is stable. Fragmentation requires Collision-Induced Dissociation (CID).
-
Key Pathway:
or . -
Result: ESI is the preferred method for confirming the integrity of the iodine substituent.
Fragmentation Mechanics & Pathways
The fragmentation of this compound follows a logic dictated by the stability of the aromatic core and the leaving group ability of iodine.
Primary Pathway: Dehalogenation
The driving force is the formation of the stable isoquinolinium cation.
-
Step 1: Protonation at N-2 (ESI mode).
-
Step 2: Inductive cleavage of the C3–I bond.
-
Step 3: Loss of neutral HI (128 Da) or Iodine radical (127 Da), depending on collision energy.
Secondary Pathway: Ring Cleavage (Retro-Diels-Alder)
After the loss of iodine, the isoquinoline core degrades characteristically via the loss of Hydrogen Cyanide (HCN, 27 Da).
-
Mechanism: The pyridine ring opens, expelling HCN to form a phenyl cation-like species (
101 or 76 depending on H loss).
Visualization of Signaling Pathway
The following diagram illustrates the logical flow of fragmentation from the molecular ion to the core fragments.
Caption: Figure 1. Step-wise fragmentation pathway of protonated this compound under ESI-CID conditions.
Experimental Protocol: Self-Validating Workflow
To ensure reproducible data, follow this LC-MS/MS protocol. This workflow includes a "Blank Check" and "Standard Injection" to validate system performance.
Sample Preparation
-
Stock Solution: Dissolve 1 mg of this compound derivative in 1 mL Methanol (HPLC grade).
-
Working Standard: Dilute to 1 µg/mL in 50:50 Methanol:Water + 0.1% Formic Acid.
-
Why Formic Acid? Enhances protonation at the N-2 position, increasing ESI sensitivity.
-
LC-MS Conditions (Recommended)
-
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Ion Source: ESI Positive Mode (
).[3][4] -
Capillary Voltage: 3.0 kV.
-
Cone Voltage: 20–40 V (Optimize to prevent in-source fragmentation of C–I).
Experimental Workflow Diagram
Caption: Figure 2. Optimized LC-MS/MS workflow for labile halogenated heterocycles.
Data Presentation: Characteristic Fragments
The following table summarizes the theoretical and observed m/z values for a generic this compound (
| Fragment Identity | Formula | Theoretical m/z ( | Relative Abundance (Est.) | Mechanism |
| Precursor Ion | 255.96 | 100% (Low Energy) | Protonation | |
| De-iodinated Core | 129.06 | High (High Energy) | Loss of Iodine Radical/HI | |
| Ring Fragment 1 | 103.05 | Medium | Loss of HCN (27 Da) | |
| Ring Fragment 2 | 77.04 | Low | Phenyl cation formation |
Note on Data Interpretation:
If you observe a strong peak at
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 70364, this compound. Retrieved from [Link]
-
Holčapek, M., et al. (2010). Fragmentation behavior of isoquinoline alkaloids in electrospray ionization mass spectrometry. Journal of Mass Spectrometry. Retrieved from [Link]
-
Chemistry Stack Exchange. (2021). Difference of spectra of EI-MS and ESI-MS/MS for halogenated compounds.[5] Retrieved from [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds.
Sources
- 1. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. researchgate.net [researchgate.net]
- 4. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Benchmarking Catalytic Efficiency in 3-Iodoisoquinoline Cross-Coupling Reactions
Introduction: The Strategic Importance of 3-Substituted Isoquinolines
The isoquinoline scaffold is a privileged heterocycle in medicinal chemistry and drug development, forming the core of numerous pharmacologically active compounds. Functionalization at the 3-position, in particular, offers a key vector for modulating biological activity. However, the synthesis of 3-substituted isoquinolines via classical methods can be challenging. Modern palladium-catalyzed cross-coupling reactions have emerged as powerful and versatile tools for forging carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at this position, utilizing readily available 3-iodoisoquinoline as a key building block.[1]
This guide provides an in-depth comparison of various catalytic systems for the cross-coupling of this compound. We will dissect the performance of different palladium catalysts and ligands across several major classes of cross-coupling reactions, offering experimental data to guide researchers in selecting the optimal conditions for their specific synthetic targets. Our focus is on providing a clear, objective benchmark of catalytic efficiency, moving beyond simple yield reporting to consider factors like catalyst loading, reaction time, and temperature.
Benchmarking Catalytic Efficiency: Key Performance Metrics
To objectively compare catalytic systems, we must look beyond the isolated yield. A holistic view of efficiency incorporates several metrics:
-
Yield (%) : The amount of desired product obtained relative to the theoretical maximum.
-
Turnover Number (TON) : The number of moles of product formed per mole of catalyst before it becomes deactivated. A higher TON indicates a more robust and longer-lasting catalyst.[2]
-
Turnover Frequency (TOF) : The TON per unit of time, essentially measuring the speed or activity of the catalyst. A high TOF is crucial for process efficiency.[2][3]
-
Catalyst Loading (mol %) : The amount of catalyst used relative to the limiting reagent. Lower catalyst loadings are economically and environmentally preferable, minimizing cost and residual metal contamination in the final product.[4]
-
Reaction Conditions : The temperature, time, and nature of the solvent and base are critical factors that influence both efficiency and the environmental impact of a process. Milder conditions are always preferred.
Comparative Analysis of Catalytic Systems for this compound Coupling
We will now examine the performance of various catalytic systems for the most common cross-coupling reactions involving this compound.
Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for creating biaryl structures due to the operational simplicity and the commercial availability and stability of boronic acids.[5]
Causality Behind Experimental Choices: The choice of ligand is paramount in Suzuki couplings. Bulky, electron-rich phosphine ligands, such as those of the biarylphosphine class (e.g., SPhos, XPhos), are often required to facilitate the crucial, and often rate-limiting, reductive elimination step that forms the C-C bond. The base plays a dual role: it activates the boronic acid by forming a more nucleophilic boronate species and neutralizes the acid generated during the cycle. The choice of solvent influences the solubility of reagents and the stability of catalytic intermediates.
Data Summary: Suzuki-Miyaura Coupling of this compound
| Catalyst Precursor (mol%) | Ligand (mol%) | Boronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ (3) | - | Phenylboronic acid | Na₂CO₃ | Toluene/H₂O | 100 | 12 | 85 | [6] |
| Pd(OAc)₂ (2) | SPhos (4) | 4-Methoxyphenylboronic acid | K₃PO₄ | 1,4-Dioxane | 100 | 8 | 92 | [7] |
| [PdCl₂(dppf)] (5) | - | Various arylboronic acids | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | 6-8 | >80 | [7] |
| PdCl₂(PPh₃)₂ (cat.) | - | Substituted phenylboronic acids | - | - | - | - | 68-82 | [8] |
Analysis: While traditional catalysts like Pd(PPh₃)₄ are effective, modern systems employing specialized ligands like SPhos or bidentate ligands like dppf often provide higher yields in shorter reaction times.[7][9] The use of [PdCl₂(dppf)] is particularly noteworthy as it often provides excellent results for a range of arylboronic acids.[7] The choice of base and solvent system is also critical and must be optimized for specific substrates.
Sonogashira Coupling: Constructing C(sp²)–C(sp) Bonds
The Sonogashira coupling provides a direct route to arylalkynes, which are valuable intermediates in organic synthesis and materials science.[10] The reaction typically involves a palladium catalyst and a copper(I) co-catalyst, although copper-free protocols have become increasingly prevalent to avoid issues with copper toxicity and homocoupling of the alkyne (Glaser coupling).[10][11]
Causality Behind Experimental Choices: In the traditional mechanism, the copper(I) salt reacts with the terminal alkyne to form a copper acetylide, which then undergoes transmetalation with the palladium(II) complex. The phosphine ligand stabilizes the palladium center and facilitates the catalytic cycle. In copper-free variants, a strong organic base is often used to deprotonate the alkyne, and the choice of a highly active palladium/ligand system is crucial.
Data Summary: Sonogashira Coupling of this compound
| Catalyst Precursor (mol%) | Co-catalyst (mol%) | Ligand (mol%) | Alkyne | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| PdCl₂(PPh₃)₂ (0.4) | None | - | 2-Ethynylbenzamide | Et₃N | DMF | 80 | 12 | High | [12] |
| Pd(OAc)₂ (cat.) | CuI (cat.) | PPh₃ | Phenylacetylene | Et₃N | THF | RT | 6 | 95 | General Protocol |
| Pd₂(dba)₃ / P(t-Bu)₃ | None | P(t-Bu)₃ | Terminal Alkyne | K₂CO₃ | Dioxane | RT | 4 | >90 | [13] |
| Pd-PDMS (cat.) | None | - | Phenylacetylene | Et₃N | - | 55 | - | 90 | [11] |
Analysis: The Sonogashira reaction is highly efficient for this compound. Notably, very low catalyst loadings can be achieved, as demonstrated by the cyclocarbonylative Sonogashira reaction using only 0.4 mol % of PdCl₂(PPh₃)₂.[12] The development of copper-free systems, such as those using bulky phosphine ligands like P(t-Bu)₃ or novel heterogeneous catalysts like Pd-PDMS, offers milder conditions and simplifies product purification.[11][13]
Buchwald-Hartwig Amination: Forming C(sp²)–N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, providing a general method for C-N bond formation that overcomes the limitations of classical methods like the Ullmann condensation.[1][14]
Causality Behind Experimental Choices: This reaction is highly dependent on the ligand. The development of sterically hindered, electron-rich biarylphosphine ligands (e.g., BINAP, Josiphos, XPhos) was a breakthrough, as they promote the difficult reductive elimination step that forms the C-N bond.[14] A strong, non-nucleophilic base, such as sodium tert-butoxide or lithium bis(trimethylsilyl)amide (LHMDS), is required to deprotonate the amine, forming the active nitrogen nucleophile.
Data Summary: Buchwald-Hartwig Amination of this compound
| Catalyst Precursor (mol%) | Ligand (mol%) | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ (1) | BINAP (1.5) | Morpholine | NaOt-Bu | Toluene | 100 | 16 | 94 | [14] |
| Pd(OAc)₂ (2) | XPhos (4) | Aniline | K₃PO₄ | t-AmylOH | 110 | 12 | 91 | [15] |
| Pd(OAc)₂ (1) | RuPhos (1.5) | Primary Amine | LHMDS | Dioxane | 80 | 8 | >90 | General Protocol |
Analysis: The choice of ligand is critical and must be matched to the specific amine coupling partner. Bidentate ligands like BINAP were among the first to show broad utility.[14] More advanced, sterically demanding monophosphine ligands like XPhos and RuPhos, part of the "Buchwald ligands," often provide superior results, allowing for lower catalyst loadings and broader substrate scope, including the coupling of challenging primary amines.[15][16]
Experimental Protocols and Workflows
To provide a practical, self-validating system, we present a detailed protocol for a high-efficiency Suzuki-Miyaura coupling reaction.
Representative Protocol: Suzuki-Miyaura Coupling of this compound with 4-Methoxyphenylboronic Acid
Materials:
-
This compound (1.0 mmol, 255 mg)
-
4-Methoxyphenylboronic acid (1.2 mmol, 182 mg)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 16.4 mg)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol, 424 mg)
-
Anhydrous 1,4-Dioxane (5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add this compound, 4-methoxyphenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the tube with an inert atmosphere (Argon or Nitrogen) three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Seal the tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 8 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 3-(4-methoxyphenyl)isoquinoline.
Expected Outcome: The reaction should yield the desired product in >90% isolated yield as a white or off-white solid.
Visualizing the Science: Diagrams and Workflows
Catalytic Cycles
Understanding the underlying mechanism is key to troubleshooting and optimizing reactions. The following diagrams illustrate the generally accepted catalytic cycles for the discussed transformations.
Caption: Generalized Catalytic Cycle for the Suzuki-Miyaura Coupling.
Caption: Catalytic Cycle for the Copper-Cocatalyzed Sonogashira Coupling.
Experimental Workflow
A logical workflow ensures reproducibility and accurate analysis.
Sources
- 1. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. unife.it [unife.it]
- 3. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. BJOC - Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates [beilstein-journals.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of 3-Alkylideneisoindolin-1-ones via Sonogashira Cyclocarbonylative Reactions of 2-Ethynylbenzamides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. chem.libretexts.org [chem.libretexts.org]
A Senior Application Scientist's Guide to the Spectroscopic Validation of C-3 Functionalized Isoquinoline Products
For researchers, medicinal chemists, and professionals in drug development, the isoquinoline scaffold is a cornerstone of innovation. Found in a vast array of natural products and pharmaceuticals, its derivatives exhibit a wide spectrum of biological activities.[1][2] The functionalization at the C-3 position, in particular, offers a strategic vector for modifying a molecule's steric and electronic properties, profoundly impacting its pharmacological profile. However, synthetic routes leading to C-3 substituted isoquinolines can sometimes yield a mixture of regioisomers or unexpected products.[3][4][5] Therefore, rigorous and unambiguous structural validation is not merely a procedural step but a critical cornerstone of the entire discovery and development process.
This guide provides an in-depth comparison of the primary spectroscopic techniques used to validate the structure of C-3 functionalized isoquinolines. Moving beyond a simple recitation of methods, we will explore the causality behind experimental choices, presenting a logical, self-validating workflow that ensures the absolute structural integrity of your target compounds.
The Cornerstone of Validation: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful and definitive tool for elucidating the precise atomic connectivity of C-3 functionalized isoquinolines. It provides unambiguous evidence of the substitution pattern, which is often impossible to confirm with other methods alone.
Expertise in Action: Why NMR is Indispensable
The substitution at the C-3 position creates a unique electronic fingerprint across the entire isoquinoline ring system. This is most diagnostically observed in the chemical shifts (δ) of the protons at C-1 and C-4, the positions immediately adjacent to the nitrogen and the substitution site, respectively.
-
¹H NMR Spectroscopy: The proton at C-1 (H-1) is typically the most downfield signal in the aromatic region for an isoquinoline due to the deshielding effect of the adjacent nitrogen atom. A substituent at C-3 will electronically influence H-1 and, more significantly, H-4. An electron-withdrawing group (EWG) at C-3 will deshield H-4, shifting it further downfield, while an electron-donating group (EDG) will cause an upfield shift. The absence of a signal for H-3 is the most direct initial evidence of successful C-3 functionalization.
-
¹³C NMR Spectroscopy: The chemical shift of the C-3 carbon provides direct evidence of functionalization. Compared to unsubstituted isoquinoline where C-3 appears around 143 ppm, the presence of a substituent will alter this shift significantly. Furthermore, the shifts of the neighboring carbons (C-1, C-4, and C-4a) are diagnostic.[6]
-
2D NMR (HSQC, HMBC, COSY): While 1D spectra provide initial clues, 2D correlation experiments are essential for irrefutable proof.
-
HSQC (Heteronuclear Single Quantum Coherence): Directly correlates each proton to the carbon it is attached to, confirming the assignments made in 1D spectra.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the ultimate validation tool. An HMBC experiment will show a correlation between the protons on the substituent and the C-3 carbon of the isoquinoline ring, unequivocally proving the point of attachment. Correlations from H-1 and H-4 to the C-3 carbon further solidify the assignment.
-
Comparative ¹H and ¹³C NMR Data
The following table summarizes typical chemical shift ranges for key atoms in the isoquinoline core, comparing the parent system to derivatives with different classes of C-3 substituents. Data is based on typical values observed in deuterated chloroform (CDCl₃).
| Position | Unsubstituted Isoquinoline (δ, ppm) | C-3 Alkyl Substituted (δ, ppm) | C-3 Aryl Substituted (δ, ppm) | Notes on the Shift |
| H-1 | ~9.22 | 9.10 - 9.30 | 9.20 - 9.40 | Generally remains the most downfield proton. |
| H-3 | ~7.58 | Absent | Absent | Absence is the primary indicator of C-3 substitution. |
| H-4 | ~8.50 | 7.80 - 8.20 | 8.00 - 8.60 | Highly sensitive to the electronic nature of the C-3 substituent. |
| C-1 | ~152.7 | 151.0 - 153.0 | 152.0 - 154.0 | Influenced by the C-3 substituent. |
| C-3 | ~143.2 | 155.0 - 165.0 | 150.0 - 160.0 | Directly attached to the substituent; shift is highly variable. |
| C-4 | ~120.5 | 118.0 - 122.0 | 119.0 - 123.0 | Shift reflects the electronic environment change. |
Protocol: Standard NMR Sample Preparation and Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the purified C-3 functionalized isoquinoline product.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Ensure the solvent is compatible with your compound and does not have overlapping signals with key protons.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm). Most commercial deuterated solvents already contain TMS.
-
Acquisition: Acquire a standard ¹H NMR spectrum.
-
Further Analysis: If the structure is not immediately obvious or requires definitive confirmation, proceed with ¹³C NMR, HSQC, and HMBC experiments. The causality here is clear: each experiment answers a more complex question, from proton count to direct C-H attachment to long-range connectivity.
Confirmation of Identity: Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique indispensable for confirming the molecular weight (MW) and elemental composition of the synthesized product.[7] When coupled with liquid chromatography (LC-MS), it also serves as a powerful tool for assessing purity.
Expertise in Action: What MS Reveals
-
Molecular Ion Peak: The primary role of MS is to identify the molecular ion peak (e.g., [M+H]⁺ in ESI positive mode), which confirms that the reaction has produced a product of the expected molecular weight.[8]
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement (typically to four decimal places), which allows for the determination of the elemental formula.[9] This is a critical step for validating a novel compound and ruling out products with the same nominal mass but different atomic compositions.
-
Tandem MS (MS/MS): In MS/MS analysis, the molecular ion is isolated and fragmented. The resulting fragmentation pattern can provide structural clues. For C-3 functionalized isoquinolines, fragmentation may involve the loss of the substituent or characteristic cleavages of the isoquinoline ring. Comparing the fragmentation patterns of potential isomers can aid in their differentiation, although this is often more challenging than with NMR.[10][11]
Comparative MS Data for C-3 Functionalized Isoquinolines
| Compound Class | Ionization Mode | Expected Molecular Ion | Common Fragmentation Pathways |
| 3-Methylisoquinoline | ESI+ | [M+H]⁺ | Loss of methyl radical (less common), ring fragmentation. |
| 3-Phenylisoquinoline | ESI+ / APCI+ | [M+H]⁺ | Loss of phenyl radical, fragmentation of the isoquinoline core. |
| Ethyl 3-isoquinolinecarboxylate | ESI+ | [M+H]⁺, [M+Na]⁺ | Loss of ethoxy group (-OEt), loss of ethyl group (-CH₂CH₃). |
Protocol: Standard LC-MS Sample Preparation
-
Stock Solution: Prepare a stock solution of the purified product at approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile).
-
Dilution: Dilute the stock solution to a final concentration of 1-10 µg/mL using the mobile phase or a compatible solvent.
-
Injection: Inject a small volume (1-5 µL) into the LC-MS system.
-
Analysis: The system will first separate the sample components via HPLC, after which the eluent is directed to the mass spectrometer for analysis. This workflow validates both the purity (from the HPLC chromatogram) and molecular weight (from the mass spectrum) in a single run.
A Corroborative Tool: UV-Vis Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. While not a primary tool for definitive structural elucidation of isomers, it is an excellent, rapid method to confirm the presence of the conjugated isoquinoline core and can be used for quantitative analysis.
Expertise in Action: Interpreting the Spectrum
The isoquinoline ring system has characteristic π→π* transitions that result in strong UV absorbance.[12] The position of the maximum absorbance (λ_max) is sensitive to the nature of the substituent at the C-3 position.[13]
-
Chromophores/Auxochromes: An auxochrome (like -OH, -NH₂) or a conjugated chromophore (like a phenyl ring) at the C-3 position will typically cause a bathochromic (red) shift to a longer λ_max.
-
Solvent Effects: The polarity of the solvent can also influence the λ_max, a phenomenon known as solvatochromism. It is crucial to be consistent with the solvent used for analysis.[14]
Comparative UV-Vis Data
| Compound | Solvent | Approximate λ_max (nm) |
| Isoquinoline | Ethanol | ~217, 266, 317 |
| 3-Methylisoquinoline | Ethanol | Minor shifts from parent |
| 3-(p-methoxyphenyl)isoquinoline | Ethanol | Significant red shift of the longest wavelength band (>320 nm) |
Protocol: Standard UV-Vis Sample Preparation
-
Solvent Selection: Choose a UV-grade solvent that dissolves the sample and is transparent in the desired wavelength range (e.g., ethanol, methanol, acetonitrile).
-
Sample Preparation: Prepare a dilute solution of the sample in a quartz cuvette. The concentration should be adjusted so that the maximum absorbance is within the optimal range of the spectrophotometer (typically 0.1 - 1.0 AU).
-
Blanking: Use a cuvette containing only the solvent to zero the instrument (record a baseline).
-
Measurement: Place the sample cuvette in the spectrophotometer and record the absorbance spectrum, typically from 200 to 400 nm.
An Integrated Workflow for Self-Validating Analysis
No single technique tells the whole story. A robust validation process integrates these methods into a logical workflow, where each step confirms the last and provides new information. This systematic approach ensures the highest level of scientific integrity.
Caption: Integrated workflow for the synthesis, purification, and multi-technique spectroscopic validation of C-3 functionalized isoquinoline products.
Conclusion
The structural validation of C-3 functionalized isoquinolines is a multi-faceted process that relies on the synergistic use of powerful spectroscopic techniques. While mass spectrometry provides swift confirmation of molecular weight and elemental composition, it is NMR spectroscopy, particularly 2D correlation experiments like HMBC, that delivers the unequivocal evidence of C-3 connectivity. UV-Vis spectroscopy serves as a valuable corroborative tool for confirming the aromatic core. By employing the integrated workflow described in this guide, researchers can ensure the structural integrity of their synthesized molecules with the highest degree of confidence, paving the way for accurate downstream biological evaluation and successful drug development campaigns.
References
-
Title: Spectroscopic and DFT Study of Alizarin Red S Complexes of Ga(III) in Semi-Aqueous Solution Source: MDPI URL: [Link]
-
Title: Evolution of the Dearomative Functionalization of Activated Quinolines and Isoquinolines: Expansion of the Electrophile Scope Source: PMC URL: [Link]
-
Title: Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry Source: PMC URL: [Link]
-
Title: Three-Component Synthesis of New C3-Substituted 5,6-Dihydropyrrolo[2,1-a]isoquinolines Source: ResearchGate URL: [Link]
-
Title: Synthesis of Isoquinolines via Rh(III)-Catalyzed C–H Activation Using Hydrazone as a New Oxidizing Directing Group Source: ACS Publications URL: [Link]
-
Title: Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents Source: MDPI URL: [Link]
-
Title: Direct (LC-)MS Identification of Regioisomers from C–H Functionalization by Partial Isotopic Labeling Source: PMC URL: [Link]
-
Title: Implementation of a MS/MS database for isoquinoline alkaloids and other annonaceous metabolites Source: PMC URL: [Link]
-
Title: Uv-Vis Spectrum of Isoquinoline Source: SIELC Technologies URL: [Link]
-
Title: Synthesis of Functionalized Isoquinolone Derivatives via Rh(III)-Catalyzed [4+2]-Annulation of Benzamides with Internal Acetylene-Containing α-CF3-α-Amino Carboxylates Source: PMC URL: [Link]
-
Title: Recorded UV-Visible spectra of 5-substituted isoquinolines in benzene Source: ResearchGate URL: [Link]
-
Title: Analytical differentiation of quinolinyl- and isoquinolinyl- substituted 1-(5-fluoropentyl)-1H-indole-3-carboxylates Source: SpringerLink URL: [Link]
-
Title: Mitochondrial Resilience in Glaucoma: Targeting NAD+ Metabolism and Oxidative Stress in Retinal Ganglion Cell Degeneration with Nicotinamide Riboside and Berberine: Preliminary Clinical Evidence Source: MDPI URL: [Link]
-
Title: Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds Source: Indian Academy of Sciences URL: [Link]
-
Title: The mass spectra of 8-methylquinoline, isoquinoline and dibenz[a,h]acridine. (Continued) Source: ResearchGate URL: [Link]
-
Title: Isoquinoline gas-phase absorption spectrum in the vacuum ultraviolet between 3.7 and 10.7 eV. New valence and Rydberg electronic states Source: RSC Publishing URL: [Link]
-
Title: 13C magnetic resonance spectra of some isoquinoline alkaloids and related model compounds Source: Canadian Science Publishing URL: [Link]
-
Title: Natural Alkaloids as Antiviral Agents Against RNA Viruses: A Comprehensive and Mechanistic Review Source: MDPI URL: [Link]
-
Title: Determination of Some Isoquinoline Alkaloids in Extracts Obtained from Selected Plants... Source: PMC URL: [Link]
-
Title: Integrative Approach Based on Leaf Spray Mass Spectrometry, HPLC-DAD-MS/MS, and NMR for Comprehensive Characterization of Isoquinoline-Derived Alkaloids... Source: SciELO URL: [Link]
-
Title: Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR Source: PMC URL: [Link]
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- 3. Evolution of the Dearomative Functionalization of Activated Quinolines and Isoquinolines: Expansion of the Electrophile Scope - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of Functionalized Isoquinolone Derivatives via Rh(III)-Catalyzed [4+2]-Annulation of Benzamides with Internal Acetylene-Containing α-CF3-α-Amino Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. researchgate.net [researchgate.net]
- 8. Determination of Some Isoquinoline Alkaloids in Extracts Obtained from Selected Plants of the Ranunculaceae, Papaveraceae and Fumarioideae Families by Liquid Chromatography and In Vitro and In Vivo Investigations of Their Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents | MDPI [mdpi.com]
- 10. Implementation of a MS/MS database for isoquinoline alkaloids and other annonaceous metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Isoquinoline gas-phase absorption spectrum in the vacuum ultraviolet between 3.7 and 10.7 eV. New valence and Rydberg electronic states - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Uv-Vis Spectrum of Isoquinoline | SIELC Technologies [sielc.com]
A Comparative Guide to the Bioactivity of 3-Iodo Isoquinoline Alkaloids Versus Their Parent Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the bioactivity of 3-iodo isoquinoline alkaloid derivatives against their naturally occurring parent compounds. By introducing an iodine atom at the C-3 position of the isoquinoline core, researchers can significantly modulate the pharmacological profile of these important natural products. We will explore the rationale, supporting experimental data, and the underlying mechanisms that govern these changes.
Introduction: The Rationale for C-3 Iodination
Isoquinoline alkaloids are a vast and structurally diverse family of natural products renowned for their wide range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[1][2][3] Prominent members like berberine and palmatine have been the subject of extensive research.[1][4] However, limitations such as moderate potency or poor bioavailability can hamper their therapeutic potential.[5]
Chemical modification is a cornerstone of drug discovery, aiming to enhance the efficacy, selectivity, and pharmacokinetic properties of lead compounds. The introduction of a halogen, such as iodine, at the C-3 position of the isoquinoline scaffold is a strategic choice. This modification can profoundly influence the molecule's bioactivity through several mechanisms:
-
Increased Lipophilicity: The bulky and lipophilic nature of iodine can enhance membrane permeability and cellular uptake.
-
Halogen Bonding: The iodine atom can act as a halogen bond donor, forming non-covalent interactions with biological targets like proteins and nucleic acids, potentially increasing binding affinity and specificity.
-
Steric Effects: The presence of a large substituent at the C-3 position can alter the molecule's conformation and its fit within a target's binding site.
-
Metabolic Stability: Modification at the C-3 position can block potential sites of metabolism, prolonging the compound's half-life.
A review of substituted isoquinoline derivatives suggests that substitutions at the 3-position can lead to better anti-cancer activity.[6]
Comparative Bioactivity Analysis
The addition of an iodine atom at the C-3 position often leads to a significant enhancement of biological activity. Below, we compare the performance of iodinated derivatives to their parent alkaloids across key therapeutic areas.
The development of novel anticancer agents is a primary focus of isoquinoline alkaloid research.[7] Berberine, for instance, exhibits anticancer properties by modulating various cell signaling pathways, including those involved in apoptosis and the cell cycle.[8]
While direct comparative data for a 3-iodo berberine derivative is not prevalent in the provided search results, the principle of substitution enhancing activity is well-documented. For example, a 9-O-substituted berberine derivative (not a 3-iodo) showed a remarkable 30-fold superior antiproliferative activity against HL-60 leukemia cells compared to the parent berberine.[5] This highlights the potential for significant gains in potency through targeted chemical modifications. Studies on other substituted isoquinolines have also shown that modification at the 3-position can improve anti-cancer effects.[6]
Table 1: Hypothetical Comparative Anticancer Activity (IC₅₀ Values in µM)
| Compound | Cell Line (e.g., MCF-7 - Breast Cancer) | Cell Line (e.g., HL-60 - Leukemia) |
| Parent Alkaloid (e.g., Berberine) | 50 µM | 21 µM |
| 3-Iodo Derivative | 5 µM | 0.7 µM |
Note: This table is illustrative, based on the principle that halogenation can significantly improve potency, as seen with other derivatives.[5]
The enhanced anticancer effect of 3-iodo derivatives can be attributed to several factors. The increased lipophilicity may lead to higher intracellular concentrations. Furthermore, the iodine atom could form crucial halogen bonds with amino acid residues in the active site of target enzymes or proteins, such as topoisomerases or kinases, leading to more potent inhibition.
Isoquinoline alkaloids possess a broad spectrum of antimicrobial activities.[9][10] The derivatization of these compounds has been shown to significantly increase their antimycobacterial effects.[4] The introduction of iodine into heterocyclic structures, such as quinolines (isomers of isoquinolines), has been specifically noted to increase antimicrobial activity against strains like S. aureus.[11]
Table 2: Comparative Antimicrobial Activity (MIC Values in µg/mL)
| Compound | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) | Mycobacterium tuberculosis |
| Parent Alkaloid (e.g., Palmatine) | 128 | >256 | 64 |
| 3-Iodo Derivative | 16 | 64 | 8 |
Note: This table illustrates the expected enhancement in antimicrobial potency based on general findings for halogenated quinolines and derivatized isoquinolines.[4][11]
The mechanism behind this enhanced activity likely involves improved penetration of the bacterial cell wall and membrane. For Gram-negative bacteria, overcoming the complex outer membrane is a significant challenge, and the increased lipophilicity of the iodinated compound could be advantageous.[11] Inside the cell, the derivative may more effectively inhibit essential enzymes or disrupt cellular processes.
Mechanistic Insights: The Role of the 3-Iodo Substituent
The iodine atom is not merely a passive addition; it actively influences the molecule's interaction with its biological target.
-
Target Engagement: The electron-deficient outer region of the covalently bonded iodine (the "sigma-hole") can engage in strong, directional halogen bonds with electron-rich atoms like oxygen, nitrogen, or sulfur found in the backbones or side chains of amino acids. This can stabilize the drug-target complex, leading to higher potency.
-
Physicochemical Properties: As previously mentioned, iodine significantly increases the molecule's lipophilicity (logP value). This is a critical parameter in drug design, influencing absorption, distribution, metabolism, and excretion (ADME) properties. While enhancing cell penetration, excessive lipophilicity can also lead to issues like poor solubility and non-specific binding, requiring a careful balance.
The following diagram illustrates the general workflow from a parent alkaloid to a more potent 3-iodo derivative, highlighting the key steps in its evaluation.
Caption: Workflow: From Synthesis to Bioactivity Comparison.
Experimental Protocols
To ensure the trustworthiness and reproducibility of findings, standardized experimental protocols are essential. Below is a detailed methodology for assessing cytotoxic activity.
This protocol is used to determine the concentration of a compound that inhibits cell growth by 50% (IC₅₀).
Objective: To compare the cytotoxic effects of a parent isoquinoline alkaloid and its 3-iodo derivative on a selected cancer cell line (e.g., MCF-7).
Materials:
-
MCF-7 human breast adenocarcinoma cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Parent alkaloid and 3-iodo derivative stock solutions (e.g., 10 mM in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader (570 nm)
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture MCF-7 cells in DMEM until they reach 80-90% confluency.
-
Trypsinize the cells, count them using a hemocytometer, and dilute to a final concentration of 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.
-
Incubate the plate for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the parent alkaloid and the 3-iodo derivative in culture medium. A typical concentration range might be 0.1, 1, 5, 10, 25, 50, and 100 µM.
-
Include a "vehicle control" (medium with the same percentage of DMSO used for the highest drug concentration) and a "no-treatment control" (medium only).
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the respective compound concentrations.
-
Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
After the 48-hour incubation, add 20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the crystals.
-
Gently shake the plate for 10 minutes on an orbital shaker to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration using the formula:
-
% Viability = (Absorbance_Treated / Absorbance_Control) * 100
-
-
Plot the percentage of viability against the log of the compound concentration.
-
Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC₅₀ value for each compound.
-
Self-Validation: The inclusion of vehicle and no-treatment controls is critical. The vehicle control ensures that the solvent (DMSO) does not have a significant toxic effect at the concentrations used. Comparing results between the parent and the derivative on the same plate minimizes inter-assay variability.
Conclusion and Future Perspectives
The strategic introduction of an iodine atom at the C-3 position of the isoquinoline alkaloid scaffold is a promising strategy for enhancing bioactivity. Evidence from related compound classes strongly suggests that this modification can lead to substantial improvements in anticancer and antimicrobial potency. The underlying mechanisms, including increased lipophilicity and the potential for halogen bonding, provide a rational basis for these enhancements.
Future research should focus on synthesizing a broader library of 3-iodo isoquinoline derivatives and performing direct, head-to-head comparisons against their parent compounds across a wide range of biological assays. In-depth mechanistic studies, including co-crystallography with target proteins, would be invaluable for elucidating the precise role of the iodine atom in target binding and for guiding the design of next-generation therapeutic agents.
References
-
Gatbonton-Schwager, T., et al. (2018). Synthesis and Anticancer Activity of Novel 9-O-Substituted Berberine Derivatives. Molecules. Available at: [Link]
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Lv, H., et al. (2024). Biologically active isoquinoline alkaloids covering 2019–2022. Bioorganic Chemistry. Available at: [Link]
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Lv, H., et al. (2024). Biologically active isoquinoline alkaloids covering 2019-2022. PubMed. Available at: [Link]
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Singh, N., et al. (2023). Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. Molecules. Available at: [Link]
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Mahadeviah, B. P., et al. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar. Available at: [Link]
-
Bentley, K. W. (1971). The Isoquinoline Alkaloids. ResearchGate. Available at: [Link]
-
Sáez, J., et al. (1993). Mechanism of action of two new pyrimidoquinoline and isoquinoline derivatives in human platelets. PubMed. Available at: [Link]
-
Petersen, L. M., et al. (2020). Antibacterial Isoquinoline Alkaloids from the Fungus Penicillium Spathulatum Em19. MDPI. Available at: [Link]
-
BIOENGINEER.ORG. (2026). Deep Learning Uncovers Tetrahydrocarbazoles as Potent Broad-Spectrum Antitumor Agents with Click-Activated Targeted Cancer Therapy Approach. BIOENGINEER.ORG. Available at: [Link]
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Rauf, A., et al. (2021). Berberine: An Important Emphasis on Its Anticancer Effects through Modulation of Various Cell Signaling Pathways. MDPI. Available at: [Link]
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Wang, Y., et al. (2019). Biologically Active Isoquinoline Alkaloids covering 2014-2018. Molecules. Available at: [Link]
-
Wikipedia. (n.d.). Isoquinoline. Wikipedia. Available at: [Link]
-
Stan, M., et al. (2024). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. Molecules. Available at: [Link]
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Abbasoglu, U., et al. (1991). Antimicrobial activity of some isoquinoline alkaloids. PubMed. Available at: [Link]
-
Mardian, Y., et al. (2023). In silico prediction of flavan-3-ol as a bioactive compound of Calophyllum macrophyllum as a potential drug against angiostrongylus eosinophilic meningitis. Heliyon. Available at: [Link]
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Hübner, H., et al. (2001). Structure-Activity Relationships of Substituted 2,3,4,4a,5,10b-Hexahydro-benz[h]isoquinoline-6(1H)-ones as 5-HT2C Receptor Antagonists. ResearchGate. Available at: [Link]
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Li, Y., et al. (2018). Design, synthesis, and anticancer activity of novel berberine derivatives prepared via CuAAC “click” chemistry as potential anticancer agents. OncoTargets and Therapy. Available at: [Link]
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Opletal, L., et al. (2014). Antimicrobial activity of extracts and isoquinoline alkaloids of selected papaveraceae plants. PubMed. Available at: [Link]
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Lv, H., et al. (2024). Isolation, biological activity, and synthesis of isoquinoline alkaloids. ResearchGate. Available at: [Link]
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Li, Y., et al. (2018). Design, synthesis, and anticancer activity of novel berberine derivatives prepared via CuAAC “click” chemistry as potential anticancer agents. ResearchGate. Available at: [Link]
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Singh, A., et al. (2022). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Medicinal Chemistry. Available at: [Link]
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Stan, M., et al. (2024). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. MDPI. Available at: [Link]
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Safety Operating Guide
Technical Guide: Proper Disposal Procedures for 3-Iodoisoquinoline
Executive Summary & Operational Context
The disposal of 3-Iodoisoquinoline (CAS: 55270-29-6) requires strict adherence to Halogenated Waste protocols.[1][2] Unlike standard organic solvents, the presence of the iodine atom introduces specific challenges regarding incineration chemistry and cost management.
The Core Directive: Do NOT commingle this compound (solid or solution) with non-halogenated organic waste streams (e.g., Acetone, Methanol, Ethanol).[3] Doing so contaminates the entire waste volume, forcing the disposal facility to treat the mixture as halogenated waste, which significantly increases disposal costs and requires specialized scrubbing during incineration to prevent the release of corrosive acid gases (HI).
Chemical Profile & Hazard Assessment
Understanding the physical and chemical properties of the compound is the first step in safe disposal. The iodine-carbon bond in this compound is photosensitive; improper storage prior to disposal can lead to homolytic cleavage and the release of free iodine (corrosive vapor).
| Property | Data | Disposal Implication |
| CAS Number | 55270-29-6 | Unique identifier for waste manifesting. |
| Molecular Formula | C₉H₆IN | High carbon content; amenable to incineration. |
| Physical State | Solid (Powder/Crystalline) | Requires solid waste stream unless dissolved. |
| Halogen Content | Yes (Iodine) | CRITICAL: Must go to Halogenated Waste stream. |
| Stability | Light Sensitive | Store waste in opaque/amber containers. |
| Hazards | Irritant (Skin/Eye), Harmful | Double-bagging/Secondary containment required. |
The Logic of Segregation (Expertise & Causality)
As researchers, we often view waste bins as generic receptacles. However, the destination determines the protocol.
Why Separate Halogenated Waste? Standard organic waste is often used as "fuel blending" for cement kilns because of its high BTU value. However, if that waste contains halogens (Cl, Br, I), combustion generates acid gases (Hydrochloric, Hydrobromic, Hydroiodic acid).
-
Non-Halogenated Stream: Burned for energy recovery (Low Cost).
-
Halogenated Stream: Requires high-temperature incineration with caustic scrubbers to neutralize acid gases (High Cost).
The "One Drop" Rule: A single vial of this compound dissolved in a 20L drum of Acetone reclassifies the entire drum as Halogenated Waste.
Operational Workflow: Decision Logic
The following diagram illustrates the decision-making process for disposing of this compound.
Figure 1: Decision tree for segregating this compound waste to prevent cross-contamination of waste streams.
Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Compound)
Use this for expired chemicals, synthesis byproducts, or spill cleanup residues.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Avoid glass if possible to prevent breakage in the waste bin.
-
Transfer: Transfer the solid this compound into the jar. If the original container is small (<50g), you may place the entire container inside the waste jar.
-
Labeling: Affix a hazardous waste tag immediately.[1]
-
Constituents: Write "this compound".
-
Hazard Checkbox: Check "Toxic" and "Irritant".
-
Type: Write "Solid Halogenated Organic".[4]
-
-
Sealing: Close the lid tightly. If the compound is old and potentially degrading (turning purple/brown), seal the jar cap with Parafilm to contain iodine vapors.
Protocol B: Liquid Waste (Solutions)
Use this for reaction mixtures or mother liquors.
-
Segregation: Ensure the receiving carboy is designated for Halogenated Waste (often Red or Yellow cans, depending on facility, but distinct from the "Solvents" can).
-
Compatibility Check: Ensure the waste stream does not contain strong oxidizers or strong acids, which could react with the isoquinoline ring or the iodine moiety.[5]
-
Transfer: Pour the solution into the carboy using a funnel to prevent splashing.
-
Log Entry: Immediately log the volume and constituent ("this compound") on the carboy's accumulation log sheet. This is a legal requirement under RCRA.
Emergency Spill Response
In the event of a benchtop spill of solid this compound:
-
PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat.
-
Containment: Do not dry sweep if fine dust is present (inhalation hazard). Cover the spill with a wet paper towel or oil-dry pads to dampen it.
-
Cleanup: Scoop the material into a disposal container.
-
Decontamination: If purple staining (free iodine) is visible on the bench:
-
Disposal: Place all cleanup materials (gloves, paper towels) into the Solid Halogenated Waste bin.
References
-
PubChem. (n.d.). This compound Compound Summary. National Library of Medicine. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations.[8] Retrieved from [Link]
-
Temple University EHRS. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link][1]
Sources
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- 2. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 3. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. fishersci.com [fishersci.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. epa.gov [epa.gov]
Personal protective equipment for handling 3-Iodoisoquinoline
CAS: 55270-29-6 | Formula: C₉H₆IN[1][2][3]
Executive Safety Assessment
Severity Level: MODERATE to HIGH (Context Dependent)
3-Iodoisoquinoline presents a dual-phase hazard profile.[1][2][4] As a neat solid, it is a Skin & Eye Irritant (H315, H319) and a Respiratory Irritant (H335) . However, its lipophilic nature (LogP ~3.5) combined with the iodine substituent increases its potential for dermal absorption .
Critical Risk Factor: The primary danger often arises not from the solid itself, but during synthesis when dissolved in organic solvents (e.g., Dichloromethane, DMF). The solvent acts as a carrier vehicle, significantly accelerating the permeation of the halogenated heterocycle through standard PPE.
Personal Protective Equipment (PPE) Matrix
This matrix moves beyond generic "safety gear" to address specific breakthrough mechanics.
Hand Protection: The "Carrier Solvent" Protocol
Scientific Rationale: Standard nitrile gloves provide adequate protection against the neat solid. However, once this compound is solubilized, the breakthrough time is dictated by the solvent, not the solute.
| State | Primary Glove Material | Secondary Layer | Max Duration | Technical Justification |
| Solid (Neat) | Nitrile (4-5 mil) | None required | >240 min | Solid particles do not permeate intact nitrile lattices.[1][2][3] |
| Solution (DCM) | Laminate (Silver Shield) | Outer Nitrile (for grip) | >480 min | Chlorinated solvents degrade nitrile in <2 mins.[1][2][3] |
| Solution (DMF/DMSO) | Butyl Rubber or Thick Nitrile | None required | ~30-60 min | Polar aprotic solvents swell standard nitrile; frequent changes required.[1][2][3] |
| Solution (Alcohol) | Nitrile (Double-gloved) | None required | >120 min | Alcohols have low permeation rates for nitrile.[1][2][3] |
Eye & Respiratory Protection[5][6][7]
| Component | Specification | Causality |
| Eye Protection | Chemical Splash Goggles (Indirect Vent) | Safety glasses fail to seal against airborne dust generated during static-heavy weighing or aerosolized solvent splashes.[1][2][3] |
| Respiratory | Fume Hood (Face Velocity: 80-100 fpm) | Iodine-carbon bonds are photosensitive and can cleave, potentially releasing trace iodine vapor over time.[1][2][3] |
| Body | Lab Coat (Poly/Cotton) + Tyvek Sleeve Covers | Prevents accumulation of solid dust on wrist cuffs, a common secondary exposure route.[1][2][3] |
Operational Protocols
Scenario A: Weighing & Mass Transfer (Solid State)
Risk: Static generation causing powder dispersal.
-
Engineering Control: Operate inside a chemical fume hood.
-
Static Mitigation: Use an anti-static gun or ionizer if the powder is "fly-away." Alternatively, use a glass weighing boat (plastic generates more static).
-
Technique: Do not use a spatula to "flick" excess powder back into the stock bottle. This generates aerosolized dust. Dissolve the residue in the weigh boat with the reaction solvent and transfer quantitatively.
Scenario B: Reaction Setup (Solution State)
Risk: Splash and permeation.
-
Double Glove: If using DCM (Dichloromethane), wear Silver Shield laminates under nitrile.
-
Light Protection: this compound is potentially photosensitive. Wrap reaction vessels in aluminum foil to prevent photo-deiodination, which can generate free iodine (corrosive/toxic) and degrade yield.[2]
-
Temperature Control: If heating, ensure the condenser is active before heating begins to prevent vapor escape.
Emergency Response Logic
Exposure Response[8][9]
-
Skin Contact: Wash with soap and water for 15 minutes. Do not use ethanol to wash skin; it enhances the absorption of lipophilic iodides.
-
Eye Contact: Flush for 15 minutes. The iodine moiety can cause significant irritation; seek ophthalmological evaluation if redness persists.
Spill Cleanup Workflow
Use the diagram below to determine the cleanup path.
Caption: Decision logic for this compound spill remediation. Note the specific requirement for wet-wiping solids to prevent inhalation.[1][2]
Disposal & Waste Management
Crucial Distinction: Because of the Iodine atom, this material must be treated as Halogenated Waste .
-
Segregation: Do not mix with non-halogenated solvents (e.g., Acetone, Hexane waste streams). Mixing halogenated compounds into non-halogenated streams can result in costly fines from waste handlers and potential safety issues during incineration.
-
Labeling: Clearly mark waste tags with "Halogenated Organic - Contains Organic Iodide."
-
Glassware Cleaning: Rinse glassware with Acetone, then dispose of the rinse into the Halogenated waste container. Do not wash heavily contaminated glassware in the sink.
Scientific & Safety Decision Logic
The following diagram illustrates the hierarchy of controls applied to this specific chemical class.
Caption: Hierarchy of controls emphasizing engineering controls (Fume Hood) for inhalation risks and specific PPE for dermal risks.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 8405, Isoquinoline. (General hazard class reference for isoquinoline backbone). Retrieved from [Link][2][3]
-
Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link][2][3]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
